AZ7550 hydrochloride
Beschreibung
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Eigenschaften
IUPAC Name |
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2.ClH/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYPVGSNUFXTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ7550 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291)[1]. While osimertinib primarily targets mutant EGFR, AZ7550 has been identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R)[1]. This dual-targeting aspect of osimertinib's metabolic profile is of significant interest in the context of both efficacy and potential resistance mechanisms in non-small cell lung cancer (NSCLC) and other malignancies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: IGF-1R Inhibition
The primary mechanism of action of AZ7550 is the inhibition of the IGF-1R, a transmembrane receptor tyrosine kinase. The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in the development and progression of various cancers. AZ7550 inhibits the activity of IGF1R with an IC50 of 1.6 μM[1]. By blocking IGF-1R, AZ7550 disrupts downstream signaling cascades, leading to reduced tumor cell growth and survival.
Quantitative Data: In Vitro Potency and Efficacy
The in vitro activity of AZ7550 has been characterized across various cancer cell lines, demonstrating a range of potencies. The following tables summarize the key quantitative data available for AZ7550.
| Parameter | Target | Value | Reference |
| IC50 | IGF1R | 1.6 µM | [1] |
Table 1: Inhibitory Concentration of AZ7550 against IGF-1R.
| Cell Line | Description | Parameter | Value (nM) | Reference |
| H1975 | Double Mutant (DM) EGFR | IC50 | 45 | [1] |
| PC9 | Activating Mutant (AM) EGFR | IC50 | 26 | [1] |
| LoVo | Wild Type (WT) EGFR | IC50 | 786 | [1] |
| H1975 | Double Mutant (DM) EGFR | GI50 | 19 | [1] |
| PC9 | Activating Mutant (AM) EGFR | GI50 | 15 | [1] |
| Calu3 | Wild Type (WT) EGFR | GI50 | 537 | [1] |
Table 2: Anti-proliferative Activity of AZ7550 in Various Cell Lines.
Signaling Pathway
The inhibition of IGF-1R by AZ7550 disrupts key downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are critical for cell cycle progression and the inhibition of apoptosis. The following diagram illustrates the proposed signaling pathway affected by AZ7550.
Caption: AZ7550 inhibits IGF-1R, blocking downstream PI3K/AKT and RAS/MAPK pathways.
Experimental Protocols
In Vitro Cell Viability (IC50/GI50) Assay (General Protocol)
This protocol is a generalized representation based on standard cell viability assays like the MTT or CellTiter-Glo® assay, which are commonly used to determine IC50 and GI50 values.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., H1975, PC9, LoVo, Calu3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase and seed them into 96-well plates at a density of 3,000-10,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the AZ7550 stock solution in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of AZ7550. Include a vehicle control (DMSO) and a no-treatment control.
3. Incubation and Viability Assessment:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assess cell viability using a suitable method:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
4. Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the AZ7550 concentration.
-
Calculate the IC50 (concentration that inhibits cell growth by 50%) and GI50 (concentration that inhibits cell growth by 50%) values using non-linear regression analysis.
Caption: Workflow for determining the in vitro potency (IC50/GI50) of AZ7550.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of AZ7550 in a mouse xenograft model of NSCLC.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD-SCID).
-
Subcutaneously implant human NSCLC cells (e.g., H1975) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
2. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound suitable for oral gavage or intraperitoneal injection.
-
Administer AZ7550 at a predetermined dose and schedule (e.g., once daily). The control group should receive the vehicle.
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival and analysis of biomarkers from tumor tissue upon study completion.
4. Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the percentage of tumor growth inhibition for the AZ7550-treated group compared to the control group.
-
Perform statistical analysis to assess the significance of the observed differences.
Caption: General workflow for an in vivo xenograft study of AZ7550.
Conclusion
This compound, an active metabolite of osimertinib, demonstrates potent inhibitory activity against IGF-1R. This mechanism provides a complementary anti-cancer action to the primary EGFR-targeting effect of its parent compound. The in vitro data clearly show its ability to inhibit the proliferation of various cancer cell lines. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of targeting the IGF-1R pathway with molecules like AZ7550, particularly in the context of overcoming resistance to EGFR inhibitors. The experimental frameworks provided in this guide offer a foundation for such future research endeavors.
References
AZ7550 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291)[1]. While osimertinib primarily targets mutant EGFR, AZ7550 has been identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R)[1]. This dual-targeting aspect of osimertinib's metabolic profile is of significant interest in the context of both efficacy and potential resistance mechanisms in non-small cell lung cancer (NSCLC) and other malignancies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: IGF-1R Inhibition
The primary mechanism of action of AZ7550 is the inhibition of the IGF-1R, a transmembrane receptor tyrosine kinase. The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in the development and progression of various cancers. AZ7550 inhibits the activity of IGF1R with an IC50 of 1.6 μM[1]. By blocking IGF-1R, AZ7550 disrupts downstream signaling cascades, leading to reduced tumor cell growth and survival.
Quantitative Data: In Vitro Potency and Efficacy
The in vitro activity of AZ7550 has been characterized across various cancer cell lines, demonstrating a range of potencies. The following tables summarize the key quantitative data available for AZ7550.
| Parameter | Target | Value | Reference |
| IC50 | IGF1R | 1.6 µM | [1] |
Table 1: Inhibitory Concentration of AZ7550 against IGF-1R.
| Cell Line | Description | Parameter | Value (nM) | Reference |
| H1975 | Double Mutant (DM) EGFR | IC50 | 45 | [1] |
| PC9 | Activating Mutant (AM) EGFR | IC50 | 26 | [1] |
| LoVo | Wild Type (WT) EGFR | IC50 | 786 | [1] |
| H1975 | Double Mutant (DM) EGFR | GI50 | 19 | [1] |
| PC9 | Activating Mutant (AM) EGFR | GI50 | 15 | [1] |
| Calu3 | Wild Type (WT) EGFR | GI50 | 537 | [1] |
Table 2: Anti-proliferative Activity of AZ7550 in Various Cell Lines.
Signaling Pathway
The inhibition of IGF-1R by AZ7550 disrupts key downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are critical for cell cycle progression and the inhibition of apoptosis. The following diagram illustrates the proposed signaling pathway affected by AZ7550.
Caption: AZ7550 inhibits IGF-1R, blocking downstream PI3K/AKT and RAS/MAPK pathways.
Experimental Protocols
In Vitro Cell Viability (IC50/GI50) Assay (General Protocol)
This protocol is a generalized representation based on standard cell viability assays like the MTT or CellTiter-Glo® assay, which are commonly used to determine IC50 and GI50 values.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., H1975, PC9, LoVo, Calu3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase and seed them into 96-well plates at a density of 3,000-10,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the AZ7550 stock solution in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of AZ7550. Include a vehicle control (DMSO) and a no-treatment control.
3. Incubation and Viability Assessment:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assess cell viability using a suitable method:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
4. Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the AZ7550 concentration.
-
Calculate the IC50 (concentration that inhibits cell growth by 50%) and GI50 (concentration that inhibits cell growth by 50%) values using non-linear regression analysis.
Caption: Workflow for determining the in vitro potency (IC50/GI50) of AZ7550.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of AZ7550 in a mouse xenograft model of NSCLC.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD-SCID).
-
Subcutaneously implant human NSCLC cells (e.g., H1975) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
2. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound suitable for oral gavage or intraperitoneal injection.
-
Administer AZ7550 at a predetermined dose and schedule (e.g., once daily). The control group should receive the vehicle.
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival and analysis of biomarkers from tumor tissue upon study completion.
4. Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the percentage of tumor growth inhibition for the AZ7550-treated group compared to the control group.
-
Perform statistical analysis to assess the significance of the observed differences.
Caption: General workflow for an in vivo xenograft study of AZ7550.
Conclusion
This compound, an active metabolite of osimertinib, demonstrates potent inhibitory activity against IGF-1R. This mechanism provides a complementary anti-cancer action to the primary EGFR-targeting effect of its parent compound. The in vitro data clearly show its ability to inhibit the proliferation of various cancer cell lines. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of targeting the IGF-1R pathway with molecules like AZ7550, particularly in the context of overcoming resistance to EGFR inhibitors. The experimental frameworks provided in this guide offer a foundation for such future research endeavors.
References
AZ7550 Hydrochloride: An In-depth Technical Guide on the Active Metabolite of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][2][3] Upon administration, osimertinib is metabolized into at least two pharmacologically active metabolites, AZ5104 and AZ7550.[1][4] This technical guide focuses on AZ7550 hydrochloride, providing a comprehensive overview of its pharmacological profile, relevant experimental protocols, and its role as a critical active metabolite of osimertinib. AZ7550 is formed through the demethylation of the terminal amine of osimertinib and circulates at approximately 10% of the exposure of the parent compound.[5][6] It exhibits a potency and selectivity profile broadly similar to osimertinib, contributing to the overall clinical efficacy of the parent drug.[4][5]
Pharmacodynamics and Mechanism of Action
AZ7550, like its parent compound osimertinib, is an irreversible inhibitor of EGFR.[7] It forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, leading to potent and sustained inhibition of EGFR signaling.[1][7] This targeted inhibition blocks downstream signaling pathways, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][8]
EGFR Signaling Pathway Inhibition by AZ7550
Caption: EGFR signaling pathway inhibited by AZ7550.
Quantitative Data
The following tables summarize the key quantitative data for this compound in comparison to its parent compound, osimertinib.
Table 1: In Vitro Potency of AZ7550 and Osimertinib
| Compound | Target Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) | GI50 (nM) | Reference(s) |
| AZ7550 | H1975 | L858R/T790M (DM) | Kinase Inhibition | 45 | - | [9][10] |
| PC9 | Exon 19 Del (AM) | Kinase Inhibition | 26 | - | [9][10] | |
| LoVo | Wild-Type (WT) | Kinase Inhibition | 786 | - | [9][10] | |
| H1975 | L858R/T790M (DM) | Antiproliferative | - | 19 | [9] | |
| PC9 | Exon 19 Del (AM) | Antiproliferative | - | 15 | [9] | |
| Calu3 | Wild-Type (WT) | Antiproliferative | - | 537 | [9] | |
| Osimertinib | PC9 | Exon 19 Del (AM) | Kinase Inhibition | 12.92 | - | [1] |
| H1975 | L858R/T790M (DM) | Kinase Inhibition | 11.44 | - | [1] | |
| Wild-Type EGFR | Wild-Type (WT) | Kinase Inhibition | ~493.8 | - | [1] |
DM: Double Mutant, AM: Activating Mutant, WT: Wild Type
Table 2: Pharmacokinetic Parameters of AZ7550 and Osimertinib
| Compound | Parameter | Value | Species/Study Population | Reference(s) |
| AZ7550 | Plasma Exposure | ~10% of parent compound | Human | [5][6][11] |
| Half-life (t½) | Longer than parent compound | Human | [5][12] | |
| AUC0–24 (steady state) | 367 (275–516) ng/mLh (median, IQR) | Japanese NSCLC patients | [12] | |
| Osimertinib | Half-life (t½) | 48 hours | Human | [13] |
| Oral Clearance (CL/F) | 14.3 L/h | Human | [13] | |
| Time to Steady State | 15 days | Human | [13][14] | |
| AUC0–24 (steady state) | 4278 (3328–5589) ng/mLh (median, IQR) | Japanese NSCLC patients | [12] |
Metabolism of Osimertinib to AZ7550
Osimertinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor to the formation of both AZ5104 and AZ7550.[7][15][16] AZ7550 is produced through the N-demethylation of the terminal amine group of osimertinib.[5]
Metabolic Pathway of Osimertinib
Caption: Metabolic conversion of Osimertinib to its active metabolites.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of AZ7550's pharmacological properties. Below are representative methodologies for key in vitro assays.
Cell Viability (MTT) Assay
This assay determines the concentration of AZ7550 that inhibits cell growth by 50% (GI50).
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., PC9, H1975, Calu3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with the diluted compound or a vehicle control (e.g., DMSO) and incubate for 72 hours.[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values using a dose-response curve fitting software.[17]
In Vitro Kinase Inhibition Assay
This assay measures the ability of AZ7550 to inhibit the enzymatic activity of EGFR.
Protocol:
-
Reaction Setup: In a 384-well plate, add the recombinant EGFR enzyme (wild-type or mutant) in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.[17]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate (e.g., a synthetic peptide) and ATP.[17][18]
-
Reaction Incubation: Incubate for a defined period (e.g., 1 hour) at room temperature.[17]
-
Signal Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is measured using a plate reader.[17]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[18]
Western Blotting for Phospho-EGFR
This method is used to assess the inhibition of EGFR phosphorylation in intact cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Starve the cells in a serum-free medium for 12-24 hours. Pre-treat the cells with various concentrations of AZ7550 or a vehicle control for 1-2 hours.[18]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[18]
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.[18]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[18]
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
General Experimental Workflow
The development and evaluation of an EGFR inhibitor like AZ7550 typically follow a structured workflow from initial screening to in vivo studies.
References
- 1. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study | springermedizin.de [springermedizin.de]
- 6. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
AZ7550 Hydrochloride: An In-depth Technical Guide on the Active Metabolite of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][2][3] Upon administration, osimertinib is metabolized into at least two pharmacologically active metabolites, AZ5104 and AZ7550.[1][4] This technical guide focuses on AZ7550 hydrochloride, providing a comprehensive overview of its pharmacological profile, relevant experimental protocols, and its role as a critical active metabolite of osimertinib. AZ7550 is formed through the demethylation of the terminal amine of osimertinib and circulates at approximately 10% of the exposure of the parent compound.[5][6] It exhibits a potency and selectivity profile broadly similar to osimertinib, contributing to the overall clinical efficacy of the parent drug.[4][5]
Pharmacodynamics and Mechanism of Action
AZ7550, like its parent compound osimertinib, is an irreversible inhibitor of EGFR.[7] It forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, leading to potent and sustained inhibition of EGFR signaling.[1][7] This targeted inhibition blocks downstream signaling pathways, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][8]
EGFR Signaling Pathway Inhibition by AZ7550
Caption: EGFR signaling pathway inhibited by AZ7550.
Quantitative Data
The following tables summarize the key quantitative data for this compound in comparison to its parent compound, osimertinib.
Table 1: In Vitro Potency of AZ7550 and Osimertinib
| Compound | Target Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) | GI50 (nM) | Reference(s) |
| AZ7550 | H1975 | L858R/T790M (DM) | Kinase Inhibition | 45 | - | [9][10] |
| PC9 | Exon 19 Del (AM) | Kinase Inhibition | 26 | - | [9][10] | |
| LoVo | Wild-Type (WT) | Kinase Inhibition | 786 | - | [9][10] | |
| H1975 | L858R/T790M (DM) | Antiproliferative | - | 19 | [9] | |
| PC9 | Exon 19 Del (AM) | Antiproliferative | - | 15 | [9] | |
| Calu3 | Wild-Type (WT) | Antiproliferative | - | 537 | [9] | |
| Osimertinib | PC9 | Exon 19 Del (AM) | Kinase Inhibition | 12.92 | - | [1] |
| H1975 | L858R/T790M (DM) | Kinase Inhibition | 11.44 | - | [1] | |
| Wild-Type EGFR | Wild-Type (WT) | Kinase Inhibition | ~493.8 | - | [1] |
DM: Double Mutant, AM: Activating Mutant, WT: Wild Type
Table 2: Pharmacokinetic Parameters of AZ7550 and Osimertinib
| Compound | Parameter | Value | Species/Study Population | Reference(s) |
| AZ7550 | Plasma Exposure | ~10% of parent compound | Human | [5][6][11] |
| Half-life (t½) | Longer than parent compound | Human | [5][12] | |
| AUC0–24 (steady state) | 367 (275–516) ng/mLh (median, IQR) | Japanese NSCLC patients | [12] | |
| Osimertinib | Half-life (t½) | 48 hours | Human | [13] |
| Oral Clearance (CL/F) | 14.3 L/h | Human | [13] | |
| Time to Steady State | 15 days | Human | [13][14] | |
| AUC0–24 (steady state) | 4278 (3328–5589) ng/mLh (median, IQR) | Japanese NSCLC patients | [12] |
Metabolism of Osimertinib to AZ7550
Osimertinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor to the formation of both AZ5104 and AZ7550.[7][15][16] AZ7550 is produced through the N-demethylation of the terminal amine group of osimertinib.[5]
Metabolic Pathway of Osimertinib
Caption: Metabolic conversion of Osimertinib to its active metabolites.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of AZ7550's pharmacological properties. Below are representative methodologies for key in vitro assays.
Cell Viability (MTT) Assay
This assay determines the concentration of AZ7550 that inhibits cell growth by 50% (GI50).
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., PC9, H1975, Calu3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with the diluted compound or a vehicle control (e.g., DMSO) and incubate for 72 hours.[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values using a dose-response curve fitting software.[17]
In Vitro Kinase Inhibition Assay
This assay measures the ability of AZ7550 to inhibit the enzymatic activity of EGFR.
Protocol:
-
Reaction Setup: In a 384-well plate, add the recombinant EGFR enzyme (wild-type or mutant) in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.[17]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate (e.g., a synthetic peptide) and ATP.[17][18]
-
Reaction Incubation: Incubate for a defined period (e.g., 1 hour) at room temperature.[17]
-
Signal Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is measured using a plate reader.[17]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[18]
Western Blotting for Phospho-EGFR
This method is used to assess the inhibition of EGFR phosphorylation in intact cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Starve the cells in a serum-free medium for 12-24 hours. Pre-treat the cells with various concentrations of AZ7550 or a vehicle control for 1-2 hours.[18]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[18]
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.[18]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[18]
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
General Experimental Workflow
The development and evaluation of an EGFR inhibitor like AZ7550 typically follow a structured workflow from initial screening to in vivo studies.
References
- 1. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study | springermedizin.de [springermedizin.de]
- 6. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Role of AZ7550 Hydrochloride in EGFR Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1][2][3] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations such as the T790M resistance mutation.[2][4] As a key circulating metabolite, AZ7550 exhibits a pharmacological profile that is broadly similar to its parent compound, contributing to the overall therapeutic effect.[1][4] This technical guide provides an in-depth overview of the role of AZ7550 in EGFR signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action
AZ7550, like its parent compound Osimertinib, functions as an irreversible inhibitor of mutant EGFR.[4] It covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[5] This irreversible binding is crucial for its potent and sustained inhibition of EGFR signaling. AZ7550 demonstrates selectivity for mutant forms of EGFR, including sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while showing less activity against wild-type EGFR.[1][4] This selectivity profile is thought to contribute to a more favorable therapeutic window, potentially reducing the wild-type EGFR-mediated toxicities, such as skin rash and diarrhea, that are often associated with earlier generation TKIs.
By inhibiting the kinase activity of mutant EGFR, AZ7550 blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades that are critical for tumor cell proliferation, survival, and metastasis.[5][6] The primary downstream pathways affected are the Phosphoinositide 3-kinase (PI3K)-Akt and the Ras-Raf-MEK-ERK (MAPK) pathways.[5][6]
Quantitative Data
The inhibitory activity of AZ7550 has been quantified against various cell lines and kinases. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.
Table 1: In Vitro Cellular Activity of AZ7550 [1][3][4]
| Cell Line | EGFR Mutation Status | Assay Type | IC50 / GI50 (nM) |
| H1975 | L858R/T790M (Double Mutant) | IC50 | 45 |
| PC9 | Exon 19 Deletion (Activating Mutant) | IC50 | 26 |
| LoVo | Wild Type | IC50 | 786 |
| H1975 | L858R/T790M (Double Mutant) | GI50 | 19 |
| PC9 | Exon 19 Deletion (Activating Mutant) | GI50 | 15 |
| Calu3 | Wild Type | GI50 | 537 |
Table 2: Kinase Inhibitory Profile of AZ7550 [1][7]
| Kinase | IC50 (nM) |
| IGF1R | 1600 |
| MLK1 | 88 |
| ACK1 | 156 |
| ErbB4 | 195 |
| MNK2 | 228 |
| FLT3 | 302 |
| ALK | 420 |
Signaling Pathways
AZ7550 exerts its anti-cancer effects by disrupting key signaling pathways downstream of EGFR. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical EGFR signaling cascade and its subsequent activation of the PI3K-Akt and MAPK pathways, highlighting the point of inhibition by AZ7550.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of AZ7550 and its effects on EGFR signaling. These protocols are based on established methods in the field.
In Vitro Kinase Assay (Adapted from Promega's ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant EGFR enzyme (mutant or wild-type)
-
This compound
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of AZ7550 in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
To the wells of a 96-well plate, add 5 µL of the diluted AZ7550 or vehicle control (for 100% activity) and a no-enzyme control (for background).
-
Prepare a master mix containing the substrate and ATP in the kinase assay buffer.
-
Add 10 µL of the master mix to each well.
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well, bringing the total volume to 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all other readings. Calculate the percentage of inhibition for each AZ7550 concentration and determine the IC50 value using a suitable software.
Western Blot for EGFR Phosphorylation
This technique is used to detect and quantify the phosphorylation status of EGFR and its downstream effectors.
Materials:
-
Cancer cell lines (e.g., H1975, PC9)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with varying concentrations of AZ7550 for a specified time (e.g., 6 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AZ7550 for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Conclusion
This compound, as an active metabolite of Osimertinib, plays a significant role in the therapeutic efficacy of its parent drug by irreversibly inhibiting mutant EGFR. Its selectivity for mutant over wild-type EGFR and its potent inhibition of downstream pro-survival signaling pathways, such as the PI3K-Akt and MAPK pathways, underscore its importance in overcoming resistance mechanisms in NSCLC. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of EGFR inhibitors.
References
The Role of AZ7550 Hydrochloride in EGFR Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1][2][3] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations such as the T790M resistance mutation.[2][4] As a key circulating metabolite, AZ7550 exhibits a pharmacological profile that is broadly similar to its parent compound, contributing to the overall therapeutic effect.[1][4] This technical guide provides an in-depth overview of the role of AZ7550 in EGFR signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action
AZ7550, like its parent compound Osimertinib, functions as an irreversible inhibitor of mutant EGFR.[4] It covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[5] This irreversible binding is crucial for its potent and sustained inhibition of EGFR signaling. AZ7550 demonstrates selectivity for mutant forms of EGFR, including sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while showing less activity against wild-type EGFR.[1][4] This selectivity profile is thought to contribute to a more favorable therapeutic window, potentially reducing the wild-type EGFR-mediated toxicities, such as skin rash and diarrhea, that are often associated with earlier generation TKIs.
By inhibiting the kinase activity of mutant EGFR, AZ7550 blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades that are critical for tumor cell proliferation, survival, and metastasis.[5][6] The primary downstream pathways affected are the Phosphoinositide 3-kinase (PI3K)-Akt and the Ras-Raf-MEK-ERK (MAPK) pathways.[5][6]
Quantitative Data
The inhibitory activity of AZ7550 has been quantified against various cell lines and kinases. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.
Table 1: In Vitro Cellular Activity of AZ7550 [1][3][4]
| Cell Line | EGFR Mutation Status | Assay Type | IC50 / GI50 (nM) |
| H1975 | L858R/T790M (Double Mutant) | IC50 | 45 |
| PC9 | Exon 19 Deletion (Activating Mutant) | IC50 | 26 |
| LoVo | Wild Type | IC50 | 786 |
| H1975 | L858R/T790M (Double Mutant) | GI50 | 19 |
| PC9 | Exon 19 Deletion (Activating Mutant) | GI50 | 15 |
| Calu3 | Wild Type | GI50 | 537 |
Table 2: Kinase Inhibitory Profile of AZ7550 [1][7]
| Kinase | IC50 (nM) |
| IGF1R | 1600 |
| MLK1 | 88 |
| ACK1 | 156 |
| ErbB4 | 195 |
| MNK2 | 228 |
| FLT3 | 302 |
| ALK | 420 |
Signaling Pathways
AZ7550 exerts its anti-cancer effects by disrupting key signaling pathways downstream of EGFR. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical EGFR signaling cascade and its subsequent activation of the PI3K-Akt and MAPK pathways, highlighting the point of inhibition by AZ7550.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of AZ7550 and its effects on EGFR signaling. These protocols are based on established methods in the field.
In Vitro Kinase Assay (Adapted from Promega's ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant EGFR enzyme (mutant or wild-type)
-
This compound
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of AZ7550 in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
To the wells of a 96-well plate, add 5 µL of the diluted AZ7550 or vehicle control (for 100% activity) and a no-enzyme control (for background).
-
Prepare a master mix containing the substrate and ATP in the kinase assay buffer.
-
Add 10 µL of the master mix to each well.
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well, bringing the total volume to 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all other readings. Calculate the percentage of inhibition for each AZ7550 concentration and determine the IC50 value using a suitable software.
Western Blot for EGFR Phosphorylation
This technique is used to detect and quantify the phosphorylation status of EGFR and its downstream effectors.
Materials:
-
Cancer cell lines (e.g., H1975, PC9)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with varying concentrations of AZ7550 for a specified time (e.g., 6 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AZ7550 for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Conclusion
This compound, as an active metabolite of Osimertinib, plays a significant role in the therapeutic efficacy of its parent drug by irreversibly inhibiting mutant EGFR. Its selectivity for mutant over wild-type EGFR and its potent inhibition of downstream pro-survival signaling pathways, such as the PI3K-Akt and MAPK pathways, underscore its importance in overcoming resistance mechanisms in NSCLC. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of EGFR inhibitors.
References
The Pharmacokinetic Profile and Metabolic Fate of AZ7550 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 hydrochloride is an active metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] Understanding the pharmacokinetics and metabolism of its active metabolites is crucial for optimizing therapeutic efficacy and managing potential adverse events. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of AZ7550, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Metabolism of Osimertinib to AZ7550
Osimertinib undergoes metabolism in the liver, primarily through oxidation and dealkylation.[3][4] Two pharmacologically active metabolites have been identified in plasma: AZ5104 and AZ7550.[3][4] AZ7550 is formed via demethylation of the terminal amine of osimertinib.[1] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4][5][6] While AZ7550 circulates at approximately 10% of the exposure of the parent compound, its pharmacological activity necessitates a thorough understanding of its disposition.[3][4][6]
Pharmacokinetics of AZ7550
The pharmacokinetic profile of AZ7550 has been characterized in both preclinical and clinical settings.
Preclinical Pharmacokinetics in Mice
Studies in female SCID mice following oral administration of osimertinib have provided initial insights into the distribution of AZ7550. The exposure of AZ7550 in plasma and tumor tissues has been quantified, revealing its distribution characteristics in a preclinical model of NSCLC.
Table 1: Preclinical Pharmacokinetic Parameters of AZ7550 in Female SCID Mice after Oral Administration of Osimertinib
| Dose of Osimertinib | Tissue | AUC (0-t) (% of Osimertinib) | Tissue:Plasma Ratio (AUC) |
| 5 mg/kg | Plasma | 24% | - |
| Tumor | - | 0.63 - 2.0 | |
| Brain | Below lower limit of detection | - | |
| 25 mg/kg | Plasma | 34% | - |
| Tumor | - | 0.63 - 2.0 | |
| Brain | - | 0.1 |
Data extracted from preclinical studies.[7]
Clinical Pharmacokinetics in Human Subjects
A population pharmacokinetic (PopPK) study conducted in Japanese patients with advanced NSCLC provides valuable data on the steady-state exposure of AZ7550 in a clinical setting.
Table 2: Steady-State Pharmacokinetic Parameters of AZ7550 in Japanese NSCLC Patients Receiving Osimertinib
| Parameter | Median Value (IQR) |
| AUC0–24 (ng/mL*h) | 367 (275–516) |
Data from a prospective observational study in 53 patients.[1][5] The study also noted a significant association between the AUC0–24 of AZ7550 and the occurrence of grade ≥ 2 paronychia (p = 0.043) and anorexia (p = 0.011).[1][5]
Experimental Protocols
Quantification of AZ7550 in Biological Matrices
The quantification of AZ7550 in plasma and other biological samples is typically performed using validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.
General Workflow for AZ7550 Quantification:
Key Methodological Details:
-
Sample Preparation: Protein precipitation is a common method for extracting AZ7550 from plasma samples.[8]
-
Chromatography: Separation is achieved on a C18 column, such as a Kinetex EVO C18 (2.1 × 150 mm, 2.6 µm).[8]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization in positive mode, monitoring specific multiple reaction monitoring (MRM) transitions for AZ7550.[8]
-
Validation: The assay should be validated for accuracy, precision, selectivity, matrix effect, recovery, and stability according to regulatory guidelines.[7]
Population Pharmacokinetic (PopPK) Modeling
PopPK modeling is employed to analyze pharmacokinetic data from clinical studies and to identify factors that may influence drug exposure.
Methodology Overview:
-
Software: The PopPK model for osimertinib and its metabolites, including AZ7550, has been developed using software such as Phoenix® NLME™ 8.3.[5]
-
Model Development: A structural pharmacokinetic model is developed to describe the time course of the drug and its metabolites in the body. Covariates such as patient demographics and clinical characteristics are evaluated for their influence on pharmacokinetic parameters.
-
Exposure-Response Analysis: The final PopPK model is used to estimate individual patient exposure measures, such as the area under the concentration-time curve (AUC), which can then be correlated with efficacy and safety outcomes.[5]
Conclusion
This compound, an active metabolite of osimertinib, exhibits a distinct pharmacokinetic profile and is formed through CYP3A4/5-mediated metabolism. Its exposure has been quantified in both preclinical and clinical settings, and its levels have been associated with certain adverse events. The methodologies for its quantification and pharmacokinetic modeling are well-established, providing a robust framework for further investigation. A thorough understanding of the pharmacokinetics and metabolism of AZ7550 is essential for the continued development and optimal clinical use of osimertinib, contributing to improved therapeutic outcomes for patients with NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of CYP3A4 Genetic Polymorphism and Proton Pump Inhibitors on Osimertinib Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Pharmacokinetic Profile and Metabolic Fate of AZ7550 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 hydrochloride is an active metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] Understanding the pharmacokinetics and metabolism of its active metabolites is crucial for optimizing therapeutic efficacy and managing potential adverse events. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of AZ7550, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Metabolism of Osimertinib to AZ7550
Osimertinib undergoes metabolism in the liver, primarily through oxidation and dealkylation.[3][4] Two pharmacologically active metabolites have been identified in plasma: AZ5104 and AZ7550.[3][4] AZ7550 is formed via demethylation of the terminal amine of osimertinib.[1] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[4][5][6] While AZ7550 circulates at approximately 10% of the exposure of the parent compound, its pharmacological activity necessitates a thorough understanding of its disposition.[3][4][6]
Pharmacokinetics of AZ7550
The pharmacokinetic profile of AZ7550 has been characterized in both preclinical and clinical settings.
Preclinical Pharmacokinetics in Mice
Studies in female SCID mice following oral administration of osimertinib have provided initial insights into the distribution of AZ7550. The exposure of AZ7550 in plasma and tumor tissues has been quantified, revealing its distribution characteristics in a preclinical model of NSCLC.
Table 1: Preclinical Pharmacokinetic Parameters of AZ7550 in Female SCID Mice after Oral Administration of Osimertinib
| Dose of Osimertinib | Tissue | AUC (0-t) (% of Osimertinib) | Tissue:Plasma Ratio (AUC) |
| 5 mg/kg | Plasma | 24% | - |
| Tumor | - | 0.63 - 2.0 | |
| Brain | Below lower limit of detection | - | |
| 25 mg/kg | Plasma | 34% | - |
| Tumor | - | 0.63 - 2.0 | |
| Brain | - | 0.1 |
Data extracted from preclinical studies.[7]
Clinical Pharmacokinetics in Human Subjects
A population pharmacokinetic (PopPK) study conducted in Japanese patients with advanced NSCLC provides valuable data on the steady-state exposure of AZ7550 in a clinical setting.
Table 2: Steady-State Pharmacokinetic Parameters of AZ7550 in Japanese NSCLC Patients Receiving Osimertinib
| Parameter | Median Value (IQR) |
| AUC0–24 (ng/mL*h) | 367 (275–516) |
Data from a prospective observational study in 53 patients.[1][5] The study also noted a significant association between the AUC0–24 of AZ7550 and the occurrence of grade ≥ 2 paronychia (p = 0.043) and anorexia (p = 0.011).[1][5]
Experimental Protocols
Quantification of AZ7550 in Biological Matrices
The quantification of AZ7550 in plasma and other biological samples is typically performed using validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.
General Workflow for AZ7550 Quantification:
Key Methodological Details:
-
Sample Preparation: Protein precipitation is a common method for extracting AZ7550 from plasma samples.[8]
-
Chromatography: Separation is achieved on a C18 column, such as a Kinetex EVO C18 (2.1 × 150 mm, 2.6 µm).[8]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization in positive mode, monitoring specific multiple reaction monitoring (MRM) transitions for AZ7550.[8]
-
Validation: The assay should be validated for accuracy, precision, selectivity, matrix effect, recovery, and stability according to regulatory guidelines.[7]
Population Pharmacokinetic (PopPK) Modeling
PopPK modeling is employed to analyze pharmacokinetic data from clinical studies and to identify factors that may influence drug exposure.
Methodology Overview:
-
Software: The PopPK model for osimertinib and its metabolites, including AZ7550, has been developed using software such as Phoenix® NLME™ 8.3.[5]
-
Model Development: A structural pharmacokinetic model is developed to describe the time course of the drug and its metabolites in the body. Covariates such as patient demographics and clinical characteristics are evaluated for their influence on pharmacokinetic parameters.
-
Exposure-Response Analysis: The final PopPK model is used to estimate individual patient exposure measures, such as the area under the concentration-time curve (AUC), which can then be correlated with efficacy and safety outcomes.[5]
Conclusion
This compound, an active metabolite of osimertinib, exhibits a distinct pharmacokinetic profile and is formed through CYP3A4/5-mediated metabolism. Its exposure has been quantified in both preclinical and clinical settings, and its levels have been associated with certain adverse events. The methodologies for its quantification and pharmacokinetic modeling are well-established, providing a robust framework for further investigation. A thorough understanding of the pharmacokinetics and metabolism of AZ7550 is essential for the continued development and optimal clinical use of osimertinib, contributing to improved therapeutic outcomes for patients with NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of CYP3A4 Genetic Polymorphism and Proton Pump Inhibitors on Osimertinib Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Impact of AZ7550 Hydrochloride on Downstream Signaling Molecules: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7550 hydrochloride, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) Osimertinib (AZD9291), plays a significant role in the therapeutic efficacy of its parent compound. This technical guide provides an in-depth analysis of the effects of AZ7550 on crucial downstream signaling pathways. By targeting mutant forms of EGFR, AZ7550 modulates the activity of key signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation and survival. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling networks and experimental workflows.
Introduction
Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. Its clinical activity is attributed not only to the parent drug but also to its pharmacologically active metabolites, AZ7550 and AZ5104.[1] AZ7550 exhibits a potency and selectivity profile that is broadly similar to Osimertinib, making its interaction with downstream signaling molecules a critical area of study for understanding the complete mechanism of action and potential avenues for therapeutic optimization.[2] This guide focuses on the specific effects of AZ7550 on the phosphorylation status of key downstream effectors, namely ERK, Akt, and S6 ribosomal protein, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action and Downstream Signaling Pathways
AZ7550, like its parent compound Osimertinib, is an irreversible inhibitor of mutant EGFR.[3] By binding to the cysteine-797 residue in the ATP-binding pocket of EGFR, it blocks the receptor's tyrosine kinase activity.[3] This inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades that are crucial for cancer cell growth and survival.[4]
The two primary pathways affected by the inhibition of EGFR are:
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[5]
-
The PI3K/AKT/mTOR Pathway: This cascade plays a vital role in cell growth, metabolism, and apoptosis.[5]
Inhibition of EGFR by AZ7550 leads to a reduction in the phosphorylation of key components of these pathways, including ERK and Akt, and downstream effectors like the S6 ribosomal protein.[2]
Quantitative Analysis of Downstream Signaling Molecule Inhibition
While direct quantitative data for this compound's effect on downstream signaling molecules is limited in publicly available literature, studies on its parent compound, Osimertinib (AZD9291), provide valuable insights. Research indicates that AZ7550 has a "very similar potency and profile to AZD9291 against mutant and wild-type cell lines tested".[2] Therefore, the quantitative data for AZD9291's inhibition of downstream signaling can serve as a strong proxy for the effects of AZ7550.
The following tables summarize the inhibitory activity of AZ7550 and AZD9291 on various cell lines and downstream signaling molecules.
Table 1: Cellular Proliferation Inhibition by AZ7550
| Cell Line | EGFR Mutation Status | IC50 (nM) | GI50 (nM) | Reference |
| H1975 | L858R/T790M (Double Mutant) | 45 | 19 | [6] |
| PC9 | Exon 19 Deletion (Activating Mutant) | 26 | 15 | [6] |
| LoVo | Wild Type | 786 | - | [6] |
| Calu3 | Wild Type | - | 537 | [6] |
Table 2: Inhibition of EGFR Phosphorylation and Downstream Signaling by AZD9291 (Osimertinib) - A Proxy for AZ7550 Activity
| Cell Line | EGFR Mutation Status | Treatment | Effect on p-EGFR | Effect on p-Akt | Effect on p-ERK | Reference |
| H1975 | L858R/T790M | 100 nM AZD9291 | Inhibition | Inhibition | Inhibition | [6] |
| PC-9 | Exon 19 Deletion | 6-hour treatment with AZD9291 | Potent Inhibition | Potent Inhibition | Potent Inhibition | [2][7] |
| H1650 | Exon 19 Deletion, PTEN null | 6-hour treatment with AZD9291 | Potent Inhibition | Less pronounced inhibition due to PTEN loss | Potent Inhibition | [2][7] |
| LoVo | Wild Type | 6-hour treatment with AZD9291 | Less Potent Inhibition | Less Potent Inhibition | Less Potent Inhibition | [2][7] |
Experimental Protocols
The following is a generalized protocol for assessing the effect of this compound on the phosphorylation of downstream signaling molecules using Western blot analysis, based on standard methodologies for EGFR inhibitors.[8][9]
Cell Culture and Treatment
-
Cell Seeding: Plate NSCLC cell lines (e.g., H1975, PC-9) in 6-well plates at a density that ensures 70-80% confluency at the time of lysis.
-
Cell Culture: Grow cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the growth medium with medium containing various concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 24 hours).
Protein Extraction
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling and inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound, as a key active metabolite of Osimertinib, effectively inhibits mutant EGFR, leading to the downregulation of the MAPK and PI3K/AKT signaling pathways. This activity is crucial for the overall anti-tumor efficacy of Osimertinib. While direct quantitative data for AZ7550 remains somewhat limited, the strong correlation with the parent compound's activity provides a solid foundation for understanding its molecular impact. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive framework for researchers to further investigate the nuanced effects of AZ7550 and to develop novel therapeutic strategies targeting these critical cancer signaling networks. Further studies focusing specifically on the quantitative effects of AZ7550 on a broader range of downstream effectors will be invaluable in refining our understanding of its role in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Impact of AZ7550 Hydrochloride on Downstream Signaling Molecules: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7550 hydrochloride, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) Osimertinib (AZD9291), plays a significant role in the therapeutic efficacy of its parent compound. This technical guide provides an in-depth analysis of the effects of AZ7550 on crucial downstream signaling pathways. By targeting mutant forms of EGFR, AZ7550 modulates the activity of key signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation and survival. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling networks and experimental workflows.
Introduction
Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. Its clinical activity is attributed not only to the parent drug but also to its pharmacologically active metabolites, AZ7550 and AZ5104.[1] AZ7550 exhibits a potency and selectivity profile that is broadly similar to Osimertinib, making its interaction with downstream signaling molecules a critical area of study for understanding the complete mechanism of action and potential avenues for therapeutic optimization.[2] This guide focuses on the specific effects of AZ7550 on the phosphorylation status of key downstream effectors, namely ERK, Akt, and S6 ribosomal protein, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action and Downstream Signaling Pathways
AZ7550, like its parent compound Osimertinib, is an irreversible inhibitor of mutant EGFR.[3] By binding to the cysteine-797 residue in the ATP-binding pocket of EGFR, it blocks the receptor's tyrosine kinase activity.[3] This inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades that are crucial for cancer cell growth and survival.[4]
The two primary pathways affected by the inhibition of EGFR are:
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[5]
-
The PI3K/AKT/mTOR Pathway: This cascade plays a vital role in cell growth, metabolism, and apoptosis.[5]
Inhibition of EGFR by AZ7550 leads to a reduction in the phosphorylation of key components of these pathways, including ERK and Akt, and downstream effectors like the S6 ribosomal protein.[2]
Quantitative Analysis of Downstream Signaling Molecule Inhibition
While direct quantitative data for this compound's effect on downstream signaling molecules is limited in publicly available literature, studies on its parent compound, Osimertinib (AZD9291), provide valuable insights. Research indicates that AZ7550 has a "very similar potency and profile to AZD9291 against mutant and wild-type cell lines tested".[2] Therefore, the quantitative data for AZD9291's inhibition of downstream signaling can serve as a strong proxy for the effects of AZ7550.
The following tables summarize the inhibitory activity of AZ7550 and AZD9291 on various cell lines and downstream signaling molecules.
Table 1: Cellular Proliferation Inhibition by AZ7550
| Cell Line | EGFR Mutation Status | IC50 (nM) | GI50 (nM) | Reference |
| H1975 | L858R/T790M (Double Mutant) | 45 | 19 | [6] |
| PC9 | Exon 19 Deletion (Activating Mutant) | 26 | 15 | [6] |
| LoVo | Wild Type | 786 | - | [6] |
| Calu3 | Wild Type | - | 537 | [6] |
Table 2: Inhibition of EGFR Phosphorylation and Downstream Signaling by AZD9291 (Osimertinib) - A Proxy for AZ7550 Activity
| Cell Line | EGFR Mutation Status | Treatment | Effect on p-EGFR | Effect on p-Akt | Effect on p-ERK | Reference |
| H1975 | L858R/T790M | 100 nM AZD9291 | Inhibition | Inhibition | Inhibition | [6] |
| PC-9 | Exon 19 Deletion | 6-hour treatment with AZD9291 | Potent Inhibition | Potent Inhibition | Potent Inhibition | [2][7] |
| H1650 | Exon 19 Deletion, PTEN null | 6-hour treatment with AZD9291 | Potent Inhibition | Less pronounced inhibition due to PTEN loss | Potent Inhibition | [2][7] |
| LoVo | Wild Type | 6-hour treatment with AZD9291 | Less Potent Inhibition | Less Potent Inhibition | Less Potent Inhibition | [2][7] |
Experimental Protocols
The following is a generalized protocol for assessing the effect of this compound on the phosphorylation of downstream signaling molecules using Western blot analysis, based on standard methodologies for EGFR inhibitors.[8][9]
Cell Culture and Treatment
-
Cell Seeding: Plate NSCLC cell lines (e.g., H1975, PC-9) in 6-well plates at a density that ensures 70-80% confluency at the time of lysis.
-
Cell Culture: Grow cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the growth medium with medium containing various concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 24 hours).
Protein Extraction
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling and inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound, as a key active metabolite of Osimertinib, effectively inhibits mutant EGFR, leading to the downregulation of the MAPK and PI3K/AKT signaling pathways. This activity is crucial for the overall anti-tumor efficacy of Osimertinib. While direct quantitative data for AZ7550 remains somewhat limited, the strong correlation with the parent compound's activity provides a solid foundation for understanding its molecular impact. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive framework for researchers to further investigate the nuanced effects of AZ7550 and to develop novel therapeutic strategies targeting these critical cancer signaling networks. Further studies focusing specifically on the quantitative effects of AZ7550 on a broader range of downstream effectors will be invaluable in refining our understanding of its role in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for AZ7550 Hydrochloride In-Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 is a pharmacologically active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It plays a significant role in the overall therapeutic effect of Osimertinib. These application notes provide a comprehensive overview and detailed protocols for conducting in-vivo experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of directly administered AZ7550 hydrochloride.
Mechanism of Action
AZ7550 exhibits a dual inhibitory mechanism. Primarily, it functions as a potent and selective inhibitor of mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][3] This targeted inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[3] Additionally, AZ7550 is an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM.[1][4]
Signaling Pathway
The primary signaling pathway affected by AZ7550 is the EGFR signaling cascade. Upon binding to mutant EGFR, AZ7550 prevents ATP binding, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream pro-survival pathways.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for AZ7550, primarily derived from studies of its parent compound, Osimertinib.
Table 1: In-Vitro Potency of AZ7550 [4]
| Cell Line | EGFR Status | IC50 (nM) | GI50 (nM) |
| H1975 | Double Mutant (DM) | 45 | 19 |
| PC9 | Activating Mutant (AM) | 26 | 15 |
| LoVo | Wild Type (WT) | 786 | - |
| Calu3 | Wild Type (WT) | - | 537 |
Table 2: In-Vivo Pharmacokinetic Parameters in SCID Mice (following oral administration of Osimertinib) [5]
| Osimertinib Dose | Analyte | Tissue | AUC (0-t) (µmol·h/L) | Tissue:Plasma Ratio |
| 5 mg/kg | AZ7550 | Plasma | 0.94 | - |
| Tumor | 1.8 | 2.0 | ||
| Brain | BQL | - | ||
| 25 mg/kg | AZ7550 | Plasma | 7.9 | - |
| Tumor | 5.0 | 0.63 | ||
| Brain | 0.8 | 0.1 |
BQL: Below Quantifiable Limit
Table 3: Human Pharmacokinetic Parameters (following oral administration of Osimertinib) [6]
| Analyte | Median AUC (0-24h) at Steady State (ng/mL*h) |
| Osimertinib | 4278 |
| AZ5104 | 414 |
| AZ7550 | 367 |
Detailed Experimental Protocols
Protocol 1: In-Vivo Efficacy Study in Xenograft Mouse Model
This protocol outlines a typical efficacy study using a non-small cell lung cancer (NSCLC) xenograft model.
1. Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) mice or Nude mice, female, 6-8 weeks old.
-
Tumor Model: Subcutaneous implantation of H1975 (EGFR L858R/T790M mutant) NSCLC cells.
-
Inject 5 x 10^6 H1975 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.
-
2. Drug Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% Hydroxypropyl Methylcellulose + 0.1% Tween 80 in deionized water). Sonication may be required for complete dissolution.
-
Dosing: Based on pharmacokinetic data from Osimertinib studies, where AZ7550 represents ~10% of the parent compound's exposure, initial dose-ranging studies are critical.[2][3] A suggested starting dose for direct administration could be in the range of 2.5-10 mg/kg, administered orally (p.o.) once daily.
-
Groups:
-
Group 1: Vehicle control (p.o., daily)
-
Group 2: AZ7550 HCl (e.g., 2.5 mg/kg, p.o., daily)
-
Group 3: AZ7550 HCl (e.g., 5 mg/kg, p.o., daily)
-
Group 4: AZ7550 HCl (e.g., 10 mg/kg, p.o., daily)
-
(Optional) Group 5: Positive control (e.g., Osimertinib at 5 mg/kg, p.o., daily)
-
3. Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). At termination, collect tumors and tissues for further analysis.
4. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of anti-tumor effects.
Caption: In-Vivo Efficacy Study Experimental Workflow.
Protocol 2: Pharmacokinetic (PK) Study
This protocol describes how to assess the pharmacokinetic profile of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats or SCID mice.
-
Grouping: Assign animals to groups for different time points of blood collection.
2. Drug Administration:
-
Dose: Administer a single dose of this compound. A dose of 5 mg/kg (p.o. or i.v.) can be used as a starting point.
-
Route: Oral (p.o.) gavage and intravenous (i.v.) injection to determine oral bioavailability.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately process blood to obtain plasma by centrifugation. Due to the reported instability of Osimertinib and its metabolites in plasma at room temperature, it is crucial to process samples quickly and store them at -80°C.[7][8] The addition of acetonitrile to plasma samples can help stabilize the compound.[7]
4. Bioanalysis:
-
Method: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify AZ7550 concentrations in plasma.[8]
-
Parameters:
-
Use a stable isotope-labeled internal standard (e.g., [¹³C²H₃]-AZ7550) for accurate quantification.[8]
-
Optimize MRM transitions for AZ7550 and the internal standard.
-
5. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the concentration-time curve)
-
t1/2 (Half-life)
-
CL (Clearance)
-
Vd (Volume of distribution)
-
F% (Oral bioavailability, if i.v. data is available)
-
Caption: Pharmacokinetic Study Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ7550 Hydrochloride In-Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 is a pharmacologically active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It plays a significant role in the overall therapeutic effect of Osimertinib. These application notes provide a comprehensive overview and detailed protocols for conducting in-vivo experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of directly administered AZ7550 hydrochloride.
Mechanism of Action
AZ7550 exhibits a dual inhibitory mechanism. Primarily, it functions as a potent and selective inhibitor of mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][3] This targeted inhibition blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[3] Additionally, AZ7550 is an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM.[1][4]
Signaling Pathway
The primary signaling pathway affected by AZ7550 is the EGFR signaling cascade. Upon binding to mutant EGFR, AZ7550 prevents ATP binding, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream pro-survival pathways.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for AZ7550, primarily derived from studies of its parent compound, Osimertinib.
Table 1: In-Vitro Potency of AZ7550 [4]
| Cell Line | EGFR Status | IC50 (nM) | GI50 (nM) |
| H1975 | Double Mutant (DM) | 45 | 19 |
| PC9 | Activating Mutant (AM) | 26 | 15 |
| LoVo | Wild Type (WT) | 786 | - |
| Calu3 | Wild Type (WT) | - | 537 |
Table 2: In-Vivo Pharmacokinetic Parameters in SCID Mice (following oral administration of Osimertinib) [5]
| Osimertinib Dose | Analyte | Tissue | AUC (0-t) (µmol·h/L) | Tissue:Plasma Ratio |
| 5 mg/kg | AZ7550 | Plasma | 0.94 | - |
| Tumor | 1.8 | 2.0 | ||
| Brain | BQL | - | ||
| 25 mg/kg | AZ7550 | Plasma | 7.9 | - |
| Tumor | 5.0 | 0.63 | ||
| Brain | 0.8 | 0.1 |
BQL: Below Quantifiable Limit
Table 3: Human Pharmacokinetic Parameters (following oral administration of Osimertinib) [6]
| Analyte | Median AUC (0-24h) at Steady State (ng/mL*h) |
| Osimertinib | 4278 |
| AZ5104 | 414 |
| AZ7550 | 367 |
Detailed Experimental Protocols
Protocol 1: In-Vivo Efficacy Study in Xenograft Mouse Model
This protocol outlines a typical efficacy study using a non-small cell lung cancer (NSCLC) xenograft model.
1. Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) mice or Nude mice, female, 6-8 weeks old.
-
Tumor Model: Subcutaneous implantation of H1975 (EGFR L858R/T790M mutant) NSCLC cells.
-
Inject 5 x 10^6 H1975 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the right flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups.
-
2. Drug Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% Hydroxypropyl Methylcellulose + 0.1% Tween 80 in deionized water). Sonication may be required for complete dissolution.
-
Dosing: Based on pharmacokinetic data from Osimertinib studies, where AZ7550 represents ~10% of the parent compound's exposure, initial dose-ranging studies are critical.[2][3] A suggested starting dose for direct administration could be in the range of 2.5-10 mg/kg, administered orally (p.o.) once daily.
-
Groups:
-
Group 1: Vehicle control (p.o., daily)
-
Group 2: AZ7550 HCl (e.g., 2.5 mg/kg, p.o., daily)
-
Group 3: AZ7550 HCl (e.g., 5 mg/kg, p.o., daily)
-
Group 4: AZ7550 HCl (e.g., 10 mg/kg, p.o., daily)
-
(Optional) Group 5: Positive control (e.g., Osimertinib at 5 mg/kg, p.o., daily)
-
3. Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). At termination, collect tumors and tissues for further analysis.
4. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of anti-tumor effects.
Caption: In-Vivo Efficacy Study Experimental Workflow.
Protocol 2: Pharmacokinetic (PK) Study
This protocol describes how to assess the pharmacokinetic profile of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats or SCID mice.
-
Grouping: Assign animals to groups for different time points of blood collection.
2. Drug Administration:
-
Dose: Administer a single dose of this compound. A dose of 5 mg/kg (p.o. or i.v.) can be used as a starting point.
-
Route: Oral (p.o.) gavage and intravenous (i.v.) injection to determine oral bioavailability.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately process blood to obtain plasma by centrifugation. Due to the reported instability of Osimertinib and its metabolites in plasma at room temperature, it is crucial to process samples quickly and store them at -80°C.[7][8] The addition of acetonitrile to plasma samples can help stabilize the compound.[7]
4. Bioanalysis:
-
Method: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to quantify AZ7550 concentrations in plasma.[8]
-
Parameters:
-
Use a stable isotope-labeled internal standard (e.g., [¹³C²H₃]-AZ7550) for accurate quantification.[8]
-
Optimize MRM transitions for AZ7550 and the internal standard.
-
5. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the concentration-time curve)
-
t1/2 (Half-life)
-
CL (Clearance)
-
Vd (Volume of distribution)
-
F% (Oral bioavailability, if i.v. data is available)
-
Caption: Pharmacokinetic Study Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of AZ7550 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1][2][3][4] It functions as a potent inhibitor of both the Insulin-like Growth Factor 1 Receptor (IGF1R) and EGFR, including various mutant forms.[2][5][6] Understanding the cellular effects of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, including its effects on cell proliferation, the cell cycle, and apoptosis.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by targeting the ATP-binding sites of IGF1R and EGFR, thereby inhibiting their kinase activity and blocking downstream signaling cascades. The inhibition of these pathways ultimately leads to reduced cell proliferation and the induction of apoptosis in sensitive cancer cell lines.
The primary signaling pathways affected by this compound are the PI3K/AKT/mTOR and RAS/MAPK pathways, which are critical for cell growth, survival, and proliferation.
Caption: Signaling pathway inhibited by this compound.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are summarized below.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | GI50 (nM) | Reference |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M (Double Mutant) | 45 | 19 | [1][2] |
| PC9 | Non-Small Cell Lung Cancer | Exon 19 Deletion (Activating Mutant) | 26 | 15 | [1][2] |
| LoVo | Colorectal Cancer | Wild Type | 786 | - | [1][2] |
| Calu3 | Non-Small Cell Lung Cancer | Wild Type | - | 537 | [1][2] |
Note: IC50 and GI50 values are indicative and may vary depending on the specific assay conditions.
Experimental Protocols
The following protocols provide a framework for assessing the cellular effects of this compound.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for 72 hours (or a desired time point) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Caption: Workflow for the CellTiter-Glo® proliferation assay.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluency at the time of harvest.
-
Incubate overnight.
-
Treat cells with this compound at relevant concentrations (e.g., 1x and 5x GI50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, including the supernatant to collect any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell proliferation assay (steps 1 and 2). A typical treatment duration for apoptosis assays is 24 to 48 hours.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
-
Troubleshooting
-
High variability in proliferation/viability assays: Ensure consistent cell seeding density and proper mixing of reagents. Check for edge effects in 96-well plates by including outer wells with media only.
-
No induction of apoptosis: The concentration of this compound may be too low, or the incubation time may be too short. Perform a time-course and dose-response experiment. Confirm that the chosen cell line is sensitive to the compound.
-
Poor cell cycle resolution: Ensure proper fixation and staining. Check for cell clumps and filter the samples if necessary before flow cytometry analysis.
Conclusion
These application notes provide a comprehensive guide for the in vitro characterization of this compound. The described assays will enable researchers to determine its anti-proliferative and pro-apoptotic effects, as well as its impact on cell cycle progression in various cancer cell models. This information is essential for advancing our understanding of this compound's therapeutic potential.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. azd9291 — TargetMol Chemicals [targetmol.com]
Application Notes and Protocols for Cell-Based Assays of AZ7550 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1][2][3][4] It functions as a potent inhibitor of both the Insulin-like Growth Factor 1 Receptor (IGF1R) and EGFR, including various mutant forms.[2][5][6] Understanding the cellular effects of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, including its effects on cell proliferation, the cell cycle, and apoptosis.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by targeting the ATP-binding sites of IGF1R and EGFR, thereby inhibiting their kinase activity and blocking downstream signaling cascades. The inhibition of these pathways ultimately leads to reduced cell proliferation and the induction of apoptosis in sensitive cancer cell lines.
The primary signaling pathways affected by this compound are the PI3K/AKT/mTOR and RAS/MAPK pathways, which are critical for cell growth, survival, and proliferation.
Caption: Signaling pathway inhibited by this compound.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are summarized below.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | GI50 (nM) | Reference |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M (Double Mutant) | 45 | 19 | [1][2] |
| PC9 | Non-Small Cell Lung Cancer | Exon 19 Deletion (Activating Mutant) | 26 | 15 | [1][2] |
| LoVo | Colorectal Cancer | Wild Type | 786 | - | [1][2] |
| Calu3 | Non-Small Cell Lung Cancer | Wild Type | - | 537 | [1][2] |
Note: IC50 and GI50 values are indicative and may vary depending on the specific assay conditions.
Experimental Protocols
The following protocols provide a framework for assessing the cellular effects of this compound.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for 72 hours (or a desired time point) at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Caption: Workflow for the CellTiter-Glo® proliferation assay.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluency at the time of harvest.
-
Incubate overnight.
-
Treat cells with this compound at relevant concentrations (e.g., 1x and 5x GI50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, including the supernatant to collect any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell proliferation assay (steps 1 and 2). A typical treatment duration for apoptosis assays is 24 to 48 hours.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
-
Troubleshooting
-
High variability in proliferation/viability assays: Ensure consistent cell seeding density and proper mixing of reagents. Check for edge effects in 96-well plates by including outer wells with media only.
-
No induction of apoptosis: The concentration of this compound may be too low, or the incubation time may be too short. Perform a time-course and dose-response experiment. Confirm that the chosen cell line is sensitive to the compound.
-
Poor cell cycle resolution: Ensure proper fixation and staining. Check for cell clumps and filter the samples if necessary before flow cytometry analysis.
Conclusion
These application notes provide a comprehensive guide for the in vitro characterization of this compound. The described assays will enable researchers to determine its anti-proliferative and pro-apoptotic effects, as well as its impact on cell cycle progression in various cancer cell models. This information is essential for advancing our understanding of this compound's therapeutic potential.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. azd9291 — TargetMol Chemicals [targetmol.com]
Application Notes and Protocols: Preparation of AZ7550 Hydrochloride Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ7550 is a biologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (AZD9291).[1][2][3][4] It functions as a potent inhibitor of both EGFR and Insulin-like growth factor 1 receptor (IGF-1R).[1][5][6] Specifically, AZ7550 demonstrates inhibitory activity against various EGFR mutations, including the T790M resistance mutation, making it a valuable tool for research in oncology and cell signaling.[1][3][6]
These application notes provide a detailed protocol for the preparation, storage, and handling of AZ7550 hydrochloride stock solutions for use in in vitro cell culture experiments.
Product Information and Quantitative Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₁N₇O₂ • xHCl | [5] |
| Molecular Weight | 485.58 g/mol (free base) | [5][7] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO, Acetonitrile, Methanol | [5] |
| DMSO Solubility Detail | ≥ 83.33 mg/mL (171.61 mM) | [7] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [7] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care.
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-warm DMSO: Bring the sterile DMSO to room temperature before use.
-
Weigh the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.86 mg of the compound (based on the free base molecular weight of 485.58 g/mol ).
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.0001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.0001 mol x 485.58 g/mol = 0.00486 g = 4.86 mg
-
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution from 4.86 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolution if needed.[7]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][7]
-
Dilution to Working Concentration
-
To use in a cell culture experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration immediately before adding it to the cells.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
The optimal working concentration can vary significantly between cell lines and should be determined experimentally, for example, by performing a dose-response curve. IC₅₀ values for AZ7550 in some cell lines are in the nanomolar range.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Simplified EGFR Signaling Pathway
As a metabolite of an EGFR inhibitor, AZ7550's mechanism of action involves the disruption of the EGFR signaling cascade.
Caption: Inhibition of the EGFR signaling pathway by AZ7550.
References
Application Notes and Protocols: Preparation of AZ7550 Hydrochloride Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ7550 is a biologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (AZD9291).[1][2][3][4] It functions as a potent inhibitor of both EGFR and Insulin-like growth factor 1 receptor (IGF-1R).[1][5][6] Specifically, AZ7550 demonstrates inhibitory activity against various EGFR mutations, including the T790M resistance mutation, making it a valuable tool for research in oncology and cell signaling.[1][3][6]
These application notes provide a detailed protocol for the preparation, storage, and handling of AZ7550 hydrochloride stock solutions for use in in vitro cell culture experiments.
Product Information and Quantitative Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₁N₇O₂ • xHCl | [5] |
| Molecular Weight | 485.58 g/mol (free base) | [5][7] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO, Acetonitrile, Methanol | [5] |
| DMSO Solubility Detail | ≥ 83.33 mg/mL (171.61 mM) | [7] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [7] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care.
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-warm DMSO: Bring the sterile DMSO to room temperature before use.
-
Weigh the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.86 mg of the compound (based on the free base molecular weight of 485.58 g/mol ).
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.01 mol/L = 0.0001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.0001 mol x 485.58 g/mol = 0.00486 g = 4.86 mg
-
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution from 4.86 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolution if needed.[7]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][7]
-
Dilution to Working Concentration
-
To use in a cell culture experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration immediately before adding it to the cells.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
The optimal working concentration can vary significantly between cell lines and should be determined experimentally, for example, by performing a dose-response curve. IC₅₀ values for AZ7550 in some cell lines are in the nanomolar range.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Simplified EGFR Signaling Pathway
As a metabolite of an EGFR inhibitor, AZ7550's mechanism of action involves the disruption of the EGFR signaling cascade.
Caption: Inhibition of the EGFR signaling pathway by AZ7550.
References
Application Notes and Protocols: AZ7550 Hydrochloride for In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
AZ7550 hydrochloride, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib (AZD9291)[1][2][3][4][5], is a valuable research tool for investigating cancer biology. It primarily acts as an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Epidermal Growth Factor Receptor (EGFR), including various mutant forms.[1][2][5][6][7] These application notes provide recommended concentrations for in-vitro studies, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation: In-Vitro Efficacy of AZ7550
The effective concentration of AZ7550 varies depending on the cell line and the specific biological question being addressed. The following tables summarize key quantitative data from in-vitro studies.
Table 1: IC50 Values for Kinase Inhibition
| Target Kinase | IC50 Value | Assay Type | Reference |
| IGF-1R | 1.6 µM | Cell-free | [1][2][3][5][6] |
| MLK1 | 88 nM | Not Specified | [6] |
| ACK1 | 156 nM | Not Specified | [6] |
| ErbB4 | 195 nM | Not Specified | [6] |
| MNK2 | 228 nM | Not Specified | [6] |
| FLT3 | 302 nM | Not Specified | [6] |
| ALK | 420 nM | Not Specified | [6] |
Table 2: IC50 Values for Inhibition of EGFR Autophosphorylation in Cellular Assays
| Cell Line | EGFR Status | IC50 Value | Reference |
| PC9 | Activating Mutant (Exon 19 del) | 26 nM | [1][2][5][6] |
| H1975 | Double Mutant (L858R/T790M) | 45 nM | [1][2][5][6] |
| LoVo | Wild-Type | 786 nM | [1][2][5][6] |
Table 3: GI50 Values for Antiproliferative Activity
| Cell Line | EGFR Status | GI50 Value | Reference |
| PC9 | Activating Mutant (Exon 19 del) | 15 nM | [1][2][6] |
| H1975 | Double Mutant (L858R/T790M) | 19 nM | [1][2][6] |
| Calu3 | Wild-Type | 537 nM | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound. For example, for 1 ml of a 10 mM stock solution of AZ7550 (MW: 485.58 g/mol ), 4.86 mg of the compound is needed.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock, add 1 ml of DMSO to 4.86 mg of AZ7550.
-
To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath. For high concentrations, adjusting the pH to 5 with 1 M HCl may be required.[6]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Cell Proliferation/Cytotoxicity Assay (MTT-Based)
Objective: To determine the antiproliferative or cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., H1975, PC9, Calu3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to use a concentration range that brackets the expected GI50 value (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for a specified period, typically 72 hours.[1]
-
After the incubation period, add 20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the this compound concentration to determine the GI50 value.
EGFR Phosphorylation Assay (ELISA-Based)
Objective: To assess the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
Cancer cell line with known EGFR status (e.g., LoVo)
-
Serum-free cell culture medium
-
This compound stock solution
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
EGFR phosphorylation ELISA kit
-
Microplate reader
Protocol:
-
Seed cells in appropriate culture plates and grow until they reach 80-90% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/ml) for 30 minutes to induce EGFR phosphorylation.
-
Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the concentration of phosphorylated EGFR in the lysates using a specific ELISA kit according to the manufacturer's instructions.
-
Normalize the levels of phosphorylated EGFR to the total protein concentration in each lysate.
-
Plot the percentage of inhibition of EGFR phosphorylation against the log of the this compound concentration to determine the IC50 value.
Visualizations
References
Application Notes and Protocols: AZ7550 Hydrochloride for In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
AZ7550 hydrochloride, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib (AZD9291)[1][2][3][4][5], is a valuable research tool for investigating cancer biology. It primarily acts as an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Epidermal Growth Factor Receptor (EGFR), including various mutant forms.[1][2][5][6][7] These application notes provide recommended concentrations for in-vitro studies, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation: In-Vitro Efficacy of AZ7550
The effective concentration of AZ7550 varies depending on the cell line and the specific biological question being addressed. The following tables summarize key quantitative data from in-vitro studies.
Table 1: IC50 Values for Kinase Inhibition
| Target Kinase | IC50 Value | Assay Type | Reference |
| IGF-1R | 1.6 µM | Cell-free | [1][2][3][5][6] |
| MLK1 | 88 nM | Not Specified | [6] |
| ACK1 | 156 nM | Not Specified | [6] |
| ErbB4 | 195 nM | Not Specified | [6] |
| MNK2 | 228 nM | Not Specified | [6] |
| FLT3 | 302 nM | Not Specified | [6] |
| ALK | 420 nM | Not Specified | [6] |
Table 2: IC50 Values for Inhibition of EGFR Autophosphorylation in Cellular Assays
| Cell Line | EGFR Status | IC50 Value | Reference |
| PC9 | Activating Mutant (Exon 19 del) | 26 nM | [1][2][5][6] |
| H1975 | Double Mutant (L858R/T790M) | 45 nM | [1][2][5][6] |
| LoVo | Wild-Type | 786 nM | [1][2][5][6] |
Table 3: GI50 Values for Antiproliferative Activity
| Cell Line | EGFR Status | GI50 Value | Reference |
| PC9 | Activating Mutant (Exon 19 del) | 15 nM | [1][2][6] |
| H1975 | Double Mutant (L858R/T790M) | 19 nM | [1][2][6] |
| Calu3 | Wild-Type | 537 nM | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound. For example, for 1 ml of a 10 mM stock solution of AZ7550 (MW: 485.58 g/mol ), 4.86 mg of the compound is needed.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock, add 1 ml of DMSO to 4.86 mg of AZ7550.
-
To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath. For high concentrations, adjusting the pH to 5 with 1 M HCl may be required.[6]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Cell Proliferation/Cytotoxicity Assay (MTT-Based)
Objective: To determine the antiproliferative or cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., H1975, PC9, Calu3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to use a concentration range that brackets the expected GI50 value (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for a specified period, typically 72 hours.[1]
-
After the incubation period, add 20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the this compound concentration to determine the GI50 value.
EGFR Phosphorylation Assay (ELISA-Based)
Objective: To assess the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
Cancer cell line with known EGFR status (e.g., LoVo)
-
Serum-free cell culture medium
-
This compound stock solution
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
EGFR phosphorylation ELISA kit
-
Microplate reader
Protocol:
-
Seed cells in appropriate culture plates and grow until they reach 80-90% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/ml) for 30 minutes to induce EGFR phosphorylation.
-
Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the concentration of phosphorylated EGFR in the lysates using a specific ELISA kit according to the manufacturer's instructions.
-
Normalize the levels of phosphorylated EGFR to the total protein concentration in each lysate.
-
Plot the percentage of inhibition of EGFR phosphorylation against the log of the this compound concentration to determine the IC50 value.
Visualizations
References
Application Note: Quantitative Analysis of AZ7550 Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of AZ7550 hydrochloride, an active metabolite of the tyrosine kinase inhibitor osimertinib, in human plasma.[1][2] The simple and rapid protein precipitation-based extraction procedure, coupled with a validated LC-MS/MS method, provides a reliable analytical tool for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
AZ7550 is a pharmacologically active metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2][3] Monitoring the plasma concentrations of osimertinib and its active metabolites, such as AZ7550, is crucial for optimizing therapeutic outcomes and minimizing toxicity.[3][4] This document provides a detailed protocol for the quantification of AZ7550 in human plasma using a validated LC-MS/MS method, suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., [¹³C²H₃]-AZ7550[1]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[1][5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AZ7550 and the internal standard in ACN or a suitable organic solvent.[1]
-
Working Solutions: Prepare serial dilutions of the AZ7550 stock solution with a mixture of ACN and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 30 ng/mL in ACN/water (1:1, v/v).[1]
Sample Preparation
A protein precipitation method is employed for plasma sample preparation.[1][5][6]
-
To 20 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (30 ng/mL).[1]
-
Add 150 µL of water and 650 µL of ACN to precipitate plasma proteins.[1]
-
Vortex the mixture thoroughly for 5 minutes.[1]
-
Centrifuge the samples at 15,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[6]
-
Inject 1 µL of the supernatant into the LC-MS/MS system.[1]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | ACE PFP C18 (2.1 x 100 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 10 mM Ammonium formate (pH 4.3) in water[1] |
| Mobile Phase B | Acetonitrile (ACN)[1] |
| Flow Rate | 0.4 mL/min[4] |
| Gradient | Optimized to achieve separation of AZ7550 and the internal standard. A typical gradient involves a linear increase in Mobile Phase B. |
| Column Temperature | 50°C[1] |
| Injection Volume | 1 µL[1] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][5] |
| Ion Spray Voltage | 4.0 kV[1] |
| Interface Temperature | 300°C[1] |
| Nebulizing Gas Flow | 2 L/min[1] |
| Heating Gas Flow | 10 L/min[1] |
| Drying Gas Temperature | 250°C[1] |
MRM Transitions:
The specific precursor and product ion transitions should be optimized for the instrument in use. An example transition for a labeled internal standard is provided below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| [¹³C²H₃]-AZ7550 | 490.2 | 433.1[1] |
Data Presentation
The following tables summarize the quantitative data from a representative validation study.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| AZ7550 | 1 - 729 | > 0.99[1] |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120[1] |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115[1] |
| MQC | 30 | < 15 | 85 - 115 | < 15 | 85 - 115[1] |
| HQC | 250 | < 15 | 85 - 115 | < 15 | 85 - 115[1] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%RSD) |
| AZ7550 | > 80 | ≤ 15[1] |
Visualizations
Experimental Workflow
Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.
AZ7550 (Osimertinib) Signaling Pathway
Caption: EGFR Signaling Pathway Inhibition by AZ7550.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol is well-suited for pharmacokinetic assessments and therapeutic drug monitoring, aiding in the optimization of osimertinib therapy. The provided workflows and diagrams offer a clear guide for implementation in a research or clinical laboratory setting.
References
- 1. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of AZ7550 Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of AZ7550 hydrochloride, an active metabolite of the tyrosine kinase inhibitor osimertinib, in human plasma.[1][2] The simple and rapid protein precipitation-based extraction procedure, coupled with a validated LC-MS/MS method, provides a reliable analytical tool for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
AZ7550 is a pharmacologically active metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2][3] Monitoring the plasma concentrations of osimertinib and its active metabolites, such as AZ7550, is crucial for optimizing therapeutic outcomes and minimizing toxicity.[3][4] This document provides a detailed protocol for the quantification of AZ7550 in human plasma using a validated LC-MS/MS method, suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., [¹³C²H₃]-AZ7550[1]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[1][5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AZ7550 and the internal standard in ACN or a suitable organic solvent.[1]
-
Working Solutions: Prepare serial dilutions of the AZ7550 stock solution with a mixture of ACN and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 30 ng/mL in ACN/water (1:1, v/v).[1]
Sample Preparation
A protein precipitation method is employed for plasma sample preparation.[1][5][6]
-
To 20 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (30 ng/mL).[1]
-
Add 150 µL of water and 650 µL of ACN to precipitate plasma proteins.[1]
-
Vortex the mixture thoroughly for 5 minutes.[1]
-
Centrifuge the samples at 15,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[6]
-
Inject 1 µL of the supernatant into the LC-MS/MS system.[1]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | ACE PFP C18 (2.1 x 100 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 10 mM Ammonium formate (pH 4.3) in water[1] |
| Mobile Phase B | Acetonitrile (ACN)[1] |
| Flow Rate | 0.4 mL/min[4] |
| Gradient | Optimized to achieve separation of AZ7550 and the internal standard. A typical gradient involves a linear increase in Mobile Phase B. |
| Column Temperature | 50°C[1] |
| Injection Volume | 1 µL[1] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][5] |
| Ion Spray Voltage | 4.0 kV[1] |
| Interface Temperature | 300°C[1] |
| Nebulizing Gas Flow | 2 L/min[1] |
| Heating Gas Flow | 10 L/min[1] |
| Drying Gas Temperature | 250°C[1] |
MRM Transitions:
The specific precursor and product ion transitions should be optimized for the instrument in use. An example transition for a labeled internal standard is provided below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| [¹³C²H₃]-AZ7550 | 490.2 | 433.1[1] |
Data Presentation
The following tables summarize the quantitative data from a representative validation study.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| AZ7550 | 1 - 729 | > 0.99[1] |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120[1] |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115[1] |
| MQC | 30 | < 15 | 85 - 115 | < 15 | 85 - 115[1] |
| HQC | 250 | < 15 | 85 - 115 | < 15 | 85 - 115[1] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%RSD) |
| AZ7550 | > 80 | ≤ 15[1] |
Visualizations
Experimental Workflow
Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.
AZ7550 (Osimertinib) Signaling Pathway
Caption: EGFR Signaling Pathway Inhibition by AZ7550.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol is well-suited for pharmacokinetic assessments and therapeutic drug monitoring, aiding in the optimization of osimertinib therapy. The provided workflows and diagrams offer a clear guide for implementation in a research or clinical laboratory setting.
References
- 1. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ7550 Hydrochloride in Xenograft Mouse Models of Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Osimertinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation.[2][3] AZ7550 exhibits a potency and selectivity profile broadly similar to its parent compound, Osimertinib.[2] These application notes provide detailed protocols for the use of AZ7550 hydrochloride in preclinical xenograft mouse models of NSCLC, leveraging established methodologies for Osimertinib as a proxy due to the limited availability of specific in vivo data for AZ7550.
Data Presentation
In Vitro Activity of AZ7550
The following table summarizes the in vitro inhibitory concentrations of AZ7550 against various NSCLC cell lines, providing a basis for selecting appropriate models for in vivo studies.
| Cell Line | EGFR Mutation Status | Assay Type | IC50 / GI50 (nM) | Reference |
| H1975 | L858R/T790M (Double Mutant) | Kinase Inhibition (IC50) | 45 | [2] |
| PC9 | Exon 19 Deletion (Activating Mutant) | Kinase Inhibition (IC50) | 26 | [2] |
| LoVo | Wild Type | Kinase Inhibition (IC50) | 786 | [2] |
| H1975 | L858R/T790M (Double Mutant) | Antiproliferative (GI50) | 19 | [2] |
| PC9 | Exon 19 Deletion (Activating Mutant) | Antiproliferative (GI50) | 15 | [2] |
| Calu3 | Wild Type | Antiproliferative (GI50) | 537 | [2] |
In Vivo Efficacy of Osimertinib (as a proxy for AZ7550) in NSCLC Xenograft Models
This table presents representative data on the in vivo efficacy of Osimertinib in NSCLC xenograft models, which can be used to guide study design for AZ7550.
| Xenograft Model | Treatment and Dose | Administration Route | Outcome | Reference |
| PC9 or H1975 | Osimertinib (dose-dependent) | Once-daily | Profound and sustained tumor regression | [1] |
| PC9 | Osimertinib (5 mg/kg/day) | Daily Oral Gavage | Total tumor regression, sustained during observation | [1] |
| H460 | Platinum-based agent (0.5 mg/kg) | - | 40% slowing of tumor growth | [4] |
| PC9 Luc+ | Osimertinib (1 mg/kg to 15 mg/kg) | Intraperitoneal injection (5 days/week) | Dose-dependent inhibition of tumor growth | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., sterile water, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water, or other appropriate vehicle)
-
Sterile tubes and vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately in a sterile tube.
-
Add the appropriate volume of the vehicle solution to the tube.
-
Vortex the mixture vigorously until the compound is fully dissolved or forms a homogenous suspension.
-
If necessary, sonicate the mixture for a short period to aid dissolution.
-
Store the prepared formulation according to the manufacturer's recommendations. For short-term storage, it is often kept at 4°C. For longer-term storage, aliquots can be stored at -20°C or -80°C, though repeated freeze-thaw cycles should be avoided.[2]
Protocol 2: Establishment of NSCLC Xenograft Mouse Models
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice)
-
NSCLC cell lines (e.g., H1975, PC9)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected NSCLC cell line under standard conditions until a sufficient number of cells are available.
-
Cell Harvest: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2 .
-
Protocol 3: Administration of this compound and Efficacy Evaluation
Materials:
-
Established NSCLC xenograft mouse models
-
Prepared this compound formulation
-
Oral gavage needles or appropriate injection supplies
-
Animal balance
Procedure:
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.
-
Dosing:
-
Based on preclinical data for Osimertinib, a starting dose of 5-25 mg/kg for AZ7550 can be considered.
-
Administer the prepared this compound formulation to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection) at the determined frequency (e.g., once daily).
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of AZ7550 HCl.
Caption: Experimental workflow for NSCLC xenograft mouse model studies.
References
- 1. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Drug Slows Lung Cancer Growth in Mouse Model - BioResearch - Labmedica.com [labmedica.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ7550 Hydrochloride in Xenograft Mouse Models of Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Osimertinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation.[2][3] AZ7550 exhibits a potency and selectivity profile broadly similar to its parent compound, Osimertinib.[2] These application notes provide detailed protocols for the use of AZ7550 hydrochloride in preclinical xenograft mouse models of NSCLC, leveraging established methodologies for Osimertinib as a proxy due to the limited availability of specific in vivo data for AZ7550.
Data Presentation
In Vitro Activity of AZ7550
The following table summarizes the in vitro inhibitory concentrations of AZ7550 against various NSCLC cell lines, providing a basis for selecting appropriate models for in vivo studies.
| Cell Line | EGFR Mutation Status | Assay Type | IC50 / GI50 (nM) | Reference |
| H1975 | L858R/T790M (Double Mutant) | Kinase Inhibition (IC50) | 45 | [2] |
| PC9 | Exon 19 Deletion (Activating Mutant) | Kinase Inhibition (IC50) | 26 | [2] |
| LoVo | Wild Type | Kinase Inhibition (IC50) | 786 | [2] |
| H1975 | L858R/T790M (Double Mutant) | Antiproliferative (GI50) | 19 | [2] |
| PC9 | Exon 19 Deletion (Activating Mutant) | Antiproliferative (GI50) | 15 | [2] |
| Calu3 | Wild Type | Antiproliferative (GI50) | 537 | [2] |
In Vivo Efficacy of Osimertinib (as a proxy for AZ7550) in NSCLC Xenograft Models
This table presents representative data on the in vivo efficacy of Osimertinib in NSCLC xenograft models, which can be used to guide study design for AZ7550.
| Xenograft Model | Treatment and Dose | Administration Route | Outcome | Reference |
| PC9 or H1975 | Osimertinib (dose-dependent) | Once-daily | Profound and sustained tumor regression | [1] |
| PC9 | Osimertinib (5 mg/kg/day) | Daily Oral Gavage | Total tumor regression, sustained during observation | [1] |
| H460 | Platinum-based agent (0.5 mg/kg) | - | 40% slowing of tumor growth | [4] |
| PC9 Luc+ | Osimertinib (1 mg/kg to 15 mg/kg) | Intraperitoneal injection (5 days/week) | Dose-dependent inhibition of tumor growth | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., sterile water, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water, or other appropriate vehicle)
-
Sterile tubes and vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately in a sterile tube.
-
Add the appropriate volume of the vehicle solution to the tube.
-
Vortex the mixture vigorously until the compound is fully dissolved or forms a homogenous suspension.
-
If necessary, sonicate the mixture for a short period to aid dissolution.
-
Store the prepared formulation according to the manufacturer's recommendations. For short-term storage, it is often kept at 4°C. For longer-term storage, aliquots can be stored at -20°C or -80°C, though repeated freeze-thaw cycles should be avoided.[2]
Protocol 2: Establishment of NSCLC Xenograft Mouse Models
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice)
-
NSCLC cell lines (e.g., H1975, PC9)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected NSCLC cell line under standard conditions until a sufficient number of cells are available.
-
Cell Harvest: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2 .
-
Protocol 3: Administration of this compound and Efficacy Evaluation
Materials:
-
Established NSCLC xenograft mouse models
-
Prepared this compound formulation
-
Oral gavage needles or appropriate injection supplies
-
Animal balance
Procedure:
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.
-
Dosing:
-
Based on preclinical data for Osimertinib, a starting dose of 5-25 mg/kg for AZ7550 can be considered.
-
Administer the prepared this compound formulation to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection) at the determined frequency (e.g., once daily).
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of AZ7550 HCl.
Caption: Experimental workflow for NSCLC xenograft mouse model studies.
References
- 1. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Drug Slows Lung Cancer Growth in Mouse Model - BioResearch - Labmedica.com [labmedica.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Phospho-EGFR (p-EGFR) Following AZ7550 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues.[1] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cellular function. Dysregulation of EGFR signaling, often due to mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Consequently, EGFR has become a major therapeutic target in oncology.[][5]
AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor (TKI).[2][6][7] These inhibitors are designed to block the kinase activity of EGFR, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[8][2] AZ7550, like its parent compound, is potent against EGFR harboring sensitizing mutations as well as the T790M resistance mutation.[2][9]
This document provides detailed protocols for utilizing Western blot analysis to assess the inhibitory effect of AZ7550 hydrochloride on EGFR phosphorylation in cancer cell lines.
Signaling Pathway and Mechanism of Action
EGFR activation triggers a cascade of intracellular signaling events. This compound acts as an ATP-competitive inhibitor at the kinase domain of EGFR. By blocking the binding of ATP, it prevents the autophosphorylation of tyrosine residues on the receptor, effectively shutting down the signal transduction to downstream pathways like PI3K-AKT and RAS-RAF-MAPK, which ultimately control cell proliferation and survival.[1]
Experimental Workflow
The overall workflow involves treating cultured cells with this compound, preparing cell lysates, separating proteins by size, and detecting the levels of phosphorylated EGFR (p-EGFR), total EGFR, and a loading control using specific antibodies.
Detailed Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with known EGFR expression and sensitivity to EGFR inhibitors. For mutated EGFR, cell lines such as H1975 (L858R/T790M) or PC9 (exon 19 deletion) are suitable.[9] For high wild-type expression, A431 cells can be used.[1]
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes and culture in appropriate media until they reach 70-80% confluency.[1][10]
-
Serum Starvation (Optional): To reduce basal levels of EGFR phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours prior to treatment.[1]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Aspirate the medium from the cells.
-
Add the medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[1][8]
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours). Optimal time should be determined empirically.[8]
-
-
EGF Stimulation (Optional): To observe inhibition of ligand-induced phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C before harvesting.[11][1]
II. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, immediately place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][8]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[11][1]
-
Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][10]
-
Protein Quantification: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.[1][10]
III. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1][10]
-
Gel Electrophoresis (SDS-PAGE):
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel (a 4-12% gradient or 7.5% gel is suitable for EGFR, which is ~175 kDa).[1][8]
-
Include a pre-stained protein ladder to monitor protein separation.[8]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[8]
-
-
Membrane Transfer:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. BSA is preferred over non-fat milk for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[11][1]
-
Anti-p-EGFR (e.g., Tyr1068): Dilution as per manufacturer's recommendation.
-
Anti-Total EGFR: Dilution as per manufacturer's recommendation.
-
Loading Control (e.g., Anti-β-actin or Anti-GAPDH): Dilution as per manufacturer's recommendation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1][10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.[1][8]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Detection:
-
Stripping and Re-probing: To detect total EGFR and a loading control on the same membrane, the membrane can be stripped of the initial antibodies using a stripping buffer and then re-probed starting from the blocking step.[10][12]
Data Presentation and Analysis
Quantitative analysis is performed by measuring the intensity of the Western blot bands using densitometry software (e.g., ImageJ). The p-EGFR signal should be normalized to the total EGFR signal to account for any changes in overall EGFR protein expression. This ratio is then normalized to the loading control and expressed as a percentage of the untreated or vehicle-treated control.[11]
Table 1: Representative Quantitative Western Blot Data
| Treatment Group | Concentration (nM) | p-EGFR (Y1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 7 | 100 ± 5 |
| AZ7550 HCl | 10 | 68 ± 6 | 99 ± 4 |
| AZ7550 HCl | 50 | 35 ± 5 | 97 ± 6 |
| AZ7550 HCl | 100 | 12 ± 3 | 98 ± 5 |
| AZ7550 HCl | 500 | 4 ± 2 | 96 ± 7 |
| Note: Data are representative and presented as mean ± SD. Actual results may vary based on the cell line and experimental conditions. |
Logical Relationship of the Experiment
The experiment is designed to test the hypothesis that this compound inhibits the kinase activity of EGFR, leading to a measurable decrease in its phosphorylation. The Western blot serves as the readout to confirm this molecular action.
References
- 1. benchchem.com [benchchem.com]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Western Blot Analysis of Phospho-EGFR (p-EGFR) Following AZ7550 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues.[1] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cellular function. Dysregulation of EGFR signaling, often due to mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Consequently, EGFR has become a major therapeutic target in oncology.[][5]
AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor (TKI).[2][6][7] These inhibitors are designed to block the kinase activity of EGFR, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[8][2] AZ7550, like its parent compound, is potent against EGFR harboring sensitizing mutations as well as the T790M resistance mutation.[2][9]
This document provides detailed protocols for utilizing Western blot analysis to assess the inhibitory effect of AZ7550 hydrochloride on EGFR phosphorylation in cancer cell lines.
Signaling Pathway and Mechanism of Action
EGFR activation triggers a cascade of intracellular signaling events. This compound acts as an ATP-competitive inhibitor at the kinase domain of EGFR. By blocking the binding of ATP, it prevents the autophosphorylation of tyrosine residues on the receptor, effectively shutting down the signal transduction to downstream pathways like PI3K-AKT and RAS-RAF-MAPK, which ultimately control cell proliferation and survival.[1]
Experimental Workflow
The overall workflow involves treating cultured cells with this compound, preparing cell lysates, separating proteins by size, and detecting the levels of phosphorylated EGFR (p-EGFR), total EGFR, and a loading control using specific antibodies.
Detailed Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with known EGFR expression and sensitivity to EGFR inhibitors. For mutated EGFR, cell lines such as H1975 (L858R/T790M) or PC9 (exon 19 deletion) are suitable.[9] For high wild-type expression, A431 cells can be used.[1]
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes and culture in appropriate media until they reach 70-80% confluency.[1][10]
-
Serum Starvation (Optional): To reduce basal levels of EGFR phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours prior to treatment.[1]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Aspirate the medium from the cells.
-
Add the medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[1][8]
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours). Optimal time should be determined empirically.[8]
-
-
EGF Stimulation (Optional): To observe inhibition of ligand-induced phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C before harvesting.[11][1]
II. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, immediately place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][8]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[11][1]
-
Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][10]
-
Protein Quantification: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.[1][10]
III. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1][10]
-
Gel Electrophoresis (SDS-PAGE):
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel (a 4-12% gradient or 7.5% gel is suitable for EGFR, which is ~175 kDa).[1][8]
-
Include a pre-stained protein ladder to monitor protein separation.[8]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[8]
-
-
Membrane Transfer:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. BSA is preferred over non-fat milk for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[11][1]
-
Anti-p-EGFR (e.g., Tyr1068): Dilution as per manufacturer's recommendation.
-
Anti-Total EGFR: Dilution as per manufacturer's recommendation.
-
Loading Control (e.g., Anti-β-actin or Anti-GAPDH): Dilution as per manufacturer's recommendation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1][10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.[1][8]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Detection:
-
Stripping and Re-probing: To detect total EGFR and a loading control on the same membrane, the membrane can be stripped of the initial antibodies using a stripping buffer and then re-probed starting from the blocking step.[10][12]
Data Presentation and Analysis
Quantitative analysis is performed by measuring the intensity of the Western blot bands using densitometry software (e.g., ImageJ). The p-EGFR signal should be normalized to the total EGFR signal to account for any changes in overall EGFR protein expression. This ratio is then normalized to the loading control and expressed as a percentage of the untreated or vehicle-treated control.[11]
Table 1: Representative Quantitative Western Blot Data
| Treatment Group | Concentration (nM) | p-EGFR (Y1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 7 | 100 ± 5 |
| AZ7550 HCl | 10 | 68 ± 6 | 99 ± 4 |
| AZ7550 HCl | 50 | 35 ± 5 | 97 ± 6 |
| AZ7550 HCl | 100 | 12 ± 3 | 98 ± 5 |
| AZ7550 HCl | 500 | 4 ± 2 | 96 ± 7 |
| Note: Data are representative and presented as mean ± SD. Actual results may vary based on the cell line and experimental conditions. |
Logical Relationship of the Experiment
The experiment is designed to test the hypothesis that this compound inhibits the kinase activity of EGFR, leading to a measurable decrease in its phosphorylation. The Western blot serves as the readout to confirm this molecular action.
References
- 1. benchchem.com [benchchem.com]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Kinase Inhibition Assays with AZD1480 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the characterization of the kinase inhibitor AZD1480 hydrochloride. AZD1480 is a potent, ATP-competitive inhibitor primarily targeting Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and other cancers, making JAK2 an attractive therapeutic target.[2] AZD1480 has demonstrated significant selectivity for JAK2 over other kinases like JAK3 and Tyk2, with some activity against JAK1.[1][3] These notes offer methodologies for both biochemical and cell-based assays to determine the inhibitory potency and cellular effects of AZD1480.
Note on Compound Name: The query specified "AZ7550 hydrochloride." Our research indicates this is a likely typographical error for the well-documented kinase inhibitor AZD1480 hydrochloride . All data and protocols presented herein pertain to AZD1480 hydrochloride.
Data Presentation: Inhibitory Profile of AZD1480
The inhibitory activity of AZD1480 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below. Lower IC50 values indicate higher potency.
| Kinase Target | Assay Type | IC50 (nM) |
| JAK2 | Biochemical | 0.26 |
| JAK1 | Biochemical | 1.3 |
| JAK3 | Biochemical | >1000 |
| Tyk2 | Biochemical | >1000 |
| Aurora A | Biochemical | |
| FLT3 | Cell-based | |
| FGFR1 | Cell-based | |
| FGFR2 | Cell-based | |
| FGFR3 | Cell-based | |
| ALK | Cell-based | |
| LTK | Cell-based | |
| RET | Cell-based | |
| TRKA | Cell-based | |
| TRKB | Cell-based | |
| TRKC | Cell-based | * |
Specific IC50 values for these kinases were not consistently available in the public domain but are reported targets of AZD1480.
Signaling Pathway
AZD1480 primarily targets the JAK-STAT signaling pathway. A simplified diagram of this pathway is presented below, illustrating the central role of JAK2.
Caption: Simplified JAK-STAT signaling pathway inhibited by AZD1480.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (HTRF Format)
This protocol describes the determination of kinase inhibition by measuring the phosphorylation of a peptide substrate using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant purified JAK2 enzyme (GST-tagged catalytic domain)
-
Peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH2)
-
AZD1480 hydrochloride
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, 10 mM MgCl2)[1]
-
ATP solution
-
Stop/detection buffer (containing Eu-tagged anti-phosphotyrosine antibody and a suitable acceptor)
-
384-well black assay plates
-
HTRF-compatible plate reader
Workflow Diagram:
Caption: Workflow for the biochemical kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of AZD1480 hydrochloride in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Dispense a small volume (e.g., 250 nL) of the diluted AZD1480 or vehicle control (DMSO in assay buffer) into the wells of a 384-well black assay plate.
-
Add the JAK2 enzyme and peptide substrate mixture in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for compound binding.[4]
-
-
Initiation of Kinase Reaction: Add ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for JAK2. Incubate the plate at 30°C for 60-120 minutes.
-
Termination and Detection: Add the stop/detection buffer to each well to terminate the kinase reaction. Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate using an HTRF-compatible plate reader according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated for each AZD1480 concentration. The IC50 value is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Kinase Inhibition Assay (Phospho-STAT5 In-Cell Western)
This protocol describes the determination of AZD1480's inhibitory effect on JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
Human erythroleukemia (HEL) cell line (constitutively active JAK2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
AZD1480 hydrochloride
-
96-well black, clear-bottom assay plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Mouse anti-total STAT5
-
Infrared-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Workflow Diagram:
Caption: Workflow for the cell-based phospho-STAT5 inhibition assay.
Procedure:
-
Cell Culture and Seeding: Culture HEL cells in appropriate medium. Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AZD1480 for 1-2 hours.[3] Include a vehicle control (DMSO).
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.
-
-
Blocking: Wash the cells and add blocking buffer for 90 minutes at room temperature to reduce non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the cells with a mixture of primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.
-
Wash the cells and incubate with a mixture of corresponding infrared-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Image Acquisition: Wash the cells and acquire images using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal. Determine the IC50 value by fitting the dose-response curve.
Conclusion
The protocols outlined in these application notes provide robust methods for evaluating the inhibitory activity of AZD1480 hydrochloride against its primary target, JAK2, in both biochemical and cellular contexts. These assays are essential for understanding the potency, selectivity, and mechanism of action of this and other kinase inhibitors in drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. astx.com [astx.com]
- 3. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays with AZD1480 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the characterization of the kinase inhibitor AZD1480 hydrochloride. AZD1480 is a potent, ATP-competitive inhibitor primarily targeting Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and other cancers, making JAK2 an attractive therapeutic target.[2] AZD1480 has demonstrated significant selectivity for JAK2 over other kinases like JAK3 and Tyk2, with some activity against JAK1.[1][3] These notes offer methodologies for both biochemical and cell-based assays to determine the inhibitory potency and cellular effects of AZD1480.
Note on Compound Name: The query specified "AZ7550 hydrochloride." Our research indicates this is a likely typographical error for the well-documented kinase inhibitor AZD1480 hydrochloride . All data and protocols presented herein pertain to AZD1480 hydrochloride.
Data Presentation: Inhibitory Profile of AZD1480
The inhibitory activity of AZD1480 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below. Lower IC50 values indicate higher potency.
| Kinase Target | Assay Type | IC50 (nM) |
| JAK2 | Biochemical | 0.26 |
| JAK1 | Biochemical | 1.3 |
| JAK3 | Biochemical | >1000 |
| Tyk2 | Biochemical | >1000 |
| Aurora A | Biochemical | |
| FLT3 | Cell-based | |
| FGFR1 | Cell-based | |
| FGFR2 | Cell-based | |
| FGFR3 | Cell-based | |
| ALK | Cell-based | |
| LTK | Cell-based | |
| RET | Cell-based | |
| TRKA | Cell-based | |
| TRKB | Cell-based | |
| TRKC | Cell-based | * |
Specific IC50 values for these kinases were not consistently available in the public domain but are reported targets of AZD1480.
Signaling Pathway
AZD1480 primarily targets the JAK-STAT signaling pathway. A simplified diagram of this pathway is presented below, illustrating the central role of JAK2.
Caption: Simplified JAK-STAT signaling pathway inhibited by AZD1480.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (HTRF Format)
This protocol describes the determination of kinase inhibition by measuring the phosphorylation of a peptide substrate using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant purified JAK2 enzyme (GST-tagged catalytic domain)
-
Peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH2)
-
AZD1480 hydrochloride
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, 10 mM MgCl2)[1]
-
ATP solution
-
Stop/detection buffer (containing Eu-tagged anti-phosphotyrosine antibody and a suitable acceptor)
-
384-well black assay plates
-
HTRF-compatible plate reader
Workflow Diagram:
Caption: Workflow for the biochemical kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of AZD1480 hydrochloride in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Dispense a small volume (e.g., 250 nL) of the diluted AZD1480 or vehicle control (DMSO in assay buffer) into the wells of a 384-well black assay plate.
-
Add the JAK2 enzyme and peptide substrate mixture in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for compound binding.[4]
-
-
Initiation of Kinase Reaction: Add ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for JAK2. Incubate the plate at 30°C for 60-120 minutes.
-
Termination and Detection: Add the stop/detection buffer to each well to terminate the kinase reaction. Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate using an HTRF-compatible plate reader according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated for each AZD1480 concentration. The IC50 value is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Kinase Inhibition Assay (Phospho-STAT5 In-Cell Western)
This protocol describes the determination of AZD1480's inhibitory effect on JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
Human erythroleukemia (HEL) cell line (constitutively active JAK2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
AZD1480 hydrochloride
-
96-well black, clear-bottom assay plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Mouse anti-total STAT5
-
Infrared-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Workflow Diagram:
Caption: Workflow for the cell-based phospho-STAT5 inhibition assay.
Procedure:
-
Cell Culture and Seeding: Culture HEL cells in appropriate medium. Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AZD1480 for 1-2 hours.[3] Include a vehicle control (DMSO).
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.
-
-
Blocking: Wash the cells and add blocking buffer for 90 minutes at room temperature to reduce non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the cells with a mixture of primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.
-
Wash the cells and incubate with a mixture of corresponding infrared-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Image Acquisition: Wash the cells and acquire images using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal. Determine the IC50 value by fitting the dose-response curve.
Conclusion
The protocols outlined in these application notes provide robust methods for evaluating the inhibitory activity of AZD1480 hydrochloride against its primary target, JAK2, in both biochemical and cellular contexts. These assays are essential for understanding the potency, selectivity, and mechanism of action of this and other kinase inhibitors in drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. astx.com [astx.com]
- 3. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with AZ7550 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of AZ7550 hydrochloride using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. This compound is an active metabolite of the third-generation EGFR tyrosine kinase inhibitor, Osimertinib (AZD9291).[1][2] It functions as a potent inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and the Insulin-like Growth Factor 1 Receptor (IGF1R).[1][2]
Mechanism of Action: Dual Inhibition of EGFR and IGF1R Signaling
AZ7550 targets key signaling pathways involved in cell proliferation, survival, and differentiation.[1] As an EGFR inhibitor, it is particularly effective against mutant forms of EGFR, such as those with the T790M resistance mutation, L858R activating mutation, and exon 19 deletions, which are prevalent in non-small cell lung cancer (NSCLC).[1] By inhibiting EGFR, AZ7550 blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for tumor cell growth and survival.
Simultaneously, AZ7550 inhibits the activity of IGF1R, a receptor tyrosine kinase that plays a significant role in cancer development and resistance to EGFR-targeted therapies.[1][3] Crosstalk between the EGFR and IGF1R signaling pathways can lead to compensatory signaling that bypasses the effects of single-agent inhibitors.[3][4][5] By dually targeting both receptors, AZ7550 can potentially overcome this resistance mechanism, leading to a more potent anti-cancer effect.[3][5]
Data Presentation: In Vitro Efficacy of AZ7550
The following table summarizes the reported in vitro potency of AZ7550 in various human cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | EGFR Status | Assay Type | Endpoint | Value (nM) |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M (Double Mutant) | Cell Proliferation | IC50 | 45[1][2] |
| PC9 | Non-Small Cell Lung Cancer | exon 19 deletion (Activating Mutant) | Cell Proliferation | IC50 | 26[1][2] |
| LoVo | Colorectal Adenocarcinoma | Wild Type | Cell Proliferation | IC50 | 786[1][2] |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M (Double Mutant) | Anti-proliferative | GI50 | 19[1][2] |
| PC9 | Non-Small Cell Lung Cancer | exon 19 deletion (Activating Mutant) | Anti-proliferative | GI50 | 15[1][2] |
| Calu3 | Lung Adenocarcinoma | Wild Type | Anti-proliferative | GI50 | 537[1][2] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Mandatory Visualizations
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Inhibition of EGFR and IGF-1R Signaling Leads to Enhanced Antitumor Efficacy against Esophageal Squamous Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assays with AZ7550 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of AZ7550 hydrochloride using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. This compound is an active metabolite of the third-generation EGFR tyrosine kinase inhibitor, Osimertinib (AZD9291).[1][2] It functions as a potent inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and the Insulin-like Growth Factor 1 Receptor (IGF1R).[1][2]
Mechanism of Action: Dual Inhibition of EGFR and IGF1R Signaling
AZ7550 targets key signaling pathways involved in cell proliferation, survival, and differentiation.[1] As an EGFR inhibitor, it is particularly effective against mutant forms of EGFR, such as those with the T790M resistance mutation, L858R activating mutation, and exon 19 deletions, which are prevalent in non-small cell lung cancer (NSCLC).[1] By inhibiting EGFR, AZ7550 blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for tumor cell growth and survival.
Simultaneously, AZ7550 inhibits the activity of IGF1R, a receptor tyrosine kinase that plays a significant role in cancer development and resistance to EGFR-targeted therapies.[1][3] Crosstalk between the EGFR and IGF1R signaling pathways can lead to compensatory signaling that bypasses the effects of single-agent inhibitors.[3][4][5] By dually targeting both receptors, AZ7550 can potentially overcome this resistance mechanism, leading to a more potent anti-cancer effect.[3][5]
Data Presentation: In Vitro Efficacy of AZ7550
The following table summarizes the reported in vitro potency of AZ7550 in various human cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | EGFR Status | Assay Type | Endpoint | Value (nM) |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M (Double Mutant) | Cell Proliferation | IC50 | 45[1][2] |
| PC9 | Non-Small Cell Lung Cancer | exon 19 deletion (Activating Mutant) | Cell Proliferation | IC50 | 26[1][2] |
| LoVo | Colorectal Adenocarcinoma | Wild Type | Cell Proliferation | IC50 | 786[1][2] |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M (Double Mutant) | Anti-proliferative | GI50 | 19[1][2] |
| PC9 | Non-Small Cell Lung Cancer | exon 19 deletion (Activating Mutant) | Anti-proliferative | GI50 | 15[1][2] |
| Calu3 | Lung Adenocarcinoma | Wild Type | Anti-proliferative | GI50 | 537[1][2] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Mandatory Visualizations
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Inhibition of EGFR and IGF-1R Signaling Leads to Enhanced Antitumor Efficacy against Esophageal Squamous Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemical Detection of AZ7550 Hydrochloride Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (AZD9291).[1][2] It exhibits inhibitory activity against several protein kinases, most notably the Insulin-like Growth Factor 1 Receptor (IGF-1R) and various mutant forms of EGFR.[3] This document provides detailed protocols for the immunohistochemical (IHC) detection of key targets of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections, along with relevant signaling pathway diagrams and quantitative data to support research and drug development activities.
Data Presentation
Table 1: In Vitro Potency of AZ7550
| Target/Cell Line | Parameter | Value | Reference |
| IGF-1R | IC50 | 1.6 µM | [3] |
| MLK1 | IC50 | 88 nM | [4][3] |
| ACK1 | IC50 | 156 nM | [4][3] |
| ErbB4 | IC50 | 195 nM | [4][3] |
| MNK2 | IC50 | 228 nM | [4][3] |
| FLT3 | IC50 | 302 nM | [4][3] |
| ALK | IC50 | 420 nM | [4][3] |
| FES | IC50 | 449 nM | [4][3] |
| IRR | IC50 | 840 nM | [4][3] |
| BRK | IC50 | 843 nM | [4][3] |
| BLK | IC50 | 977 nM | [3] |
| H1975 (EGFR L858R/T790M) | IC50 | 45 nM | [5][3] |
| PC9 (EGFR del19) | IC50 | 26 nM | [5][3] |
| LoVo (WT) | IC50 | 786 nM | [5][3] |
| H1975 (EGFR L858R/T790M) | GI50 | 19 nM | [5][3] |
| PC9 (EGFR del19) | GI50 | 15 nM | [5][3] |
| Calu3 (WT) | GI50 | 537 nM | [5][3] |
Signaling Pathways
The primary targets of AZ7550, IGF-1R and EGFR, are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation. Their signaling cascades are often dysregulated in cancer.
References
Application Notes and Protocols for Immunohistochemical Detection of AZ7550 Hydrochloride Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AZ7550 hydrochloride is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (AZD9291).[1][2] It exhibits inhibitory activity against several protein kinases, most notably the Insulin-like Growth Factor 1 Receptor (IGF-1R) and various mutant forms of EGFR.[3] This document provides detailed protocols for the immunohistochemical (IHC) detection of key targets of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections, along with relevant signaling pathway diagrams and quantitative data to support research and drug development activities.
Data Presentation
Table 1: In Vitro Potency of AZ7550
| Target/Cell Line | Parameter | Value | Reference |
| IGF-1R | IC50 | 1.6 µM | [3] |
| MLK1 | IC50 | 88 nM | [4][3] |
| ACK1 | IC50 | 156 nM | [4][3] |
| ErbB4 | IC50 | 195 nM | [4][3] |
| MNK2 | IC50 | 228 nM | [4][3] |
| FLT3 | IC50 | 302 nM | [4][3] |
| ALK | IC50 | 420 nM | [4][3] |
| FES | IC50 | 449 nM | [4][3] |
| IRR | IC50 | 840 nM | [4][3] |
| BRK | IC50 | 843 nM | [4][3] |
| BLK | IC50 | 977 nM | [3] |
| H1975 (EGFR L858R/T790M) | IC50 | 45 nM | [5][3] |
| PC9 (EGFR del19) | IC50 | 26 nM | [5][3] |
| LoVo (WT) | IC50 | 786 nM | [5][3] |
| H1975 (EGFR L858R/T790M) | GI50 | 19 nM | [5][3] |
| PC9 (EGFR del19) | GI50 | 15 nM | [5][3] |
| Calu3 (WT) | GI50 | 537 nM | [5][3] |
Signaling Pathways
The primary targets of AZ7550, IGF-1R and EGFR, are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation. Their signaling cascades are often dysregulated in cancer.
References
Troubleshooting & Optimization
Preventing degradation of AZ7550 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of AZ7550 hydrochloride in solution to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: AZ7550 is a biologically active metabolite of the third-generation EGFR tyrosine kinase inhibitor, osimertinib (AZD9291).[1] As a covalent inhibitor, it contains an acrylamide functional group that can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of its target proteins.[2] Its primary targets include the Insulin-like Growth Factor 1 Receptor (IGF-1R), for which it has an IC50 of 1.6 µM, as well as various activating and resistance mutants of the Epidermal Growth Factor Receptor (EGFR).[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several common laboratory organic solvents. For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO), methanol, and acetonitrile are recommended.[4] Due to its hydrochloride salt form, solubility in aqueous buffers may be limited and is pH-dependent.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure the long-term stability of your this compound stock solutions, it is crucial to aliquot them into single-use volumes to minimize freeze-thaw cycles.[3] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to six months. For short-term storage, -20°C is suitable for up to one month.[3] Always store solutions tightly sealed and protected from moisture.[3]
Q4: Why is my this compound solution turning yellow?
A4: this compound is described as a light yellow to yellow solid.[3] Therefore, a yellow appearance in your stock solution, particularly in a high-concentration DMSO stock, is normal. However, a significant change in color, such as darkening or the appearance of a brownish tint over time, may be an indication of degradation. It is advisable to prepare fresh solutions if you observe such changes.
Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A5: This is a common issue for many kinase inhibitors that have low aqueous solubility.[5] The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out." To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%).[5] You can also try making serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium. If the experimental system allows, modifying the pH of the aqueous buffer may also improve solubility.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of Compound Activity in Bioassay | Degradation in Solution: The acrylamide moiety of AZ7550 is a Michael acceptor and can react with nucleophiles present in your assay medium (e.g., thiol-containing reagents like DTT or β-mercaptoethanol, or free cysteine in cell culture media). This reaction is often accelerated at higher pH (basic conditions). | Control pH: Maintain the pH of your experimental solutions in the neutral to slightly acidic range if possible. Avoid highly basic buffers. Avoid Nucleophiles: If your assay protocol allows, exclude or minimize the concentration of strong nucleophiles. Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before your experiment. Do not store diluted aqueous solutions for extended periods. |
| Precipitation in Aqueous Buffer | Low Aqueous Solubility: this compound, like many kinase inhibitors, has limited solubility in aqueous solutions.[5] | Optimize Dilution: Perform serial dilutions in your organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer to minimize the solvent polarity shock.[5] Use Surfactants: Consider the use of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous solution to improve solubility.[2] Adjust pH: If your compound is a weak base, lowering the pH of the aqueous buffer can increase its solubility.[5] |
| Inconsistent Results Between Experiments | Inconsistent Solution Preparation: Variations in the age of the stock solution, the number of freeze-thaw cycles, or the final concentration of organic solvent can lead to variability. | Standardize Protocols: Adhere to a strict protocol for solution preparation, including the use of fresh aliquots for each experiment. Quantify Concentration: Periodically verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV or LC-MS/MS, especially for long-term studies. |
| Discoloration of Solution | Oxidation or Degradation: A significant change in the color of the solution (e.g., from light yellow to dark brown) can indicate chemical degradation. | Protect from Light: Store solutions in amber vials or otherwise protected from light to minimize photolytic degradation. Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing. Prepare Fresh: If significant discoloration is observed, discard the solution and prepare a new one from solid material. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol | Soluble |
| Acetonitrile | Soluble |
| Aqueous Buffers | Sparingly soluble (pH-dependent) |
Table 2: Recommended Storage Conditions for this compound Solutions [3]
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound solid using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound in a sterile vial.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary, but be mindful of potential degradation at elevated temperatures.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (e.g., amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The extent of degradation should be quantified using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.
-
Prepare a 1 mg/mL Solution: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the drug solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At the end of each stress condition, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for analysis by a validated analytical method. Compare the results to an unstressed control sample.
Visualizations
Caption: Degradation of AZ7550 via Michael Addition.
Caption: Workflow for Stability Testing.
Caption: Troubleshooting Decision Tree.
References
Preventing degradation of AZ7550 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of AZ7550 hydrochloride in solution to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: AZ7550 is a biologically active metabolite of the third-generation EGFR tyrosine kinase inhibitor, osimertinib (AZD9291).[1] As a covalent inhibitor, it contains an acrylamide functional group that can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of its target proteins.[2] Its primary targets include the Insulin-like Growth Factor 1 Receptor (IGF-1R), for which it has an IC50 of 1.6 µM, as well as various activating and resistance mutants of the Epidermal Growth Factor Receptor (EGFR).[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several common laboratory organic solvents. For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO), methanol, and acetonitrile are recommended.[4] Due to its hydrochloride salt form, solubility in aqueous buffers may be limited and is pH-dependent.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure the long-term stability of your this compound stock solutions, it is crucial to aliquot them into single-use volumes to minimize freeze-thaw cycles.[3] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to six months. For short-term storage, -20°C is suitable for up to one month.[3] Always store solutions tightly sealed and protected from moisture.[3]
Q4: Why is my this compound solution turning yellow?
A4: this compound is described as a light yellow to yellow solid.[3] Therefore, a yellow appearance in your stock solution, particularly in a high-concentration DMSO stock, is normal. However, a significant change in color, such as darkening or the appearance of a brownish tint over time, may be an indication of degradation. It is advisable to prepare fresh solutions if you observe such changes.
Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A5: This is a common issue for many kinase inhibitors that have low aqueous solubility.[5] The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out." To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%).[5] You can also try making serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium. If the experimental system allows, modifying the pH of the aqueous buffer may also improve solubility.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of Compound Activity in Bioassay | Degradation in Solution: The acrylamide moiety of AZ7550 is a Michael acceptor and can react with nucleophiles present in your assay medium (e.g., thiol-containing reagents like DTT or β-mercaptoethanol, or free cysteine in cell culture media). This reaction is often accelerated at higher pH (basic conditions). | Control pH: Maintain the pH of your experimental solutions in the neutral to slightly acidic range if possible. Avoid highly basic buffers. Avoid Nucleophiles: If your assay protocol allows, exclude or minimize the concentration of strong nucleophiles. Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before your experiment. Do not store diluted aqueous solutions for extended periods. |
| Precipitation in Aqueous Buffer | Low Aqueous Solubility: this compound, like many kinase inhibitors, has limited solubility in aqueous solutions.[5] | Optimize Dilution: Perform serial dilutions in your organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer to minimize the solvent polarity shock.[5] Use Surfactants: Consider the use of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous solution to improve solubility.[2] Adjust pH: If your compound is a weak base, lowering the pH of the aqueous buffer can increase its solubility.[5] |
| Inconsistent Results Between Experiments | Inconsistent Solution Preparation: Variations in the age of the stock solution, the number of freeze-thaw cycles, or the final concentration of organic solvent can lead to variability. | Standardize Protocols: Adhere to a strict protocol for solution preparation, including the use of fresh aliquots for each experiment. Quantify Concentration: Periodically verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV or LC-MS/MS, especially for long-term studies. |
| Discoloration of Solution | Oxidation or Degradation: A significant change in the color of the solution (e.g., from light yellow to dark brown) can indicate chemical degradation. | Protect from Light: Store solutions in amber vials or otherwise protected from light to minimize photolytic degradation. Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing. Prepare Fresh: If significant discoloration is observed, discard the solution and prepare a new one from solid material. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol | Soluble |
| Acetonitrile | Soluble |
| Aqueous Buffers | Sparingly soluble (pH-dependent) |
Table 2: Recommended Storage Conditions for this compound Solutions [3]
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound solid using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound in a sterile vial.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary, but be mindful of potential degradation at elevated temperatures.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (e.g., amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The extent of degradation should be quantified using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.
-
Prepare a 1 mg/mL Solution: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the drug solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At the end of each stress condition, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for analysis by a validated analytical method. Compare the results to an unstressed control sample.
Visualizations
Caption: Degradation of AZ7550 via Michael Addition.
Caption: Workflow for Stability Testing.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: AZ7550 Hydrochloride in Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZ7550 hydrochloride in cell culture experiments. The information is tailored for scientists and drug development professionals to help identify and resolve common issues encountered during their research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the active metabolite of the third-generation EGFR tyrosine kinase inhibitor, Osimertinib (AZD9291).[1] Its primary target is Insulin-like Growth Factor 1 Receptor (IGF1R), with a reported IC50 of 1.6 μM.[1][2] It also exhibits inhibitory activity against various other kinases at different concentrations.[3]
Q2: How should I prepare and store stock solutions of this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 83.33 mg/mL or 171.61 mM).[3] To achieve this solubility, ultrasonic treatment and adjusting the pH to 5 with 1 M HCl may be necessary.[3] It is crucial to store stock solutions in small aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[4]
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 or GI50 for your specific cell line.[5] Published data can provide a starting point for designing your experiment (see Table 1).
Q4: I am observing inconsistent or no biological effect of this compound. What are the possible causes?
Inconsistent results can stem from several factors:
-
Inhibitor Instability: The compound may be degrading in the cell culture medium over the course of the experiment.[5]
-
Incorrect Concentration: The concentration used may be too low to effectively inhibit the target in your specific cell line.[5]
-
Cell Permeability Issues: The compound may not be efficiently entering the cells to reach its intracellular target.[5]
-
Off-Target Effects: The observed phenotype may be a result of the inhibitor acting on unintended kinases.[5]
II. Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered when using this compound in cell culture.
Problem 1: Inconsistent or No Biological Effect
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability/Degradation | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for each experiment. 2. Assess Stability: Perform a stability study by incubating this compound in your specific cell culture medium at 37°C for the duration of your experiment and measure its concentration at different time points using HPLC or LC-MS. 3. Replenish Inhibitor: For long-term experiments (e.g., >24 hours), consider replenishing the medium with fresh inhibitor at regular intervals.[6] |
| Suboptimal Concentration | 1. Perform Dose-Response: Conduct a dose-response experiment (e.g., using a cell viability assay) to determine the IC50 or GI50 value for your specific cell line.[5] 2. Consult Literature: Refer to published data for similar cell lines to guide your concentration range selection (see Table 1). |
| Poor Cell Permeability | 1. Review Physicochemical Properties: While specific cell permeability data for AZ7550 is not readily available, its parent compound, Osimertinib, is known to have good cell permeability. However, differences between cell lines can exist. 2. Increase Incubation Time: If poor permeability is suspected, a longer incubation time may be necessary. |
| Off-Target Effects Dominating | 1. Titrate Concentration: Use the lowest effective concentration that inhibits the primary target (IGF1R) to minimize off-target effects. 2. Use Controls: Compare the phenotype observed with AZ7550 to that of other known IGF1R inhibitors. |
Problem 2: High Cellular Toxicity at Effective Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Lower Concentration: Use the lowest possible concentration of this compound that still elicits the desired biological effect on its primary target. 2. Consider a More Selective Inhibitor: If off-target toxicity is a significant issue, exploring other more selective IGF1R inhibitors may be necessary. |
| Solvent Toxicity | 1. Limit DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, as higher concentrations can be toxic to many cell lines. 2. Include Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO used for the inhibitor) in your experiments to account for any solvent-induced effects. |
III. Quantitative Data Summary
Table 1: IC50 and GI50 Values of AZ7550 in Various Cell Lines
| Cell Line | Genotype | Assay Type | IC50 / GI50 (nM) | Reference |
| H1975 | Double Mutant (EGFR L858R/T790M) | IC50 | 45 | [3][5] |
| PC9 | Activating Mutant (EGFR ex19del) | IC50 | 26 | [3][5] |
| LoVo | Wild Type | IC50 | 786 | [3][5] |
| H1975 | Double Mutant (EGFR L858R/T790M) | GI50 | 19 | [4][5] |
| PC9 | Activating Mutant (EGFR ex19del) | GI50 | 15 | [4][5] |
| Calu3 | Wild Type | GI50 | 537 | [4][5] |
Table 2: Kinase Inhibitory Profile of AZ7550
| Kinase Target | IC50 | Reference |
| IGF1R | 1.6 µM | [3] |
| MLK1 | 88 nM | [3] |
| ACK1 | 156 nM | [3] |
| ErbB4 | 195 nM | [3] |
| MNK2 | 228 nM | [3] |
| FLT3 | 302 nM | [3] |
| ALK | 420 nM | [3] |
| FES | 449 nM | [3] |
| IRR | 840 nM | [3] |
| BRK | 843 nM | [3] |
| BLK | 977 nM | [3] |
| FAK | 995 nM | [3] |
| Ins R | 1256 nM | [3] |
| TEC | 1317 nM | [3] |
| FLT4 | 1784 nM | [3] |
| PYK2 | 2288 nM | [3] |
| Txk | 2443 nM | [3] |
| BTK | 5104 nM | [3] |
IV. Experimental Protocols
A. Cell Viability Assay (MTT/CCK-8)
This protocol provides a general framework for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[7]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor.
-
Include a vehicle control (medium with DMSO only).[7]
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Addition and Measurement:
-
Follow the manufacturer's instructions for adding the MTT or CCK-8 reagent to each well.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[8]
-
B. Western Blotting for Target Inhibition
This protocol can be used to assess the effect of this compound on the phosphorylation status of its target, IGF1R, and downstream signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IGF1R, total IGF1R, and downstream targets (e.g., p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
-
V. Visualizations
Caption: Simplified IGF1R signaling pathway and the inhibitory action of AZ7550.
Caption: General experimental workflow for cell-based assays with AZ7550.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. arigobio.com [arigobio.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. genscript.com [genscript.com]
Technical Support Center: AZ7550 Hydrochloride in Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZ7550 hydrochloride in cell culture experiments. The information is tailored for scientists and drug development professionals to help identify and resolve common issues encountered during their research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the active metabolite of the third-generation EGFR tyrosine kinase inhibitor, Osimertinib (AZD9291).[1] Its primary target is Insulin-like Growth Factor 1 Receptor (IGF1R), with a reported IC50 of 1.6 μM.[1][2] It also exhibits inhibitory activity against various other kinases at different concentrations.[3]
Q2: How should I prepare and store stock solutions of this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 83.33 mg/mL or 171.61 mM).[3] To achieve this solubility, ultrasonic treatment and adjusting the pH to 5 with 1 M HCl may be necessary.[3] It is crucial to store stock solutions in small aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[4]
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC50 or GI50 for your specific cell line.[5] Published data can provide a starting point for designing your experiment (see Table 1).
Q4: I am observing inconsistent or no biological effect of this compound. What are the possible causes?
Inconsistent results can stem from several factors:
-
Inhibitor Instability: The compound may be degrading in the cell culture medium over the course of the experiment.[5]
-
Incorrect Concentration: The concentration used may be too low to effectively inhibit the target in your specific cell line.[5]
-
Cell Permeability Issues: The compound may not be efficiently entering the cells to reach its intracellular target.[5]
-
Off-Target Effects: The observed phenotype may be a result of the inhibitor acting on unintended kinases.[5]
II. Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered when using this compound in cell culture.
Problem 1: Inconsistent or No Biological Effect
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability/Degradation | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for each experiment. 2. Assess Stability: Perform a stability study by incubating this compound in your specific cell culture medium at 37°C for the duration of your experiment and measure its concentration at different time points using HPLC or LC-MS. 3. Replenish Inhibitor: For long-term experiments (e.g., >24 hours), consider replenishing the medium with fresh inhibitor at regular intervals.[6] |
| Suboptimal Concentration | 1. Perform Dose-Response: Conduct a dose-response experiment (e.g., using a cell viability assay) to determine the IC50 or GI50 value for your specific cell line.[5] 2. Consult Literature: Refer to published data for similar cell lines to guide your concentration range selection (see Table 1). |
| Poor Cell Permeability | 1. Review Physicochemical Properties: While specific cell permeability data for AZ7550 is not readily available, its parent compound, Osimertinib, is known to have good cell permeability. However, differences between cell lines can exist. 2. Increase Incubation Time: If poor permeability is suspected, a longer incubation time may be necessary. |
| Off-Target Effects Dominating | 1. Titrate Concentration: Use the lowest effective concentration that inhibits the primary target (IGF1R) to minimize off-target effects. 2. Use Controls: Compare the phenotype observed with AZ7550 to that of other known IGF1R inhibitors. |
Problem 2: High Cellular Toxicity at Effective Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Lower Concentration: Use the lowest possible concentration of this compound that still elicits the desired biological effect on its primary target. 2. Consider a More Selective Inhibitor: If off-target toxicity is a significant issue, exploring other more selective IGF1R inhibitors may be necessary. |
| Solvent Toxicity | 1. Limit DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, as higher concentrations can be toxic to many cell lines. 2. Include Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO used for the inhibitor) in your experiments to account for any solvent-induced effects. |
III. Quantitative Data Summary
Table 1: IC50 and GI50 Values of AZ7550 in Various Cell Lines
| Cell Line | Genotype | Assay Type | IC50 / GI50 (nM) | Reference |
| H1975 | Double Mutant (EGFR L858R/T790M) | IC50 | 45 | [3][5] |
| PC9 | Activating Mutant (EGFR ex19del) | IC50 | 26 | [3][5] |
| LoVo | Wild Type | IC50 | 786 | [3][5] |
| H1975 | Double Mutant (EGFR L858R/T790M) | GI50 | 19 | [4][5] |
| PC9 | Activating Mutant (EGFR ex19del) | GI50 | 15 | [4][5] |
| Calu3 | Wild Type | GI50 | 537 | [4][5] |
Table 2: Kinase Inhibitory Profile of AZ7550
| Kinase Target | IC50 | Reference |
| IGF1R | 1.6 µM | [3] |
| MLK1 | 88 nM | [3] |
| ACK1 | 156 nM | [3] |
| ErbB4 | 195 nM | [3] |
| MNK2 | 228 nM | [3] |
| FLT3 | 302 nM | [3] |
| ALK | 420 nM | [3] |
| FES | 449 nM | [3] |
| IRR | 840 nM | [3] |
| BRK | 843 nM | [3] |
| BLK | 977 nM | [3] |
| FAK | 995 nM | [3] |
| Ins R | 1256 nM | [3] |
| TEC | 1317 nM | [3] |
| FLT4 | 1784 nM | [3] |
| PYK2 | 2288 nM | [3] |
| Txk | 2443 nM | [3] |
| BTK | 5104 nM | [3] |
IV. Experimental Protocols
A. Cell Viability Assay (MTT/CCK-8)
This protocol provides a general framework for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[7]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor.
-
Include a vehicle control (medium with DMSO only).[7]
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Addition and Measurement:
-
Follow the manufacturer's instructions for adding the MTT or CCK-8 reagent to each well.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[8]
-
B. Western Blotting for Target Inhibition
This protocol can be used to assess the effect of this compound on the phosphorylation status of its target, IGF1R, and downstream signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IGF1R, total IGF1R, and downstream targets (e.g., p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
-
V. Visualizations
Caption: Simplified IGF1R signaling pathway and the inhibitory action of AZ7550.
Caption: General experimental workflow for cell-based assays with AZ7550.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. arigobio.com [arigobio.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. genscript.com [genscript.com]
Troubleshooting inconsistent results with AZ7550 hydrochloride assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AZ7550 hydrochloride. The content is designed to help identify and resolve common issues that may lead to inconsistent results in various assays, ensuring data accuracy and reproducibility.
I. Understanding this compound
AZ7550 is a significant active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Osimertinib (AZD9291).[1][2] While its parent compound, Osimertinib, is a potent inhibitor of mutant EGFR, AZ7550 also demonstrates notable inhibitory activity, primarily against Insulin-like Growth Factor 1 Receptor (IGF-1R) with a reported IC50 of 1.6 μM.[3][4][5] It shares a broadly similar potency and selectivity profile with Osimertinib against various cancer cell lines.[5] Understanding its mechanism of action is crucial for designing experiments and interpreting results accurately.
Signaling Pathway of EGFR and IGF-1R
The diagram below illustrates the signaling pathways involving EGFR and IGF-1R, both of which can be influenced by AZ7550 or its parent compound, Osimertinib. These pathways are critical for cell proliferation, survival, and migration.[6]
II. General Troubleshooting for Cell-Based Assays
Inconsistent results in cell-based assays can often be traced back to common procedural issues.[7][8] Before delving into assay-specific problems, consider these general sources of variability.
Experimental Workflow and Key Checkpoints
The following diagram outlines a typical workflow for a cell-based assay and highlights critical points where errors can be introduced.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. mt.com [mt.com]
- 8. Understanding and managing sources of variability in cell measurements [insights.bio]
Troubleshooting inconsistent results with AZ7550 hydrochloride assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AZ7550 hydrochloride. The content is designed to help identify and resolve common issues that may lead to inconsistent results in various assays, ensuring data accuracy and reproducibility.
I. Understanding this compound
AZ7550 is a significant active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Osimertinib (AZD9291).[1][2] While its parent compound, Osimertinib, is a potent inhibitor of mutant EGFR, AZ7550 also demonstrates notable inhibitory activity, primarily against Insulin-like Growth Factor 1 Receptor (IGF-1R) with a reported IC50 of 1.6 μM.[3][4][5] It shares a broadly similar potency and selectivity profile with Osimertinib against various cancer cell lines.[5] Understanding its mechanism of action is crucial for designing experiments and interpreting results accurately.
Signaling Pathway of EGFR and IGF-1R
The diagram below illustrates the signaling pathways involving EGFR and IGF-1R, both of which can be influenced by AZ7550 or its parent compound, Osimertinib. These pathways are critical for cell proliferation, survival, and migration.[6]
II. General Troubleshooting for Cell-Based Assays
Inconsistent results in cell-based assays can often be traced back to common procedural issues.[7][8] Before delving into assay-specific problems, consider these general sources of variability.
Experimental Workflow and Key Checkpoints
The following diagram outlines a typical workflow for a cell-based assay and highlights critical points where errors can be introduced.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. mt.com [mt.com]
- 8. Understanding and managing sources of variability in cell measurements [insights.bio]
How to address off-target effects of AZ7550 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of AZ7550 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1][2] Its primary targets are mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[3] Like its parent compound, AZ7550 is designed to be more selective for mutant EGFR over wild-type (WT) EGFR, which is intended to reduce certain on-target toxicities.[3]
Q2: I am observing unexpected cellular phenotypes or toxicity at my desired effective concentration. Could this be due to off-target effects?
A2: Yes, unexpected cellular responses can be a result of off-target activities. AZ7550, while selective, is known to inhibit other kinases at various concentrations.[3] High levels of cytotoxicity, or phenotypes that do not align with the known consequences of EGFR inhibition, may suggest that the compound is interacting with other cellular targets.[1] It is crucial to perform dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect while minimizing potential off-target activities.[1]
Q3: What are the known off-target kinases of AZ7550?
A3: AZ7550 has been shown to inhibit a range of kinases other than EGFR. Its most potent off-target activity is against Insulin-like Growth Factor 1 Receptor (IGF1R), with an IC50 of 1.6 μM.[2] Other notable off-target kinases include MLK1, ACK1, ErbB4, MNK2, FLT3, and ALK, with IC50 values in the nanomolar to low micromolar range.[3] A summary of the inhibitory activity of AZ7550 against various kinases is provided in the data tables below.
Q4: My experimental results are inconsistent or contradictory. How can I troubleshoot this?
A4: Inconsistent results can stem from several factors, including off-target effects, compound instability, or cell-line-specific responses.[1] To investigate off-target effects, consider the following:
-
Use of Controls: Employ multiple, structurally distinct EGFR inhibitors that target the same mutant forms. If the observed phenotype is unique to AZ7550, it is more likely to be an off-target effect.[4]
-
Rescue Experiments: Overexpress a drug-resistant mutant of the intended EGFR target. If this fails to rescue the phenotype, it suggests an off-target mechanism is at play.[1]
-
Pathway Analysis: Use techniques like Western blotting to probe downstream signaling pathways. Unexpected activation or inhibition of pathways not typically associated with EGFR signaling can indicate off-target activity.[1] For instance, the parent compound osimertinib has been linked to the activation of NF-κB and MAPK signaling pathways upon the development of resistance.[5]
Q5: Are there any known downstream signaling pathways affected by AZ7550's off-target activity?
A5: While direct evidence for AZ7550 is still emerging, studies on its parent compound, osimertinib, provide insights. Computational analyses predict that osimertinib may interact with proteins involved in various pathways, including those regulated by Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKs), and Src.[2] Experimental evidence in the context of osimertinib resistance has shown the activation of the MEK/ERK signaling pathway.[6] Therefore, it is plausible that AZ7550 could modulate these or other pathways, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity in EGFR WT Cell Lines
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Compare the IC50 values for cytotoxicity in your EGFR WT line with the known IC50 values for AZ7550's off-target kinases. | Identification of specific off-target kinases that may be driving the cytotoxic effect in your cell line. |
| Compound Solubility Issues | 1. Visually inspect your cell culture media for any signs of compound precipitation. 2. Perform a solubility test of AZ7550 in your specific cell culture medium. | Prevention of non-specific cellular stress and toxicity caused by compound precipitation. |
Issue 2: Unexpected Changes in Downstream Signaling Pathways
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Pathways | 1. Use Western blotting or phospho-proteomics to analyze the activation state of known compensatory signaling pathways (e.g., MET, AXL).[1] 2. Consider using a combination of inhibitors to block both the primary (EGFR) and the suspected compensatory pathway. | A clearer understanding of the cellular response to AZ7550 and more consistent, interpretable results.[1] |
| Off-target Kinase Activity | 1. Review the known off-target profile of AZ7550 (see data tables). 2. Probe the phosphorylation status of key downstream effectors of high-potency off-targets (e.g., downstream targets of IGF1R or MLK1). | Correlation of unexpected signaling changes with the known off-target profile of AZ7550. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of AZ7550 against EGFR and Off-Target Kinases
| Target | IC50 (nM) | Target Class |
| EGFR (L858R/T790M) | 1 | Primary Target |
| EGFR (L858R) | 12 | Primary Target |
| MLK1 | 88 | Off-Target |
| ACK1 | 156 | Off-Target |
| ErbB4 | 195 | Off-Target |
| MNK2 | 228 | Off-Target |
| FLT3 | 302 | Off-Target |
| ALK | 420 | Off-Target |
| IGF1R | 1600 | Off-Target |
Data sourced from Cross et al., 2014 and other publicly available data.[2][3]
Table 2: Anti-proliferative Activity of AZ7550 in Various Cell Lines
| Cell Line | EGFR Status | GI50 (nM) |
| PC-9 | Exon 19 Deletion | 15 |
| H1975 | L858R/T790M | 19 |
| Calu3 | WT | 537 |
GI50: Concentration causing 50% growth inhibition. Data from publicly available sources.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the inhibitory activity (IC50) of AZ7550 against a broad range of kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific kinase substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[7]
Materials:
-
Recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound, serially diluted in DMSO
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[7]
-
[γ-³³P]ATP
-
10 mM ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted AZ7550 or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP (final concentration typically around 10 µM).[7]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of AZ7550 and determine the IC50 value for each kinase.
Visualizations
Caption: On-target and potential off-target signaling pathways of AZ7550.
Caption: Experimental workflow for troubleshooting unexpected results with AZ7550.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
How to address off-target effects of AZ7550 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of AZ7550 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1][2] Its primary targets are mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[3] Like its parent compound, AZ7550 is designed to be more selective for mutant EGFR over wild-type (WT) EGFR, which is intended to reduce certain on-target toxicities.[3]
Q2: I am observing unexpected cellular phenotypes or toxicity at my desired effective concentration. Could this be due to off-target effects?
A2: Yes, unexpected cellular responses can be a result of off-target activities. AZ7550, while selective, is known to inhibit other kinases at various concentrations.[3] High levels of cytotoxicity, or phenotypes that do not align with the known consequences of EGFR inhibition, may suggest that the compound is interacting with other cellular targets.[1] It is crucial to perform dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect while minimizing potential off-target activities.[1]
Q3: What are the known off-target kinases of AZ7550?
A3: AZ7550 has been shown to inhibit a range of kinases other than EGFR. Its most potent off-target activity is against Insulin-like Growth Factor 1 Receptor (IGF1R), with an IC50 of 1.6 μM.[2] Other notable off-target kinases include MLK1, ACK1, ErbB4, MNK2, FLT3, and ALK, with IC50 values in the nanomolar to low micromolar range.[3] A summary of the inhibitory activity of AZ7550 against various kinases is provided in the data tables below.
Q4: My experimental results are inconsistent or contradictory. How can I troubleshoot this?
A4: Inconsistent results can stem from several factors, including off-target effects, compound instability, or cell-line-specific responses.[1] To investigate off-target effects, consider the following:
-
Use of Controls: Employ multiple, structurally distinct EGFR inhibitors that target the same mutant forms. If the observed phenotype is unique to AZ7550, it is more likely to be an off-target effect.[4]
-
Rescue Experiments: Overexpress a drug-resistant mutant of the intended EGFR target. If this fails to rescue the phenotype, it suggests an off-target mechanism is at play.[1]
-
Pathway Analysis: Use techniques like Western blotting to probe downstream signaling pathways. Unexpected activation or inhibition of pathways not typically associated with EGFR signaling can indicate off-target activity.[1] For instance, the parent compound osimertinib has been linked to the activation of NF-κB and MAPK signaling pathways upon the development of resistance.[5]
Q5: Are there any known downstream signaling pathways affected by AZ7550's off-target activity?
A5: While direct evidence for AZ7550 is still emerging, studies on its parent compound, osimertinib, provide insights. Computational analyses predict that osimertinib may interact with proteins involved in various pathways, including those regulated by Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKs), and Src.[2] Experimental evidence in the context of osimertinib resistance has shown the activation of the MEK/ERK signaling pathway.[6] Therefore, it is plausible that AZ7550 could modulate these or other pathways, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity in EGFR WT Cell Lines
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Compare the IC50 values for cytotoxicity in your EGFR WT line with the known IC50 values for AZ7550's off-target kinases. | Identification of specific off-target kinases that may be driving the cytotoxic effect in your cell line. |
| Compound Solubility Issues | 1. Visually inspect your cell culture media for any signs of compound precipitation. 2. Perform a solubility test of AZ7550 in your specific cell culture medium. | Prevention of non-specific cellular stress and toxicity caused by compound precipitation. |
Issue 2: Unexpected Changes in Downstream Signaling Pathways
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Pathways | 1. Use Western blotting or phospho-proteomics to analyze the activation state of known compensatory signaling pathways (e.g., MET, AXL).[1] 2. Consider using a combination of inhibitors to block both the primary (EGFR) and the suspected compensatory pathway. | A clearer understanding of the cellular response to AZ7550 and more consistent, interpretable results.[1] |
| Off-target Kinase Activity | 1. Review the known off-target profile of AZ7550 (see data tables). 2. Probe the phosphorylation status of key downstream effectors of high-potency off-targets (e.g., downstream targets of IGF1R or MLK1). | Correlation of unexpected signaling changes with the known off-target profile of AZ7550. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of AZ7550 against EGFR and Off-Target Kinases
| Target | IC50 (nM) | Target Class |
| EGFR (L858R/T790M) | 1 | Primary Target |
| EGFR (L858R) | 12 | Primary Target |
| MLK1 | 88 | Off-Target |
| ACK1 | 156 | Off-Target |
| ErbB4 | 195 | Off-Target |
| MNK2 | 228 | Off-Target |
| FLT3 | 302 | Off-Target |
| ALK | 420 | Off-Target |
| IGF1R | 1600 | Off-Target |
Data sourced from Cross et al., 2014 and other publicly available data.[2][3]
Table 2: Anti-proliferative Activity of AZ7550 in Various Cell Lines
| Cell Line | EGFR Status | GI50 (nM) |
| PC-9 | Exon 19 Deletion | 15 |
| H1975 | L858R/T790M | 19 |
| Calu3 | WT | 537 |
GI50: Concentration causing 50% growth inhibition. Data from publicly available sources.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the inhibitory activity (IC50) of AZ7550 against a broad range of kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific kinase substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[7]
Materials:
-
Recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound, serially diluted in DMSO
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[7]
-
[γ-³³P]ATP
-
10 mM ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted AZ7550 or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP (final concentration typically around 10 µM).[7]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of AZ7550 and determine the IC50 value for each kinase.
Visualizations
Caption: On-target and potential off-target signaling pathways of AZ7550.
Caption: Experimental workflow for troubleshooting unexpected results with AZ7550.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Stability of AZ7550 hydrochloride in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AZ7550 hydrochloride in various laboratory settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO. These stock solutions are stable for more than 3 years at -80°C with less than 15% decline.[1][2] For shorter-term storage, stock solutions can be kept at -20°C for up to one month.[3] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous buffers is expected to be limited and pH-dependent, a common characteristic among tyrosine kinase inhibitors. For structurally similar compounds like lapatinib, it is not recommended to store aqueous solutions for more than one day. It is best practice to prepare fresh aqueous working solutions from your DMSO stock for each experiment.
Q3: Can I store this compound in ethanol?
Q4: My this compound solution in an aqueous buffer has a precipitate. What should I do?
Precipitation in aqueous buffers can occur due to the lower solubility of this compound in aqueous media compared to organic solvents like DMSO. To address this, ensure the final concentration in your aqueous buffer does not exceed its solubility limit. You can try preparing a more dilute working solution. It is also crucial to ensure that the DMSO concentration from the stock solution is kept low in the final aqueous solution (typically ≤0.5%) to avoid precipitation.
Q5: I am seeing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
Yes, inconsistent results can be a sign of compound degradation. AZ7550 has been shown to be unstable in plasma at room temperature, suggesting potential instability in complex biological media like cell culture medium.[4] It is highly recommended to add the freshly prepared this compound working solution to your cell cultures immediately after preparation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity over time | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing aqueous solutions. |
| Precipitate formation in working solution | Poor solubility of this compound in the aqueous buffer or cell culture medium. | Decrease the final concentration of this compound. Ensure the final percentage of DMSO is low (e.g., ≤0.5%). Consider a brief sonication of the solution. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound. | Follow the recommended storage conditions strictly. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Inconsistent results between experimental replicates | Inconsistent preparation of working solutions or variable incubation times. | Standardize the protocol for preparing and handling this compound solutions. Ensure precise and consistent timing for all experimental steps. |
Stability Data Summary
The following table summarizes the known stability of AZ7550.
| Solvent/Matrix | Temperature | Duration | Stability |
| DMSO | -80°C | > 3 years | Stable (<15% decline)[1][2] |
| DMSO | -20°C | 1 month | Stable[3] |
| Rat Plasma | Room Temperature | - | Poor stability[4] |
| Dried Blood Spot | Room Temperature | 10 days | Stable[4] |
Note: Stability in other common laboratory solvents has not been definitively established. The recommendations provided are based on best practices for similar compounds.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent/Buffer
This protocol outlines a general method for researchers to determine the stability of this compound in their specific experimental solutions using HPLC or UPLC-MS/MS.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot and store at -80°C.
2. Preparation of Working Solution:
-
Dilute the 10 mM stock solution to a final concentration of 100 µM (or a concentration relevant to your assay) in the solvent or buffer of interest (e.g., PBS pH 7.4, cell culture medium, ethanol).
3. Incubation:
-
Aliquot the working solution into multiple vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C).
4. Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition for analysis.
5. Sample Preparation for Analysis:
-
If the solvent is aqueous, dilute the sample with an equal volume of acetonitrile or methanol to precipitate any proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an appropriate vial for HPLC or UPLC-MS/MS analysis.
6. UPLC-MS/MS Analysis:
-
A validated UPLC-MS/MS method is crucial for accurate quantification. A published method for the analysis of AZ7550 can be adapted:
-
Column: A suitable C18 column (e.g., 2.1 × 50 mm, 2.6 μm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A suitable gradient to ensure separation of the parent compound from any degradants.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
7. Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
-
Plot the percentage remaining versus time for each condition to determine the stability profile.
Visualizations
Signaling Pathway of AZ7550
AZ7550 is an active metabolite of Osimertinib (AZD9291) and functions as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Although derived from an Epidermal Growth Factor Receptor (EGFR) inhibitor, its primary characterized activity is on the IGF-1R pathway, which is involved in cell growth, proliferation, and survival.
Caption: Simplified signaling pathway of AZ7550 as an IGF-1R inhibitor.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solvent or buffer.
Caption: General experimental workflow for stability testing of AZ7550 HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the Determination of Gefitinib (Anticancer Agent) in the Presence of an Internal Standard [wisdomlib.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
Stability of AZ7550 hydrochloride in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AZ7550 hydrochloride in various laboratory settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO. These stock solutions are stable for more than 3 years at -80°C with less than 15% decline.[1][2] For shorter-term storage, stock solutions can be kept at -20°C for up to one month.[3] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous buffers is expected to be limited and pH-dependent, a common characteristic among tyrosine kinase inhibitors. For structurally similar compounds like lapatinib, it is not recommended to store aqueous solutions for more than one day. It is best practice to prepare fresh aqueous working solutions from your DMSO stock for each experiment.
Q3: Can I store this compound in ethanol?
Q4: My this compound solution in an aqueous buffer has a precipitate. What should I do?
Precipitation in aqueous buffers can occur due to the lower solubility of this compound in aqueous media compared to organic solvents like DMSO. To address this, ensure the final concentration in your aqueous buffer does not exceed its solubility limit. You can try preparing a more dilute working solution. It is also crucial to ensure that the DMSO concentration from the stock solution is kept low in the final aqueous solution (typically ≤0.5%) to avoid precipitation.
Q5: I am seeing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
Yes, inconsistent results can be a sign of compound degradation. AZ7550 has been shown to be unstable in plasma at room temperature, suggesting potential instability in complex biological media like cell culture medium.[4] It is highly recommended to add the freshly prepared this compound working solution to your cell cultures immediately after preparation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity over time | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing aqueous solutions. |
| Precipitate formation in working solution | Poor solubility of this compound in the aqueous buffer or cell culture medium. | Decrease the final concentration of this compound. Ensure the final percentage of DMSO is low (e.g., ≤0.5%). Consider a brief sonication of the solution. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound. | Follow the recommended storage conditions strictly. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Inconsistent results between experimental replicates | Inconsistent preparation of working solutions or variable incubation times. | Standardize the protocol for preparing and handling this compound solutions. Ensure precise and consistent timing for all experimental steps. |
Stability Data Summary
The following table summarizes the known stability of AZ7550.
| Solvent/Matrix | Temperature | Duration | Stability |
| DMSO | -80°C | > 3 years | Stable (<15% decline)[1][2] |
| DMSO | -20°C | 1 month | Stable[3] |
| Rat Plasma | Room Temperature | - | Poor stability[4] |
| Dried Blood Spot | Room Temperature | 10 days | Stable[4] |
Note: Stability in other common laboratory solvents has not been definitively established. The recommendations provided are based on best practices for similar compounds.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent/Buffer
This protocol outlines a general method for researchers to determine the stability of this compound in their specific experimental solutions using HPLC or UPLC-MS/MS.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot and store at -80°C.
2. Preparation of Working Solution:
-
Dilute the 10 mM stock solution to a final concentration of 100 µM (or a concentration relevant to your assay) in the solvent or buffer of interest (e.g., PBS pH 7.4, cell culture medium, ethanol).
3. Incubation:
-
Aliquot the working solution into multiple vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C).
4. Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition for analysis.
5. Sample Preparation for Analysis:
-
If the solvent is aqueous, dilute the sample with an equal volume of acetonitrile or methanol to precipitate any proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an appropriate vial for HPLC or UPLC-MS/MS analysis.
6. UPLC-MS/MS Analysis:
-
A validated UPLC-MS/MS method is crucial for accurate quantification. A published method for the analysis of AZ7550 can be adapted:
-
Column: A suitable C18 column (e.g., 2.1 × 50 mm, 2.6 μm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A suitable gradient to ensure separation of the parent compound from any degradants.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
7. Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
-
Plot the percentage remaining versus time for each condition to determine the stability profile.
Visualizations
Signaling Pathway of AZ7550
AZ7550 is an active metabolite of Osimertinib (AZD9291) and functions as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Although derived from an Epidermal Growth Factor Receptor (EGFR) inhibitor, its primary characterized activity is on the IGF-1R pathway, which is involved in cell growth, proliferation, and survival.
Caption: Simplified signaling pathway of AZ7550 as an IGF-1R inhibitor.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solvent or buffer.
Caption: General experimental workflow for stability testing of AZ7550 HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the Determination of Gefitinib (Anticancer Agent) in the Presence of an Internal Standard [wisdomlib.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to AZ7550 Hydrochloride in Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments involving AZ7550 hydrochloride. As an active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib, the resistance mechanisms observed for AZ7550 are currently understood through the lens of osimertinib resistance. This guide is structured to help you identify potential resistance mechanisms in your cancer cell models and explore strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
AZ7550 is a pharmacologically active metabolite of osimertinib (AZD9291).[1] While osimertinib is a potent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), AZ7550 also exhibits inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM, and a range of other kinases at varying concentrations.[2][3] It is important to consider this broader kinase profile when analyzing experimental results. One study notes that AZ7550 has a similar potency to its parent compound, osimertinib, but a longer half-life.[4]
Q2: My cancer cells are showing reduced sensitivity to AZ7550. What are the most common resistance mechanisms?
Resistance to osimertinib, and by extension AZ7550, is multifactorial and can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance primarily involves secondary mutations in the EGFR kinase domain, with the C797S mutation being the most frequently reported. This mutation prevents the covalent binding of irreversible inhibitors like osimertinib.
-
Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent EGFR inhibition. The most common of these is the amplification of the MET proto-oncogene . Other bypass pathways include HER2 amplification, and activation of downstream signaling cascades such as PI3K/Akt and MAPK/ERK. Histological transformation, for instance from adenocarcinoma to small cell lung cancer, has also been observed.[5][6][7]
Q3: How can I determine if MET amplification is the cause of resistance in my cell line?
Several molecular techniques can be employed to assess MET amplification:
-
Fluorescence In Situ Hybridization (FISH): Considered the gold standard, FISH uses fluorescent probes to visualize and quantify the number of MET gene copies relative to a control centromeric probe (CEP7). A high MET/CEP7 ratio is indicative of amplification.[5][8]
-
Next-Generation Sequencing (NGS): NGS-based approaches can determine the MET gene copy number and are increasingly used.[5][9]
-
Quantitative PCR (qPCR): This method can be used to quantify MET DNA copy number relative to a reference gene.
-
Western Blot: A significant increase in total MET protein levels can be an indicator of gene amplification.
Q4: Are there established strategies to overcome resistance to AZ7550?
Yes, several strategies are currently being investigated, primarily in the context of overcoming osimertinib resistance:
-
Combination Therapy:
-
With MET Inhibitors: For MET-amplified resistant cells, combining AZ7550 (or osimertinib) with a MET inhibitor such as savolitinib, capmatinib, or tepotinib has shown promise in restoring sensitivity.[10][11]
-
With Chemotherapy: Combination with platinum-based chemotherapy is another clinical strategy.
-
Targeting Downstream Pathways: Inhibitors of MEK (e.g., trametinib) or Akt can be used to counteract resistance driven by the activation of these pathways.
-
-
Fourth-Generation EGFR TKIs: A new generation of EGFR inhibitors is in development to target EGFR mutations that are resistant to third-generation inhibitors, including the C797S mutation.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Gradual decrease in cell death with continuous AZ7550 treatment. | Development of acquired resistance. | 1. Generate a resistant cell line using a dose-escalation protocol (see Experimental Protocols). 2. Perform molecular profiling of the resistant cells to identify potential resistance mechanisms (EGFR sequencing for C797S, FISH/NGS for MET amplification, Western blot for bypass pathway activation). |
| High variability in AZ7550 efficacy across different passages of the same cell line. | Cellular heterogeneity. | 1. Perform single-cell cloning to establish a homogenous population. 2. Regularly re-authenticate your cell line. |
| AZ7550 is effective in 2D culture but not in 3D spheroid or in vivo xenograft models. | Tumor microenvironment (TME) factors or altered signaling in 3D. | 1. Investigate the expression of bypass pathway components (e.g., MET, HER2) in your 3D or in vivo models. 2. Consider co-culture experiments with stromal cells to model the TME. |
| No change in p-EGFR levels upon AZ7550 treatment in resistant cells, but downstream pathways (p-Akt, p-ERK) remain active. | Activation of a bypass signaling pathway. | 1. Screen for amplification or overexpression of other receptor tyrosine kinases like MET and HER2. 2. Perform a co-immunoprecipitation to see if EGFR is interacting with other receptors like MET. |
Quantitative Data
Table 1: IC50 Values of Osimertinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Osimertinib IC50 (µM) | Reference |
| H1975 (Parental) | L858R/T790M | - | ~0.01 - 0.05 | |
| H1975-OR3 | L858R/T790M | Acquired Resistance | 6.67 | |
| H1975-OR4 | L858R/T790M | Acquired Resistance | 6.81 | |
| H1975-OR6 | L858R/T790M | Acquired Resistance | 6.09 | |
| PC-9 (Parental) | exon 19 deletion | - | ~0.01 | |
| HCC827 (Parental) | exon 19 deletion | - | ~0.01 | |
| H1975-OR (Osimertinib-Resistant) | L858R/T790M | Acquired Resistance | 1.5 - 2.5 | |
| HCC827-OR (Osimertinib-Resistant) | exon 19 deletion | Acquired Resistance | ~2.5 |
Table 2: Clinical Efficacy of Osimertinib with or without Savolitinib (MET Inhibitor) in MET-aberrant NSCLC
| Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Osimertinib alone | 60.9% | 87.0% | 9.3 | |
| Osimertinib + Savolitinib | 90.5% | 95.2% | 19.6 |
Experimental Protocols
Protocol 1: Generation of AZ7550/Osimertinib-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to generate resistant cancer cell lines.
-
Initial Seeding: Seed the parental cancer cell line (e.g., H1975 or HCC827) in a 10 cm culture dish at a density of 1 x 10^6 cells.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing AZ7550/Osimertinib at a concentration equivalent to the IC50 of the parental cell line.
-
Dose Escalation:
-
Culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Once the cells resume a normal growth rate, increase the drug concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose increase. The entire process can take several months.
-
-
Maintenance of Resistant Line: Once the cells are able to proliferate steadily in a high concentration of the drug (e.g., 1-2 µM for osimertinib), they can be considered a resistant polyclonal population. Maintain the resistant cell line in a medium containing this concentration of the drug.
-
(Optional) Single-Cell Cloning: To obtain a clonal resistant population, perform limiting dilution in a 96-well plate.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
-
Cell Lysis:
-
Treat sensitive and resistant cells with AZ7550 at various concentrations and time points. Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
p-EGFR (Tyr1068)
-
Total EGFR
-
p-MET (Tyr1234/1235)
-
Total MET
-
p-Akt (Ser473)
-
Total Akt
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP) for EGFR-MET Interaction
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing Lysate: (Optional but recommended) Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-EGFR antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against EGFR and MET. The presence of a MET band in the EGFR immunoprecipitated sample indicates an interaction.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of AZ7550.
Caption: Major mechanisms of acquired resistance to AZ7550/Osimertinib.
Caption: Workflow for investigating and overcoming AZ7550 resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 6. targetedonc.com [targetedonc.com]
- 7. targetedonc.com [targetedonc.com]
- 8. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to AZ7550 Hydrochloride in Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments involving AZ7550 hydrochloride. As an active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib, the resistance mechanisms observed for AZ7550 are currently understood through the lens of osimertinib resistance. This guide is structured to help you identify potential resistance mechanisms in your cancer cell models and explore strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
AZ7550 is a pharmacologically active metabolite of osimertinib (AZD9291).[1] While osimertinib is a potent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), AZ7550 also exhibits inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM, and a range of other kinases at varying concentrations.[2][3] It is important to consider this broader kinase profile when analyzing experimental results. One study notes that AZ7550 has a similar potency to its parent compound, osimertinib, but a longer half-life.[4]
Q2: My cancer cells are showing reduced sensitivity to AZ7550. What are the most common resistance mechanisms?
Resistance to osimertinib, and by extension AZ7550, is multifactorial and can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance primarily involves secondary mutations in the EGFR kinase domain, with the C797S mutation being the most frequently reported. This mutation prevents the covalent binding of irreversible inhibitors like osimertinib.
-
Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent EGFR inhibition. The most common of these is the amplification of the MET proto-oncogene . Other bypass pathways include HER2 amplification, and activation of downstream signaling cascades such as PI3K/Akt and MAPK/ERK. Histological transformation, for instance from adenocarcinoma to small cell lung cancer, has also been observed.[5][6][7]
Q3: How can I determine if MET amplification is the cause of resistance in my cell line?
Several molecular techniques can be employed to assess MET amplification:
-
Fluorescence In Situ Hybridization (FISH): Considered the gold standard, FISH uses fluorescent probes to visualize and quantify the number of MET gene copies relative to a control centromeric probe (CEP7). A high MET/CEP7 ratio is indicative of amplification.[5][8]
-
Next-Generation Sequencing (NGS): NGS-based approaches can determine the MET gene copy number and are increasingly used.[5][9]
-
Quantitative PCR (qPCR): This method can be used to quantify MET DNA copy number relative to a reference gene.
-
Western Blot: A significant increase in total MET protein levels can be an indicator of gene amplification.
Q4: Are there established strategies to overcome resistance to AZ7550?
Yes, several strategies are currently being investigated, primarily in the context of overcoming osimertinib resistance:
-
Combination Therapy:
-
With MET Inhibitors: For MET-amplified resistant cells, combining AZ7550 (or osimertinib) with a MET inhibitor such as savolitinib, capmatinib, or tepotinib has shown promise in restoring sensitivity.[10][11]
-
With Chemotherapy: Combination with platinum-based chemotherapy is another clinical strategy.
-
Targeting Downstream Pathways: Inhibitors of MEK (e.g., trametinib) or Akt can be used to counteract resistance driven by the activation of these pathways.
-
-
Fourth-Generation EGFR TKIs: A new generation of EGFR inhibitors is in development to target EGFR mutations that are resistant to third-generation inhibitors, including the C797S mutation.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Gradual decrease in cell death with continuous AZ7550 treatment. | Development of acquired resistance. | 1. Generate a resistant cell line using a dose-escalation protocol (see Experimental Protocols). 2. Perform molecular profiling of the resistant cells to identify potential resistance mechanisms (EGFR sequencing for C797S, FISH/NGS for MET amplification, Western blot for bypass pathway activation). |
| High variability in AZ7550 efficacy across different passages of the same cell line. | Cellular heterogeneity. | 1. Perform single-cell cloning to establish a homogenous population. 2. Regularly re-authenticate your cell line. |
| AZ7550 is effective in 2D culture but not in 3D spheroid or in vivo xenograft models. | Tumor microenvironment (TME) factors or altered signaling in 3D. | 1. Investigate the expression of bypass pathway components (e.g., MET, HER2) in your 3D or in vivo models. 2. Consider co-culture experiments with stromal cells to model the TME. |
| No change in p-EGFR levels upon AZ7550 treatment in resistant cells, but downstream pathways (p-Akt, p-ERK) remain active. | Activation of a bypass signaling pathway. | 1. Screen for amplification or overexpression of other receptor tyrosine kinases like MET and HER2. 2. Perform a co-immunoprecipitation to see if EGFR is interacting with other receptors like MET. |
Quantitative Data
Table 1: IC50 Values of Osimertinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Osimertinib IC50 (µM) | Reference |
| H1975 (Parental) | L858R/T790M | - | ~0.01 - 0.05 | |
| H1975-OR3 | L858R/T790M | Acquired Resistance | 6.67 | |
| H1975-OR4 | L858R/T790M | Acquired Resistance | 6.81 | |
| H1975-OR6 | L858R/T790M | Acquired Resistance | 6.09 | |
| PC-9 (Parental) | exon 19 deletion | - | ~0.01 | |
| HCC827 (Parental) | exon 19 deletion | - | ~0.01 | |
| H1975-OR (Osimertinib-Resistant) | L858R/T790M | Acquired Resistance | 1.5 - 2.5 | |
| HCC827-OR (Osimertinib-Resistant) | exon 19 deletion | Acquired Resistance | ~2.5 |
Table 2: Clinical Efficacy of Osimertinib with or without Savolitinib (MET Inhibitor) in MET-aberrant NSCLC
| Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Osimertinib alone | 60.9% | 87.0% | 9.3 | |
| Osimertinib + Savolitinib | 90.5% | 95.2% | 19.6 |
Experimental Protocols
Protocol 1: Generation of AZ7550/Osimertinib-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to generate resistant cancer cell lines.
-
Initial Seeding: Seed the parental cancer cell line (e.g., H1975 or HCC827) in a 10 cm culture dish at a density of 1 x 10^6 cells.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing AZ7550/Osimertinib at a concentration equivalent to the IC50 of the parental cell line.
-
Dose Escalation:
-
Culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Once the cells resume a normal growth rate, increase the drug concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose increase. The entire process can take several months.
-
-
Maintenance of Resistant Line: Once the cells are able to proliferate steadily in a high concentration of the drug (e.g., 1-2 µM for osimertinib), they can be considered a resistant polyclonal population. Maintain the resistant cell line in a medium containing this concentration of the drug.
-
(Optional) Single-Cell Cloning: To obtain a clonal resistant population, perform limiting dilution in a 96-well plate.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
-
Cell Lysis:
-
Treat sensitive and resistant cells with AZ7550 at various concentrations and time points. Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
p-EGFR (Tyr1068)
-
Total EGFR
-
p-MET (Tyr1234/1235)
-
Total MET
-
p-Akt (Ser473)
-
Total Akt
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP) for EGFR-MET Interaction
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing Lysate: (Optional but recommended) Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-EGFR antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against EGFR and MET. The presence of a MET band in the EGFR immunoprecipitated sample indicates an interaction.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of AZ7550.
Caption: Major mechanisms of acquired resistance to AZ7550/Osimertinib.
Caption: Workflow for investigating and overcoming AZ7550 resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 6. targetedonc.com [targetedonc.com]
- 7. targetedonc.com [targetedonc.com]
- 8. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected data from AZ7550 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving AZ7550 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Its primary target is the Insulin-like Growth Factor 1 Receptor (IGF1R), which it inhibits with an IC50 of 1.6 μM.[3][4][5] While its parent compound, Osimertinib, is a potent EGFR inhibitor, AZ7550 displays a broader kinase inhibition profile.[3]
Q2: What are the known molecular targets of AZ7550?
A2: Besides its primary target IGF1R, AZ7550 has been shown to inhibit other kinases at various concentrations. A summary of its inhibitory activity is provided in the table below.
| Target | IC50 |
| IGF1R | 1.6 μM |
| MLK1 | 88 nM |
| ACK1 | 156 nM |
| ErbB4 | 195 nM |
| MNK2 | 228 nM |
| FLT3 | 302 nM |
| ALK | 420 nM |
Source: MedChemExpress Product Data Sheet[5]
Q3: How does the potency of AZ7550 compare to its parent compound, Osimertinib?
A3: AZ7550 generally exhibits a similar potency and selectivity profile to Osimertinib against certain mutant EGFR cell lines.[3][4][5] However, another active metabolite of Osimertinib, AZ5104, is more potent against both mutant and wild-type EGFR.[1]
Troubleshooting Guide for Unexpected Experimental Data
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Loss of Compound Activity in Cell Culture Over Time
Unexpected Observation: You observe a significant decrease or complete loss of the expected biological effect of AZ7550 in your cell-based assays, especially in experiments with longer incubation times.
Possible Cause: AZ7550 is known to be unstable in biological matrices like plasma.[6][7] This instability is due to a Michael addition reaction between the compound's Michael acceptor group and sulfhydryl groups of proteins, particularly cysteine residues.[6][7] A similar degradation may occur in cell culture media containing serum or secreted proteins.
Troubleshooting Steps:
-
Minimize Incubation Time: Design experiments with the shortest possible incubation times that still allow for the observation of the desired effect.
-
Replenish Compound: For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
-
Serum-Free Conditions: If your experimental design allows, consider conducting the assay in serum-free or low-serum media to reduce the concentration of reactive proteins.
-
Control for Instability: Include a time-course experiment to measure the stability of AZ7550 in your specific cell culture media using a validated analytical method like LC-MS/MS.[8][9]
Issue 2: Off-Target Effects Obscuring On-Target IGF1R Inhibition
Unexpected Observation: You observe cellular phenotypes that are not consistent with the known downstream effects of IGF1R inhibition. For example, you might see effects on pathways not typically regulated by IGF1R.
Possible Cause: AZ7550 has a range of off-target kinase activities, including inhibition of MLK1, ACK1, ErbB4, MNK2, FLT3, and ALK.[5] These off-target effects can lead to unexpected biological outcomes, especially at higher concentrations. The phenomenon of off-target effects being the primary mechanism of action for some cancer drugs is a recognized issue in drug development.[10][11]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the lowest effective concentration of AZ7550 that inhibits IGF1R signaling without significantly engaging off-targets.
-
Knockdown/Knockout Controls: Use genetic approaches (e.g., siRNA, shRNA, CRISPR/Cas9) to specifically deplete IGF1R in your cells. Compare the phenotype of IGF1R knockdown/knockout with the phenotype observed upon AZ7550 treatment. A similar phenotype would suggest on-target effects, while a divergent phenotype would point towards off-target activity.
-
Orthogonal Inhibition: Use a structurally different and more specific IGF1R inhibitor as a positive control to confirm that the observed phenotype is indeed due to IGF1R inhibition.
-
Pathway Analysis: Conduct phosphoproteomic or transcriptomic analyses to identify the signaling pathways affected by AZ7550 treatment and compare them to the known IGF1R signaling cascade.
Issue 3: Discrepancies Between In Vitro Potency and Cellular Activity
Unexpected Observation: The IC50 value of AZ7550 determined in a biochemical kinase assay is significantly lower than the GI50 (concentration for 50% growth inhibition) observed in your cell-based proliferation assays.
Possible Cause: Several factors can contribute to this discrepancy:
-
Cellular Permeability: AZ7550 may have poor cell membrane permeability, resulting in lower intracellular concentrations compared to the concentration in the culture medium.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Intracellular Protein Binding: Non-specific binding of AZ7550 to intracellular proteins can reduce the free concentration available to bind to its target.
-
Metabolism: The cell line you are using may metabolize AZ7550 into less active or inactive forms.
Troubleshooting Steps:
-
Cellular Uptake Assay: Perform a cellular uptake study to measure the intracellular concentration of AZ7550 over time.
-
Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if this enhances the potency of AZ7550.
-
Metabolite Analysis: Use LC-MS/MS to analyze cell lysates and culture media for the presence of AZ7550 metabolites.
-
Compare with Known Data: Compare your GI50 values with published data for similar cell lines.
Published GI50 Values for AZ7550:
| Cell Line | Type | GI50 (nM) |
| H1975 | Double Mutant (EGFR) | 19 |
| PC9 | Activating Mutant (EGFR) | 15 |
| Calu3 | Wild Type | 537 |
Source: MedChemExpress[3][4][5]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the recommended time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of AZ7550 and determine the IC50 value using a suitable data analysis software.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the proliferation of a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of AZ7550 or DMSO (vehicle control).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
-
Visualizations
Caption: Mechanism of action of AZ7550 via IGF1R inhibition.
Caption: Troubleshooting workflow for unexpected AZ7550 data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Frontiers | Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study [frontiersin.org]
- 7. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected data from AZ7550 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving AZ7550 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Its primary target is the Insulin-like Growth Factor 1 Receptor (IGF1R), which it inhibits with an IC50 of 1.6 μM.[3][4][5] While its parent compound, Osimertinib, is a potent EGFR inhibitor, AZ7550 displays a broader kinase inhibition profile.[3]
Q2: What are the known molecular targets of AZ7550?
A2: Besides its primary target IGF1R, AZ7550 has been shown to inhibit other kinases at various concentrations. A summary of its inhibitory activity is provided in the table below.
| Target | IC50 |
| IGF1R | 1.6 μM |
| MLK1 | 88 nM |
| ACK1 | 156 nM |
| ErbB4 | 195 nM |
| MNK2 | 228 nM |
| FLT3 | 302 nM |
| ALK | 420 nM |
Source: MedChemExpress Product Data Sheet[5]
Q3: How does the potency of AZ7550 compare to its parent compound, Osimertinib?
A3: AZ7550 generally exhibits a similar potency and selectivity profile to Osimertinib against certain mutant EGFR cell lines.[3][4][5] However, another active metabolite of Osimertinib, AZ5104, is more potent against both mutant and wild-type EGFR.[1]
Troubleshooting Guide for Unexpected Experimental Data
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Loss of Compound Activity in Cell Culture Over Time
Unexpected Observation: You observe a significant decrease or complete loss of the expected biological effect of AZ7550 in your cell-based assays, especially in experiments with longer incubation times.
Possible Cause: AZ7550 is known to be unstable in biological matrices like plasma.[6][7] This instability is due to a Michael addition reaction between the compound's Michael acceptor group and sulfhydryl groups of proteins, particularly cysteine residues.[6][7] A similar degradation may occur in cell culture media containing serum or secreted proteins.
Troubleshooting Steps:
-
Minimize Incubation Time: Design experiments with the shortest possible incubation times that still allow for the observation of the desired effect.
-
Replenish Compound: For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
-
Serum-Free Conditions: If your experimental design allows, consider conducting the assay in serum-free or low-serum media to reduce the concentration of reactive proteins.
-
Control for Instability: Include a time-course experiment to measure the stability of AZ7550 in your specific cell culture media using a validated analytical method like LC-MS/MS.[8][9]
Issue 2: Off-Target Effects Obscuring On-Target IGF1R Inhibition
Unexpected Observation: You observe cellular phenotypes that are not consistent with the known downstream effects of IGF1R inhibition. For example, you might see effects on pathways not typically regulated by IGF1R.
Possible Cause: AZ7550 has a range of off-target kinase activities, including inhibition of MLK1, ACK1, ErbB4, MNK2, FLT3, and ALK.[5] These off-target effects can lead to unexpected biological outcomes, especially at higher concentrations. The phenomenon of off-target effects being the primary mechanism of action for some cancer drugs is a recognized issue in drug development.[10][11]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the lowest effective concentration of AZ7550 that inhibits IGF1R signaling without significantly engaging off-targets.
-
Knockdown/Knockout Controls: Use genetic approaches (e.g., siRNA, shRNA, CRISPR/Cas9) to specifically deplete IGF1R in your cells. Compare the phenotype of IGF1R knockdown/knockout with the phenotype observed upon AZ7550 treatment. A similar phenotype would suggest on-target effects, while a divergent phenotype would point towards off-target activity.
-
Orthogonal Inhibition: Use a structurally different and more specific IGF1R inhibitor as a positive control to confirm that the observed phenotype is indeed due to IGF1R inhibition.
-
Pathway Analysis: Conduct phosphoproteomic or transcriptomic analyses to identify the signaling pathways affected by AZ7550 treatment and compare them to the known IGF1R signaling cascade.
Issue 3: Discrepancies Between In Vitro Potency and Cellular Activity
Unexpected Observation: The IC50 value of AZ7550 determined in a biochemical kinase assay is significantly lower than the GI50 (concentration for 50% growth inhibition) observed in your cell-based proliferation assays.
Possible Cause: Several factors can contribute to this discrepancy:
-
Cellular Permeability: AZ7550 may have poor cell membrane permeability, resulting in lower intracellular concentrations compared to the concentration in the culture medium.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Intracellular Protein Binding: Non-specific binding of AZ7550 to intracellular proteins can reduce the free concentration available to bind to its target.
-
Metabolism: The cell line you are using may metabolize AZ7550 into less active or inactive forms.
Troubleshooting Steps:
-
Cellular Uptake Assay: Perform a cellular uptake study to measure the intracellular concentration of AZ7550 over time.
-
Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if this enhances the potency of AZ7550.
-
Metabolite Analysis: Use LC-MS/MS to analyze cell lysates and culture media for the presence of AZ7550 metabolites.
-
Compare with Known Data: Compare your GI50 values with published data for similar cell lines.
Published GI50 Values for AZ7550:
| Cell Line | Type | GI50 (nM) |
| H1975 | Double Mutant (EGFR) | 19 |
| PC9 | Activating Mutant (EGFR) | 15 |
| Calu3 | Wild Type | 537 |
Source: MedChemExpress[3][4][5]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the recommended time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of AZ7550 and determine the IC50 value using a suitable data analysis software.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the proliferation of a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of AZ7550 or DMSO (vehicle control).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
-
Visualizations
Caption: Mechanism of action of AZ7550 via IGF1R inhibition.
Caption: Troubleshooting workflow for unexpected AZ7550 data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Frontiers | Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study [frontiersin.org]
- 7. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Osimertinib and its Active Metabolite, AZ7550 Hydrochloride, in Targeting EGFR-Mutated Non-Small Cell Lung Cancer
For Immediate Release
This guide provides a detailed comparison of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (marketed as Tagrisso), and its pharmacologically active metabolite, AZ7550 hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their respective biochemical activities and roles in the treatment of non-small cell lung cancer (NSCLC).
Osimertinib is a cornerstone in the management of advanced EGFR-mutated NSCLC, demonstrating significant efficacy against both sensitizing mutations (Exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] Upon administration, Osimertinib is metabolized in the body into at least two active metabolites, AZ7550 and AZ5104.[1] This guide focuses on AZ7550, which exhibits a potency and selectivity profile broadly similar to its parent compound.[4][5]
Mechanism of Action
Both Osimertinib and AZ7550 are potent and irreversible inhibitors of the tyrosine kinase activity of mutant forms of the epidermal growth factor receptor (EGFR).[2][6] They form a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling pathways that drive tumor cell proliferation and survival.[7] A key advantage of Osimertinib and its active metabolites is their selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to a more favorable safety profile compared to earlier generation EGFR TKIs.[2][7]
The primary signaling cascades inhibited by the blockade of EGFR include the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, both of which are critical for cell growth and survival.
EGFR signaling pathway and inhibition by Osimertinib/AZ7550.
Comparative Efficacy: In Vitro Data
The following table summarizes the in vitro inhibitory activities of Osimertinib and AZ7550 against various cell lines, including those with activating EGFR mutations (AM), the T790M resistance mutation (double mutant, DM), and wild-type EGFR (WT).
| Compound | Target Cell Line | Mutation Status | IC50 (nM) | GI50 (nM) |
| Osimertinib | H1975 | L858R/T790M (DM) | <15[2] | - |
| PC-9VanR | ex19del/T790M (DM) | <15[2] | - | |
| AZ7550 | H1975 | L858R/T790M (DM) | 45[4][5] | 19[4][5] |
| PC9 | Activating Mutant (AM) | 26[4][5] | 15[4][5] | |
| LoVo | Wild Type (WT) | 786[4][5] | - | |
| Calu3 | Wild Type (WT) | - | 537[4][5] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
The data presented above are typically generated from standard preclinical assays. Below are generalized methodologies for the key experiments cited.
Cell Proliferation Assay (GI50 Determination)
This assay is used to determine the effect of a compound on the proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., H1975, PC9, Calu3) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., AZ7550) for a specified period (typically 72 hours).
-
Cell Viability Measurement: After the incubation period, cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are measured, and the GI50 is calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
A standard workflow for an in vitro cell proliferation assay.
EGFR Phosphorylation Assay (IC50 Determination)
This biochemical assay measures the ability of a compound to inhibit the phosphorylation of EGFR, a key step in its activation.
-
Cell Lysis: Cells are treated with the compound for a set time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Western Blotting or ELISA: The levels of phosphorylated EGFR (p-EGFR) and total EGFR are measured using techniques like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ratio of p-EGFR to total EGFR is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition of EGFR phosphorylation against the compound concentration.
Clinical Significance
Osimertinib has demonstrated significant clinical efficacy, improving progression-free survival (PFS) in patients with EGFR T790M-positive NSCLC.[8] Studies have also shown its effectiveness as a first-line treatment for EGFR-mutant NSCLC.[9][10] The contribution of its active metabolites, such as AZ7550, to the overall clinical activity of Osimertinib is an important consideration in understanding its pharmacology. While higher blood concentrations of Osimertinib have been associated with longer PFS, higher levels of its metabolites, including AZ7550, have been linked to certain adverse events, suggesting their role in both the efficacy and toxicity profile of the drug.[11]
Conclusion
This compound is a key active metabolite of Osimertinib that largely mirrors the parent drug's inhibitory activity against mutant EGFR. The preclinical data indicate that both compounds are highly potent against clinically relevant EGFR mutations while sparing wild-type EGFR. The sustained exposure to both the parent drug and its active metabolites likely contributes to the overall robust and durable clinical benefit observed with Osimertinib in patients with EGFR-mutated NSCLC. Further research into the specific contributions of each metabolite may provide a more nuanced understanding of Osimertinib's therapeutic window and inform future drug development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. Resistance Profile of Osimertinib in Pre-treated Patients With EGFR T790M-Mutated Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Blood Concentrations of Osimertinib and Its Active Metabolites: Impact on Treatment Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Osimertinib and its Active Metabolite, AZ7550 Hydrochloride, in Targeting EGFR-Mutated Non-Small Cell Lung Cancer
For Immediate Release
This guide provides a detailed comparison of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (marketed as Tagrisso), and its pharmacologically active metabolite, AZ7550 hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their respective biochemical activities and roles in the treatment of non-small cell lung cancer (NSCLC).
Osimertinib is a cornerstone in the management of advanced EGFR-mutated NSCLC, demonstrating significant efficacy against both sensitizing mutations (Exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] Upon administration, Osimertinib is metabolized in the body into at least two active metabolites, AZ7550 and AZ5104.[1] This guide focuses on AZ7550, which exhibits a potency and selectivity profile broadly similar to its parent compound.[4][5]
Mechanism of Action
Both Osimertinib and AZ7550 are potent and irreversible inhibitors of the tyrosine kinase activity of mutant forms of the epidermal growth factor receptor (EGFR).[2][6] They form a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling pathways that drive tumor cell proliferation and survival.[7] A key advantage of Osimertinib and its active metabolites is their selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to a more favorable safety profile compared to earlier generation EGFR TKIs.[2][7]
The primary signaling cascades inhibited by the blockade of EGFR include the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, both of which are critical for cell growth and survival.
EGFR signaling pathway and inhibition by Osimertinib/AZ7550.
Comparative Efficacy: In Vitro Data
The following table summarizes the in vitro inhibitory activities of Osimertinib and AZ7550 against various cell lines, including those with activating EGFR mutations (AM), the T790M resistance mutation (double mutant, DM), and wild-type EGFR (WT).
| Compound | Target Cell Line | Mutation Status | IC50 (nM) | GI50 (nM) |
| Osimertinib | H1975 | L858R/T790M (DM) | <15[2] | - |
| PC-9VanR | ex19del/T790M (DM) | <15[2] | - | |
| AZ7550 | H1975 | L858R/T790M (DM) | 45[4][5] | 19[4][5] |
| PC9 | Activating Mutant (AM) | 26[4][5] | 15[4][5] | |
| LoVo | Wild Type (WT) | 786[4][5] | - | |
| Calu3 | Wild Type (WT) | - | 537[4][5] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
The data presented above are typically generated from standard preclinical assays. Below are generalized methodologies for the key experiments cited.
Cell Proliferation Assay (GI50 Determination)
This assay is used to determine the effect of a compound on the proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., H1975, PC9, Calu3) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., AZ7550) for a specified period (typically 72 hours).
-
Cell Viability Measurement: After the incubation period, cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are measured, and the GI50 is calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
A standard workflow for an in vitro cell proliferation assay.
EGFR Phosphorylation Assay (IC50 Determination)
This biochemical assay measures the ability of a compound to inhibit the phosphorylation of EGFR, a key step in its activation.
-
Cell Lysis: Cells are treated with the compound for a set time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Western Blotting or ELISA: The levels of phosphorylated EGFR (p-EGFR) and total EGFR are measured using techniques like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ratio of p-EGFR to total EGFR is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition of EGFR phosphorylation against the compound concentration.
Clinical Significance
Osimertinib has demonstrated significant clinical efficacy, improving progression-free survival (PFS) in patients with EGFR T790M-positive NSCLC.[8] Studies have also shown its effectiveness as a first-line treatment for EGFR-mutant NSCLC.[9][10] The contribution of its active metabolites, such as AZ7550, to the overall clinical activity of Osimertinib is an important consideration in understanding its pharmacology. While higher blood concentrations of Osimertinib have been associated with longer PFS, higher levels of its metabolites, including AZ7550, have been linked to certain adverse events, suggesting their role in both the efficacy and toxicity profile of the drug.[11]
Conclusion
This compound is a key active metabolite of Osimertinib that largely mirrors the parent drug's inhibitory activity against mutant EGFR. The preclinical data indicate that both compounds are highly potent against clinically relevant EGFR mutations while sparing wild-type EGFR. The sustained exposure to both the parent drug and its active metabolites likely contributes to the overall robust and durable clinical benefit observed with Osimertinib in patients with EGFR-mutated NSCLC. Further research into the specific contributions of each metabolite may provide a more nuanced understanding of Osimertinib's therapeutic window and inform future drug development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. Resistance Profile of Osimertinib in Pre-treated Patients With EGFR T790M-Mutated Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Blood Concentrations of Osimertinib and Its Active Metabolites: Impact on Treatment Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Third-Generation EGFR Inhibitors: AZ7550 Hydrochloride vs. Osimertinib, Lazertinib, and Almonertinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation EGFR TKIs have emerged as a cornerstone of therapy, specifically designed to overcome resistance mechanisms that limit the efficacy of earlier-generation inhibitors, most notably the T790M mutation. This guide provides a detailed, objective comparison of AZ7550 hydrochloride, an active metabolite of the widely used osimertinib (AZD9291), with other prominent third-generation EGFR inhibitors: osimertinib, lazertinib, and almonertinib. The comparison is based on available preclinical and clinical data to inform research and drug development efforts.
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Third-generation EGFR inhibitors share a common mechanism of action: they are irreversible inhibitors that covalently bind to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to sustained inhibition of EGFR signaling. A key characteristic of these inhibitors is their high selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR. This selectivity profile results in a more favorable therapeutic window, reducing the incidence of toxicities associated with WT EGFR inhibition, such as rash and diarrhea, which are common with first and second-generation TKIs.[1][2]
Figure 1: Simplified EGFR signaling pathway and the mechanism of action of third-generation inhibitors.
Preclinical Performance Data
The following tables summarize the in vitro potency of this compound, osimertinib, lazertinib, and almonertinib against various EGFR mutant and wild-type cell lines. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
In Vitro Kinase and Cellular Potency (IC50/GI50 in nM)
| Compound | Target/Cell Line | Mutation Status | IC50/GI50 (nM) | Reference |
| AZ7550 | H1975 | L858R/T790M | 45 (IC50) / 19 (GI50) | [3] |
| PC9 | Exon 19 del | 26 (IC50) / 15 (GI50) | [3] | |
| LoVo | WT | 786 (IC50) | [3] | |
| Calu3 | WT | 537 (GI50) | [3] | |
| Osimertinib | H1975 | L858R/T790M | 5 | [2] |
| PC-9ER | Exon 19 del/T790M | 13 | [2] | |
| PC9 | Exon 19 del | ~7 | [2] | |
| Ba/F3 | WT | 519.1 | [4] | |
| Lazertinib | Ba/F3 | Del19/T790M | 3.3-5.7 | [4] |
| Ba/F3 | L858R/T790M | 3.3-5.7 | [4] | |
| Ba/F3 | WT | 722.7 | [4] | |
| Almonertinib | Enzyme | T790M | 0.37 | [5] |
| Enzyme | T790M/L858R | 0.29 | [5] | |
| Enzyme | T790M/Del19 | 0.21 | [5] | |
| Enzyme | WT | 3.39 | [5] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data are from separate studies and not from a direct head-to-head comparison.
Clinical Efficacy and Safety
While direct clinical trial data for this compound as a standalone agent is not available, its performance is intrinsically linked to that of its parent drug, osimertinib. The following table provides a high-level comparison of the clinical data for osimertinib, lazertinib, and almonertinib.
| Inhibitor | Key Clinical Trial(s) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Adverse Events (Grade ≥3) | Reference |
| Osimertinib | AURA3 | EGFR T790M+ NSCLC (2nd line) | 71% | 10.1 months | Rash, Diarrhea, Interstitial Lung Disease | [6] |
| Lazertinib | MARIPOSA (vs Osimertinib) | EGFR-mutant advanced NSCLC (1st line) | 83% | 18.5 months | Paresthesia, Rash, Muscle Spasms | [7][8] |
| Almonertinib | AENEAS | EGFR-mutant advanced NSCLC (1st line) | Not Reported | 19.3 months | Anemia, Increased CPK | [9] |
Note: The MARIPOSA trial included a direct comparison of lazertinib and osimertinib monotherapy arms, showing comparable efficacy and safety.[7][8] A retrospective study also suggested comparable efficacy and safety between almonertinib and osimertinib.[10]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of third-generation EGFR inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against purified recombinant EGFR enzyme (wild-type or mutant).
Materials:
-
Recombinant human EGFR kinase domain (WT or specific mutant)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then in the kinase reaction buffer.
-
In a multi-well plate, add the diluted inhibitor or vehicle control.
-
Add the EGFR enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the ability of an inhibitor to reduce the viability or proliferation of cancer cells that are dependent on EGFR signaling.
Objective: To determine the half-maximal inhibitory concentration (GI50) of an inhibitor in EGFR-mutant cancer cell lines.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Multi-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the diluted inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
In Vivo Xenograft Model
This in vivo assay evaluates the antitumor efficacy of an inhibitor in a living organism.
Figure 3: Experimental workflow for an in vivo subcutaneous xenograft model.
Objective: To assess the in vivo antitumor activity of an inhibitor in a mouse model bearing human NSCLC tumors with specific EGFR mutations.
Materials:
-
EGFR-mutant NSCLC cell line (e.g., NCI-H1975)
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Culture the selected NSCLC cell line and harvest the cells.
-
Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage daily).
-
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic or biomarker studies).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound, as an active metabolite of osimertinib, demonstrates a preclinical potency and selectivity profile that is broadly similar to its parent compound. While direct head-to-head preclinical comparisons with other third-generation EGFR inhibitors like lazertinib and almonertinib are limited, the available data suggest that all three classes of compounds are highly potent against common EGFR sensitizing and T790M resistance mutations, while sparing wild-type EGFR. Clinical data for lazertinib and almonertinib indicate comparable efficacy and safety profiles to osimertinib.
For researchers and drug development professionals, the choice of a third-generation EGFR inhibitor for further investigation may depend on specific factors such as the desired pharmacokinetic properties, the potential for combination therapies, and the specific resistance mechanisms being targeted. The experimental protocols provided in this guide offer a framework for conducting robust preclinical evaluations of novel third-generation EGFR inhibitors. As the field continues to evolve, head-to-head comparative studies will be crucial for delineating the subtle but potentially significant differences between these important therapeutic agents.
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Experimental approach to obtaining subcutaneous xenograft of non-small cell lung cancer | Lukbanova | Research and Practical Medicine Journal [rpmj.ru]
- 4. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restricted [jnjmedicalconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Third-Generation EGFR Inhibitors: AZ7550 Hydrochloride vs. Osimertinib, Lazertinib, and Almonertinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation EGFR TKIs have emerged as a cornerstone of therapy, specifically designed to overcome resistance mechanisms that limit the efficacy of earlier-generation inhibitors, most notably the T790M mutation. This guide provides a detailed, objective comparison of AZ7550 hydrochloride, an active metabolite of the widely used osimertinib (AZD9291), with other prominent third-generation EGFR inhibitors: osimertinib, lazertinib, and almonertinib. The comparison is based on available preclinical and clinical data to inform research and drug development efforts.
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Third-generation EGFR inhibitors share a common mechanism of action: they are irreversible inhibitors that covalently bind to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to sustained inhibition of EGFR signaling. A key characteristic of these inhibitors is their high selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR. This selectivity profile results in a more favorable therapeutic window, reducing the incidence of toxicities associated with WT EGFR inhibition, such as rash and diarrhea, which are common with first and second-generation TKIs.[1][2]
Figure 1: Simplified EGFR signaling pathway and the mechanism of action of third-generation inhibitors.
Preclinical Performance Data
The following tables summarize the in vitro potency of this compound, osimertinib, lazertinib, and almonertinib against various EGFR mutant and wild-type cell lines. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
In Vitro Kinase and Cellular Potency (IC50/GI50 in nM)
| Compound | Target/Cell Line | Mutation Status | IC50/GI50 (nM) | Reference |
| AZ7550 | H1975 | L858R/T790M | 45 (IC50) / 19 (GI50) | [3] |
| PC9 | Exon 19 del | 26 (IC50) / 15 (GI50) | [3] | |
| LoVo | WT | 786 (IC50) | [3] | |
| Calu3 | WT | 537 (GI50) | [3] | |
| Osimertinib | H1975 | L858R/T790M | 5 | [2] |
| PC-9ER | Exon 19 del/T790M | 13 | [2] | |
| PC9 | Exon 19 del | ~7 | [2] | |
| Ba/F3 | WT | 519.1 | [4] | |
| Lazertinib | Ba/F3 | Del19/T790M | 3.3-5.7 | [4] |
| Ba/F3 | L858R/T790M | 3.3-5.7 | [4] | |
| Ba/F3 | WT | 722.7 | [4] | |
| Almonertinib | Enzyme | T790M | 0.37 | [5] |
| Enzyme | T790M/L858R | 0.29 | [5] | |
| Enzyme | T790M/Del19 | 0.21 | [5] | |
| Enzyme | WT | 3.39 | [5] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data are from separate studies and not from a direct head-to-head comparison.
Clinical Efficacy and Safety
While direct clinical trial data for this compound as a standalone agent is not available, its performance is intrinsically linked to that of its parent drug, osimertinib. The following table provides a high-level comparison of the clinical data for osimertinib, lazertinib, and almonertinib.
| Inhibitor | Key Clinical Trial(s) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Adverse Events (Grade ≥3) | Reference |
| Osimertinib | AURA3 | EGFR T790M+ NSCLC (2nd line) | 71% | 10.1 months | Rash, Diarrhea, Interstitial Lung Disease | [6] |
| Lazertinib | MARIPOSA (vs Osimertinib) | EGFR-mutant advanced NSCLC (1st line) | 83% | 18.5 months | Paresthesia, Rash, Muscle Spasms | [7][8] |
| Almonertinib | AENEAS | EGFR-mutant advanced NSCLC (1st line) | Not Reported | 19.3 months | Anemia, Increased CPK | [9] |
Note: The MARIPOSA trial included a direct comparison of lazertinib and osimertinib monotherapy arms, showing comparable efficacy and safety.[7][8] A retrospective study also suggested comparable efficacy and safety between almonertinib and osimertinib.[10]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of third-generation EGFR inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against purified recombinant EGFR enzyme (wild-type or mutant).
Materials:
-
Recombinant human EGFR kinase domain (WT or specific mutant)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then in the kinase reaction buffer.
-
In a multi-well plate, add the diluted inhibitor or vehicle control.
-
Add the EGFR enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the ability of an inhibitor to reduce the viability or proliferation of cancer cells that are dependent on EGFR signaling.
Objective: To determine the half-maximal inhibitory concentration (GI50) of an inhibitor in EGFR-mutant cancer cell lines.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Multi-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the diluted inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
In Vivo Xenograft Model
This in vivo assay evaluates the antitumor efficacy of an inhibitor in a living organism.
Figure 3: Experimental workflow for an in vivo subcutaneous xenograft model.
Objective: To assess the in vivo antitumor activity of an inhibitor in a mouse model bearing human NSCLC tumors with specific EGFR mutations.
Materials:
-
EGFR-mutant NSCLC cell line (e.g., NCI-H1975)
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Culture the selected NSCLC cell line and harvest the cells.
-
Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage daily).
-
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic or biomarker studies).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound, as an active metabolite of osimertinib, demonstrates a preclinical potency and selectivity profile that is broadly similar to its parent compound. While direct head-to-head preclinical comparisons with other third-generation EGFR inhibitors like lazertinib and almonertinib are limited, the available data suggest that all three classes of compounds are highly potent against common EGFR sensitizing and T790M resistance mutations, while sparing wild-type EGFR. Clinical data for lazertinib and almonertinib indicate comparable efficacy and safety profiles to osimertinib.
For researchers and drug development professionals, the choice of a third-generation EGFR inhibitor for further investigation may depend on specific factors such as the desired pharmacokinetic properties, the potential for combination therapies, and the specific resistance mechanisms being targeted. The experimental protocols provided in this guide offer a framework for conducting robust preclinical evaluations of novel third-generation EGFR inhibitors. As the field continues to evolve, head-to-head comparative studies will be crucial for delineating the subtle but potentially significant differences between these important therapeutic agents.
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Experimental approach to obtaining subcutaneous xenograft of non-small cell lung cancer | Lukbanova | Research and Practical Medicine Journal [rpmj.ru]
- 4. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restricted [jnjmedicalconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating the Inhibitory Effect of AZ7550 Hydrochloride on IGF1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZ7550 hydrochloride's performance in inhibiting the Insulin-like Growth Factor 1 Receptor (IGF1R) against other common alternatives. The information presented herein is supported by experimental data and detailed protocols to assist researchers in their drug development and validation efforts.
Comparative Analysis of IGF1R Inhibitors
This compound, an active metabolite of the EGFR inhibitor Osimertinib (AZD9291), has been identified as an inhibitor of IGF1R.[1][2] To objectively evaluate its potential, a comparison with other well-characterized IGF1R inhibitors is essential. This section provides a quantitative comparison of the inhibitory potency of this compound against two prominent alternatives: Linsitinib (OSI-906) and BMS-754807.
Table 1: Comparison of IC50 Values for IGF1R and Insulin Receptor (InsR) Inhibition
| Compound | Target | IC50 | Source(s) |
| This compound | IGF1R | 1.6 µM | [1][2] |
| Linsitinib (OSI-906) | IGF1R | 35 nM | [3][4][5][6] |
| InsR | 75 nM | [3][4][5][6] | |
| BMS-754807 | IGF1R | 1.8 nM | [6][7][8] |
| InsR | 1.7 nM | [6][7][8] |
Note: The IC50 values presented are from various sources and may have been determined under different experimental conditions. Direct head-to-head comparative studies are recommended for a more definitive assessment.
Based on the available data, both Linsitinib (OSI-906) and BMS-754807 exhibit significantly higher potency in inhibiting IGF1R in biochemical assays compared to this compound. BMS-754807 demonstrates potent and nearly equipotent inhibition of both IGF1R and the closely related Insulin Receptor (InsR), while Linsitinib shows a slight selectivity for IGF1R over InsR. The micromolar IC50 value of AZ7550 suggests a comparatively weaker inhibitory activity against IGF1R.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the IGF1R signaling pathway and the experimental workflow used for their validation.
The diagram above illustrates the two major downstream signaling cascades activated by IGF1R: the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, also involved in proliferation and cell cycle regulation. Inhibitors like this compound, Linsitinib, and BMS-754807 act by blocking the kinase activity of IGF1R, thereby preventing the activation of these downstream pathways.
This workflow outlines the key experimental steps to validate the inhibitory effect of a compound like this compound on IGF1R. It begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess the inhibitor's effect on the signaling pathway and cell viability in a more biologically relevant context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
IGF1R Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the activity of IGF1R by detecting the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human IGF1R enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
This compound and other inhibitors
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors (e.g., AZ7550, OSI-906, BMS-754807) in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the inhibitor solution, recombinant IGF1R enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of IGF1R Phosphorylation
This technique is used to detect the phosphorylation status of IGF1R and its downstream targets in cells treated with an inhibitor.
-
Materials:
-
IGF1R-expressing cancer cell line (e.g., MCF-7, H1975)
-
Cell culture medium and supplements
-
IGF-1 ligand
-
This compound and other inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IGF1R, anti-total-IGF1R, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
-
Materials:
-
IGF1R-expressing cancer cell line
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitors for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.
-
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of AZ7550 Hydrochloride on IGF1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZ7550 hydrochloride's performance in inhibiting the Insulin-like Growth Factor 1 Receptor (IGF1R) against other common alternatives. The information presented herein is supported by experimental data and detailed protocols to assist researchers in their drug development and validation efforts.
Comparative Analysis of IGF1R Inhibitors
This compound, an active metabolite of the EGFR inhibitor Osimertinib (AZD9291), has been identified as an inhibitor of IGF1R.[1][2] To objectively evaluate its potential, a comparison with other well-characterized IGF1R inhibitors is essential. This section provides a quantitative comparison of the inhibitory potency of this compound against two prominent alternatives: Linsitinib (OSI-906) and BMS-754807.
Table 1: Comparison of IC50 Values for IGF1R and Insulin Receptor (InsR) Inhibition
| Compound | Target | IC50 | Source(s) |
| This compound | IGF1R | 1.6 µM | [1][2] |
| Linsitinib (OSI-906) | IGF1R | 35 nM | [3][4][5][6] |
| InsR | 75 nM | [3][4][5][6] | |
| BMS-754807 | IGF1R | 1.8 nM | [6][7][8] |
| InsR | 1.7 nM | [6][7][8] |
Note: The IC50 values presented are from various sources and may have been determined under different experimental conditions. Direct head-to-head comparative studies are recommended for a more definitive assessment.
Based on the available data, both Linsitinib (OSI-906) and BMS-754807 exhibit significantly higher potency in inhibiting IGF1R in biochemical assays compared to this compound. BMS-754807 demonstrates potent and nearly equipotent inhibition of both IGF1R and the closely related Insulin Receptor (InsR), while Linsitinib shows a slight selectivity for IGF1R over InsR. The micromolar IC50 value of AZ7550 suggests a comparatively weaker inhibitory activity against IGF1R.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the IGF1R signaling pathway and the experimental workflow used for their validation.
The diagram above illustrates the two major downstream signaling cascades activated by IGF1R: the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, also involved in proliferation and cell cycle regulation. Inhibitors like this compound, Linsitinib, and BMS-754807 act by blocking the kinase activity of IGF1R, thereby preventing the activation of these downstream pathways.
This workflow outlines the key experimental steps to validate the inhibitory effect of a compound like this compound on IGF1R. It begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess the inhibitor's effect on the signaling pathway and cell viability in a more biologically relevant context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
IGF1R Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the activity of IGF1R by detecting the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human IGF1R enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
This compound and other inhibitors
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors (e.g., AZ7550, OSI-906, BMS-754807) in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the inhibitor solution, recombinant IGF1R enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of IGF1R Phosphorylation
This technique is used to detect the phosphorylation status of IGF1R and its downstream targets in cells treated with an inhibitor.
-
Materials:
-
IGF1R-expressing cancer cell line (e.g., MCF-7, H1975)
-
Cell culture medium and supplements
-
IGF-1 ligand
-
This compound and other inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IGF1R, anti-total-IGF1R, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
-
Materials:
-
IGF1R-expressing cancer cell line
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitors for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values.
-
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZ7550 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZ7550 hydrochloride's cross-reactivity with other kinases, supported by experimental data.
AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[1][2][3][4][5]. While its primary target is Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM, understanding its interactions with other kinases is crucial for a comprehensive safety and efficacy profile[6][7][8][9][10][11]. This guide details the kinase selectivity of this compound and provides the methodologies used in these assessments.
Kinase Selectivity Profile of AZ7550
AZ7550 has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of AZ7550 against various kinases, presented as IC50 values. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) |
| MLK1 | 88 |
| ACK1 | 156 |
| ErbB4 | 195 |
| MNK2 | 228 |
| FLT3 | 302 |
| ALK | 420 |
| FES | 449 |
| IRR | 840 |
| BRK | 843 |
| BLK | 977 |
| FAK | 995 |
| Ins R | 1256 |
| IGF1R | 1600 |
| TEC | 1317 |
| FLT4 | 1784 |
| PYK2 | 2288 |
| Txk | 2443 |
| BTK | 5104 |
Data sourced from biochemical enzyme profiling studies[7][8].
It is noteworthy that AZ7550 displays a potency and selectivity profile that is broadly similar to its parent compound, AZD9291[6][8][9].
Experimental Protocols
The cross-reactivity data for AZ7550 was generated using a comprehensive kinase screening assay. The general methodology is outlined below:
Biochemical Kinase Assay:
-
Kinase Panel Screening: The inhibitory activity of AZ7550 was initially assessed at a single concentration (typically 1 μM) against a large panel of approximately 280 kinases.
-
Percentage Inhibition Calculation: The percentage of kinase activity inhibited by AZ7550 at the screening concentration was calculated for each kinase in the panel.
-
IC50 Determination: For kinases that exhibited significant inhibition (e.g., >60%) in the initial screen, follow-up dose-response experiments were conducted to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with a range of AZ7550 concentrations and measuring the resulting enzyme activity.
-
Data Analysis: The IC50 values were then calculated by fitting the dose-response data to a suitable pharmacological model.
This systematic approach allows for a broad assessment of a compound's kinase selectivity and identifies potential off-target activities.
EGFR Signaling Pathway
As AZ7550 is an active metabolite of the EGFR inhibitor Osimertinib, understanding the EGFR signaling pathway is critical. The following diagram illustrates a simplified representation of this pathway, which is a key regulator of cell proliferation, survival, and differentiation.
Caption: Simplified EGFR Signaling Pathway.
This diagram illustrates the activation of the EGFR receptor by its ligand (EGF), leading to the downstream activation of the MAPK and PI3K/Akt pathways, which in turn promote cell proliferation and survival. Inhibitors of this pathway, like the parent compound of AZ7550, aim to block these oncogenic signals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
AZ7550 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZ7550 hydrochloride's cross-reactivity with other kinases, supported by experimental data.
AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[1][2][3][4][5]. While its primary target is Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μM, understanding its interactions with other kinases is crucial for a comprehensive safety and efficacy profile[6][7][8][9][10][11]. This guide details the kinase selectivity of this compound and provides the methodologies used in these assessments.
Kinase Selectivity Profile of AZ7550
AZ7550 has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of AZ7550 against various kinases, presented as IC50 values. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) |
| MLK1 | 88 |
| ACK1 | 156 |
| ErbB4 | 195 |
| MNK2 | 228 |
| FLT3 | 302 |
| ALK | 420 |
| FES | 449 |
| IRR | 840 |
| BRK | 843 |
| BLK | 977 |
| FAK | 995 |
| Ins R | 1256 |
| IGF1R | 1600 |
| TEC | 1317 |
| FLT4 | 1784 |
| PYK2 | 2288 |
| Txk | 2443 |
| BTK | 5104 |
Data sourced from biochemical enzyme profiling studies[7][8].
It is noteworthy that AZ7550 displays a potency and selectivity profile that is broadly similar to its parent compound, AZD9291[6][8][9].
Experimental Protocols
The cross-reactivity data for AZ7550 was generated using a comprehensive kinase screening assay. The general methodology is outlined below:
Biochemical Kinase Assay:
-
Kinase Panel Screening: The inhibitory activity of AZ7550 was initially assessed at a single concentration (typically 1 μM) against a large panel of approximately 280 kinases.
-
Percentage Inhibition Calculation: The percentage of kinase activity inhibited by AZ7550 at the screening concentration was calculated for each kinase in the panel.
-
IC50 Determination: For kinases that exhibited significant inhibition (e.g., >60%) in the initial screen, follow-up dose-response experiments were conducted to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with a range of AZ7550 concentrations and measuring the resulting enzyme activity.
-
Data Analysis: The IC50 values were then calculated by fitting the dose-response data to a suitable pharmacological model.
This systematic approach allows for a broad assessment of a compound's kinase selectivity and identifies potential off-target activities.
EGFR Signaling Pathway
As AZ7550 is an active metabolite of the EGFR inhibitor Osimertinib, understanding the EGFR signaling pathway is critical. The following diagram illustrates a simplified representation of this pathway, which is a key regulator of cell proliferation, survival, and differentiation.
Caption: Simplified EGFR Signaling Pathway.
This diagram illustrates the activation of the EGFR receptor by its ligand (EGF), leading to the downstream activation of the MAPK and PI3K/Akt pathways, which in turn promote cell proliferation and survival. Inhibitors of this pathway, like the parent compound of AZ7550, aim to block these oncogenic signals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of AZ7550 hydrochloride and AZ5104 metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key active metabolites of osimertinib: AZ7550 hydrochloride and AZ5104. Both metabolites are products of CYP3A4/5-mediated demethylation and contribute to the overall pharmacological profile of the parent drug, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2][3] This document summarizes their distinct mechanisms of action, in vitro potency, and pharmacokinetic properties, supported by detailed experimental protocols and visual diagrams to facilitate a clear understanding for research and drug development applications.
Executive Summary
This compound and AZ5104, while originating from the same parent compound, exhibit divergent primary targets and potency profiles. This compound is characterized as an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R). In contrast, AZ5104 is a potent inhibitor of EGFR, demonstrating greater potency against both mutant and wild-type EGFR than osimertinib itself.[1] This distinction in primary targets suggests different potential applications and off-target effects that are critical for researchers to consider.
Data Presentation: In Vitro Potency and Cellular Activity
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound and AZ5104 against various targets and cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | Target | IC50 |
| This compound | IGF-1R | 1.6 µM |
| AZ5104 | EGFRL858R/T790M | 1 nM |
| EGFRL858R | 6 nM | |
| EGFRL861Q | 1 nM | |
| EGFR (Wild-Type) | 25 nM | |
| ErbB4 | 7 nM |
Table 2: Comparative Anti-proliferative Activity (GI50)
| Compound | Cell Line | EGFR Status | GI50 |
| This compound | H1975 | Double Mutant (DM) | 19 nM |
| PC9 | Activating Mutant (AM) | 15 nM | |
| Calu3 | Wild-Type (WT) | 537 nM | |
| AZ5104 | H1975 | T790M/L858R | 3.3 nM |
| PC-9 | ex19del | 2.6 nM | |
| Calu 3 | Wild-Type (WT) | 80 nM | |
| NCI-H2073 | Wild-Type (WT) | 53 nM |
Pharmacokinetic Profiles
Both AZ7550 and AZ5104 circulate at approximately 10% of the exposure of the parent compound, osimertinib.[1][3] However, their pharmacokinetic properties differ in key aspects. AZ7550 is noted to have a longer half-life, which may lead to higher accumulation with chronic dosing.[1] Conversely, AZ5104, while having a shorter half-life, exhibits higher potency, particularly against wild-type EGFR, which could contribute to off-target toxicities.[1] In preclinical mouse models, AZ5104 exposure in tumors was observed to be somewhat lower than in plasma, and it was not detectable in the brain, whereas the parent compound, osimertinib, showed significant brain distribution.[4]
Signaling Pathways and Mechanism of Action
The distinct primary targets of AZ7550 and AZ5104 result in the inhibition of different downstream signaling pathways.
AZ7550 and the IGF-1R Pathway:
AZ7550 primarily targets IGF-1R, a receptor tyrosine kinase crucial for cell growth and survival. Inhibition of IGF-1R by AZ7550 would be expected to disrupt the PI3K/AKT and MAPK/ERK signaling cascades, leading to decreased cell proliferation and survival.
AZ5104 and the EGFR Pathway:
AZ5104 potently inhibits both mutant and wild-type EGFR. This inhibition blocks the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for the proliferation and survival of EGFR-driven cancer cells.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 values of compounds against their target kinases.
Materials:
-
Purified recombinant EGFR or IGF-1R enzyme
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound, AZ5104) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well assay plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate, ATP, and test compounds in the kinase assay buffer. The final DMSO concentration should typically not exceed 1%.
-
Kinase Reaction:
-
Add the diluted kinase enzyme to the wells of the assay plate.
-
Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the reaction temperature for a set duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6][7]
-
Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[6][7]
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and proliferation.[8][9]
Materials:
-
Cancer cell lines (e.g., H1975, PC9, Calu3)
-
Complete cell culture medium
-
Test compounds (this compound, AZ5104)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and determine the GI50 value.
Conclusion
This compound and AZ5104, as active metabolites of osimertinib, present distinct pharmacological profiles. AZ5104 is a highly potent EGFR inhibitor with activity against both mutant and wild-type receptors, while this compound primarily targets IGF-1R. This head-to-head comparison, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the field of oncology and drug development to inform further investigation and the design of novel therapeutic strategies. The differential target selectivity and pharmacokinetic properties of these metabolites underscore the complexity of drug metabolism and its implications for both efficacy and potential toxicities.
References
- 1. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
Head-to-head comparison of AZ7550 hydrochloride and AZ5104 metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key active metabolites of osimertinib: AZ7550 hydrochloride and AZ5104. Both metabolites are products of CYP3A4/5-mediated demethylation and contribute to the overall pharmacological profile of the parent drug, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2][3] This document summarizes their distinct mechanisms of action, in vitro potency, and pharmacokinetic properties, supported by detailed experimental protocols and visual diagrams to facilitate a clear understanding for research and drug development applications.
Executive Summary
This compound and AZ5104, while originating from the same parent compound, exhibit divergent primary targets and potency profiles. This compound is characterized as an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R). In contrast, AZ5104 is a potent inhibitor of EGFR, demonstrating greater potency against both mutant and wild-type EGFR than osimertinib itself.[1] This distinction in primary targets suggests different potential applications and off-target effects that are critical for researchers to consider.
Data Presentation: In Vitro Potency and Cellular Activity
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound and AZ5104 against various targets and cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | Target | IC50 |
| This compound | IGF-1R | 1.6 µM |
| AZ5104 | EGFRL858R/T790M | 1 nM |
| EGFRL858R | 6 nM | |
| EGFRL861Q | 1 nM | |
| EGFR (Wild-Type) | 25 nM | |
| ErbB4 | 7 nM |
Table 2: Comparative Anti-proliferative Activity (GI50)
| Compound | Cell Line | EGFR Status | GI50 |
| This compound | H1975 | Double Mutant (DM) | 19 nM |
| PC9 | Activating Mutant (AM) | 15 nM | |
| Calu3 | Wild-Type (WT) | 537 nM | |
| AZ5104 | H1975 | T790M/L858R | 3.3 nM |
| PC-9 | ex19del | 2.6 nM | |
| Calu 3 | Wild-Type (WT) | 80 nM | |
| NCI-H2073 | Wild-Type (WT) | 53 nM |
Pharmacokinetic Profiles
Both AZ7550 and AZ5104 circulate at approximately 10% of the exposure of the parent compound, osimertinib.[1][3] However, their pharmacokinetic properties differ in key aspects. AZ7550 is noted to have a longer half-life, which may lead to higher accumulation with chronic dosing.[1] Conversely, AZ5104, while having a shorter half-life, exhibits higher potency, particularly against wild-type EGFR, which could contribute to off-target toxicities.[1] In preclinical mouse models, AZ5104 exposure in tumors was observed to be somewhat lower than in plasma, and it was not detectable in the brain, whereas the parent compound, osimertinib, showed significant brain distribution.[4]
Signaling Pathways and Mechanism of Action
The distinct primary targets of AZ7550 and AZ5104 result in the inhibition of different downstream signaling pathways.
AZ7550 and the IGF-1R Pathway:
AZ7550 primarily targets IGF-1R, a receptor tyrosine kinase crucial for cell growth and survival. Inhibition of IGF-1R by AZ7550 would be expected to disrupt the PI3K/AKT and MAPK/ERK signaling cascades, leading to decreased cell proliferation and survival.
AZ5104 and the EGFR Pathway:
AZ5104 potently inhibits both mutant and wild-type EGFR. This inhibition blocks the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for the proliferation and survival of EGFR-driven cancer cells.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 values of compounds against their target kinases.
Materials:
-
Purified recombinant EGFR or IGF-1R enzyme
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound, AZ5104) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well assay plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate, ATP, and test compounds in the kinase assay buffer. The final DMSO concentration should typically not exceed 1%.
-
Kinase Reaction:
-
Add the diluted kinase enzyme to the wells of the assay plate.
-
Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the reaction temperature for a set duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6][7]
-
Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[6][7]
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and proliferation.[8][9]
Materials:
-
Cancer cell lines (e.g., H1975, PC9, Calu3)
-
Complete cell culture medium
-
Test compounds (this compound, AZ5104)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and determine the GI50 value.
Conclusion
This compound and AZ5104, as active metabolites of osimertinib, present distinct pharmacological profiles. AZ5104 is a highly potent EGFR inhibitor with activity against both mutant and wild-type receptors, while this compound primarily targets IGF-1R. This head-to-head comparison, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the field of oncology and drug development to inform further investigation and the design of novel therapeutic strategies. The differential target selectivity and pharmacokinetic properties of these metabolites underscore the complexity of drug metabolism and its implications for both efficacy and potential toxicities.
References
- 1. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetics of Osimertinib in Patients With Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
In-Vitro to In-Vivo Correlation of AZ7550 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo activity of AZ7550 hydrochloride, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor, osimertinib (AZD9291). Due to the limited availability of public data on the standalone in-vivo efficacy of this compound, this guide leverages in-vivo data from its parent compound, osimertinib, to establish a correlative understanding of its potential therapeutic activity. The performance of this compound and osimertinib is compared with other relevant EGFR inhibitors.
Executive Summary
This compound demonstrates potent in-vitro inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF-1R) and various cancer cell lines, including those with EGFR mutations. As an active metabolite of osimertinib, its in-vivo activity is intrinsically linked to the efficacy of its parent compound. Osimertinib exhibits significant tumor regression in preclinical in-vivo models and has demonstrated clinical efficacy in patients with EGFR-mutated non-small cell lung cancer (NSCLC). This guide presents a detailed analysis of the available data to facilitate a deeper understanding of the therapeutic potential of this compound.
Data Presentation
In-Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| IGF-1R | Kinase Assay | 1600 | [1][2] |
| H1975 (EGFR L858R/T790M) | Cell Viability | 45 | [1][2] |
| PC9 (EGFR ex19del) | Cell Viability | 26 | [1][2] |
| LoVo (Wild-Type) | Cell Viability | 786 | [1][2] |
| H1975 (EGFR L858R/T790M) | Antiproliferative | 19 | [1][2] |
| PC9 (EGFR ex19del) | Antiproliferative | 15 | [1][2] |
| Calu3 (Wild-Type) | Antiproliferative | 537 | [1][2] |
In-Vitro Activity Comparison of EGFR Inhibitors
| Compound | Target(s) | H1975 (EGFR L858R/T790M) IC50 (nM) | PC9 (EGFR ex19del) IC50 (nM) | Wild-Type EGFR IC50 (nM) |
| AZ7550 | IGF-1R, EGFR | 45 | 26 | 786 |
| Osimertinib (AZD9291) | EGFR (mutant selective) | ~15 | ~13 | ~490 |
| Gefitinib | EGFR | >5000 | ~25 | ~190 |
| Erlotinib | EGFR | >5000 | ~5 | ~1000 |
| Afatinib | EGFR, HER2, HER4 | ~10 | ~0.5 | ~10 |
Note: Data for comparator compounds are compiled from various publicly available sources and are intended for comparative purposes.
In-Vivo Efficacy of Osimertinib (AZD9291) in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| PC9 (EGFR ex19del) | Osimertinib | 25 mg/kg, oral, daily | Significant tumor regression | |
| H1975 (EGFR L858R/T790M) | Osimertinib | 25 mg/kg, oral, daily | Sustained tumor regression | |
| PC9 Brain Metastasis | Osimertinib | 25 mg/kg, oral, daily | Induced sustained tumor regression |
Note: As a primary active metabolite, the in-vivo efficacy of osimertinib is contributed to by AZ7550.
Experimental Protocols
In-Vitro Cell Viability and Antiproliferative Assays
Objective: To determine the concentration of a compound required to inhibit cell growth or proliferation by 50% (GI50 or IC50).
General Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (typically 72 hours).
-
Viability/Proliferation Assessment: Cell viability or proliferation is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell inhibition relative to the vehicle control. The IC50 or GI50 values are determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
In-Vitro Kinase Assay
Objective: To determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Reagents: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein that the kinase phosphorylates), and ATP.
-
Compound Incubation: The test compound is incubated with the kinase in a buffer solution.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity-based assays (e.g., using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The kinase activity is measured at different compound concentrations, and the IC50 value is calculated from the dose-response curve.
In-Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage for osimertinib).
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualization
Signaling Pathway of this compound
This compound, as an active metabolite of osimertinib, exerts its effect primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It also shows activity against the Insulin-like Growth Factor 1 Receptor (IGF-1R), which can be a mechanism of resistance to EGFR inhibitors. The diagram below illustrates the interconnectedness of these pathways.
Caption: EGFR and IGF-1R signaling pathways and the inhibitory action of AZ7550.
Experimental Workflow for In-Vitro to In-Vivo Correlation
The logical flow for correlating in-vitro findings with in-vivo outcomes is a critical aspect of preclinical drug development.
Caption: Workflow for correlating in-vitro and in-vivo experimental data.
References
In-Vitro to In-Vivo Correlation of AZ7550 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo activity of AZ7550 hydrochloride, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor, osimertinib (AZD9291). Due to the limited availability of public data on the standalone in-vivo efficacy of this compound, this guide leverages in-vivo data from its parent compound, osimertinib, to establish a correlative understanding of its potential therapeutic activity. The performance of this compound and osimertinib is compared with other relevant EGFR inhibitors.
Executive Summary
This compound demonstrates potent in-vitro inhibitory activity against Insulin-like Growth Factor 1 Receptor (IGF-1R) and various cancer cell lines, including those with EGFR mutations. As an active metabolite of osimertinib, its in-vivo activity is intrinsically linked to the efficacy of its parent compound. Osimertinib exhibits significant tumor regression in preclinical in-vivo models and has demonstrated clinical efficacy in patients with EGFR-mutated non-small cell lung cancer (NSCLC). This guide presents a detailed analysis of the available data to facilitate a deeper understanding of the therapeutic potential of this compound.
Data Presentation
In-Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| IGF-1R | Kinase Assay | 1600 | [1][2] |
| H1975 (EGFR L858R/T790M) | Cell Viability | 45 | [1][2] |
| PC9 (EGFR ex19del) | Cell Viability | 26 | [1][2] |
| LoVo (Wild-Type) | Cell Viability | 786 | [1][2] |
| H1975 (EGFR L858R/T790M) | Antiproliferative | 19 | [1][2] |
| PC9 (EGFR ex19del) | Antiproliferative | 15 | [1][2] |
| Calu3 (Wild-Type) | Antiproliferative | 537 | [1][2] |
In-Vitro Activity Comparison of EGFR Inhibitors
| Compound | Target(s) | H1975 (EGFR L858R/T790M) IC50 (nM) | PC9 (EGFR ex19del) IC50 (nM) | Wild-Type EGFR IC50 (nM) |
| AZ7550 | IGF-1R, EGFR | 45 | 26 | 786 |
| Osimertinib (AZD9291) | EGFR (mutant selective) | ~15 | ~13 | ~490 |
| Gefitinib | EGFR | >5000 | ~25 | ~190 |
| Erlotinib | EGFR | >5000 | ~5 | ~1000 |
| Afatinib | EGFR, HER2, HER4 | ~10 | ~0.5 | ~10 |
Note: Data for comparator compounds are compiled from various publicly available sources and are intended for comparative purposes.
In-Vivo Efficacy of Osimertinib (AZD9291) in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| PC9 (EGFR ex19del) | Osimertinib | 25 mg/kg, oral, daily | Significant tumor regression | |
| H1975 (EGFR L858R/T790M) | Osimertinib | 25 mg/kg, oral, daily | Sustained tumor regression | |
| PC9 Brain Metastasis | Osimertinib | 25 mg/kg, oral, daily | Induced sustained tumor regression |
Note: As a primary active metabolite, the in-vivo efficacy of osimertinib is contributed to by AZ7550.
Experimental Protocols
In-Vitro Cell Viability and Antiproliferative Assays
Objective: To determine the concentration of a compound required to inhibit cell growth or proliferation by 50% (GI50 or IC50).
General Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (typically 72 hours).
-
Viability/Proliferation Assessment: Cell viability or proliferation is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell inhibition relative to the vehicle control. The IC50 or GI50 values are determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
In-Vitro Kinase Assay
Objective: To determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Reagents: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein that the kinase phosphorylates), and ATP.
-
Compound Incubation: The test compound is incubated with the kinase in a buffer solution.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity-based assays (e.g., using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The kinase activity is measured at different compound concentrations, and the IC50 value is calculated from the dose-response curve.
In-Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage for osimertinib).
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualization
Signaling Pathway of this compound
This compound, as an active metabolite of osimertinib, exerts its effect primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It also shows activity against the Insulin-like Growth Factor 1 Receptor (IGF-1R), which can be a mechanism of resistance to EGFR inhibitors. The diagram below illustrates the interconnectedness of these pathways.
Caption: EGFR and IGF-1R signaling pathways and the inhibitory action of AZ7550.
Experimental Workflow for In-Vitro to In-Vivo Correlation
The logical flow for correlating in-vitro findings with in-vivo outcomes is a critical aspect of preclinical drug development.
Caption: Workflow for correlating in-vitro and in-vivo experimental data.
References
Comparative Analysis of AZ7550 Hydrochloride's Selectivity for Mutant EGFR
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is crucial for predicting its efficacy and potential toxicity. This guide provides a detailed comparison of AZ7550 hydrochloride's selectivity for mutant Epidermal Growth Factor Receptor (EGFR) against other well-established EGFR inhibitors. AZ7550 is a key active metabolite of the third-generation EGFR inhibitor, Osimertinib (AZD9291).[1][2][3] This analysis is supported by experimental data to provide an objective assessment of its performance.
Overview of EGFR Inhibition
The Epidermal Growth Factor Receptor is a critical signaling protein that, when mutated, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[4][5] First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, were revolutionary in treating NSCLC patients with activating EGFR mutations (e.g., Exon 19 deletions and L858R).[5][6] However, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[5][7][8] Furthermore, their inhibition of wild-type (WT) EGFR can lead to dose-limiting toxicities like skin rash and diarrhea.[9]
Third-generation inhibitors, like Osimertinib and by extension its metabolite AZ7550, were specifically designed to be highly selective for both the initial activating mutations and the T790M resistance mutation, while largely sparing WT EGFR.[4][9] This enhanced selectivity profile aims to improve the therapeutic window, increasing efficacy against resistant tumors while reducing mechanism-based side effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for AZ7550 and other EGFR inhibitors against a panel of cancer cell lines with different EGFR mutation statuses. Lower values indicate higher potency. The selectivity index, calculated as the ratio of IC50 for WT EGFR to mutant EGFR, provides a measure of the inhibitor's specificity.
| Compound | Target EGFR Genotype | Cell Line | Assay Type | IC50 / GI50 (nM) | Selectivity Index (WT/Mutant) |
| AZ7550 | Activating Mutant (Exon 19 Del) | PC9 | IC50 (Growth) | 26 | ~30x vs. LoVo |
| PC9 | GI50 (Prolif.) | 15 | ~36x vs. Calu3 | ||
| Double Mutant (L858R/T790M) | H1975 | IC50 (Growth) | 45 | ~17x vs. LoVo | |
| H1975 | GI50 (Prolif.) | 19 | ~28x vs. Calu3 | ||
| Wild-Type | LoVo | IC50 (Growth) | 786 | - | |
| Wild-Type | Calu3 | GI50 (Prolif.) | 537 | - | |
| Osimertinib (AZD9291) | Activating Mutant (Exon 19 Del) | LoVo | IC50 (Phospho.) | 12.92 | ~38x vs. WT EGFR |
| Double Mutant (L858R/T790M) | LoVo | IC50 (Phospho.) | 11.44 | ~43x vs. WT EGFR | |
| Wild-Type | LoVo | IC50 (Phospho.) | 493.8 | - | |
| Gefitinib | Wild-Type | - | IC50 (Enzymatic) | 15.5 | ~54x less selective than mutant |
| Double Mutant (L858R/T790M) | - | IC50 (Enzymatic) | 823.3 | - | |
| Erlotinib | Wild-Type | Various | IC50 (Growth) | >1000 | - |
| Activating Mutant | Various | IC50 (Growth) | <100 | >10x vs. WT |
Data compiled from multiple sources.[2][10][11][12][13][14] Note that direct comparison of absolute values across different studies and assay types (e.g., enzymatic vs. cell-based, growth vs. phosphorylation) should be done with caution. The selectivity index provides a more standardized measure for comparison.
As the data indicates, AZ7550 demonstrates a potency and selectivity profile that is broadly similar to its parent compound, Osimertinib.[2][11][14] It is significantly more potent against cell lines harboring activating and double mutations compared to wild-type cell lines. This selectivity is a marked improvement over first-generation inhibitors like Gefitinib and Erlotinib, which show much lower potency against the T790M resistance mutation.[5][12]
Visualizing Cellular Signaling and Experimental Design
To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating inhibitor selectivity.
Caption: EGFR signaling pathway and point of TKI intervention.
Caption: General workflow for assessing inhibitor selectivity in cell lines.
Experimental Protocols
The data presented in this guide is typically generated using cell-based assays that measure either the direct inhibition of EGFR phosphorylation or the downstream effect on cell proliferation and viability.
Cell Proliferation / Growth Inhibition (GI50) Assay
This assay determines the concentration of an inhibitor required to reduce the growth of a cell population by 50%.
-
Cell Seeding: Cancer cell lines representing different EGFR mutation statuses (e.g., PC9 for activating mutation, H1975 for double mutation, and LoVo or Calu3 for wild-type) are seeded into 96-well or 384-well microplates at a predetermined density (e.g., 1,000-10,000 cells/well).[10] The plates are then incubated overnight under standard cell culture conditions (37°C, 5% CO2) to allow for cell attachment.
-
Compound Dosing: The inhibitor (e.g., this compound) is serially diluted in an appropriate solvent like DMSO to create a range of concentrations. The cells are then treated with these dilutions.
-
Incubation: The plates are incubated for a period of approximately 72 hours to allow the inhibitor to exert its effect on cell proliferation.
-
Viability Measurement: After incubation, cell viability is assessed using a reagent such as SYTOX Green nucleic acid stain or a luminescent cell viability assay (e.g., CellTiter-Glo).[11] The fluorescence or luminescence signal, which is proportional to the number of viable cells, is read using a plate reader.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration. A dose-response curve is generated using non-linear regression to calculate the GI50 or IC50 value.
Phospho-EGFR (pEGFR) Inhibition Assay
This assay directly measures the ability of an inhibitor to block the autophosphorylation of EGFR in cells, which is the immediate downstream event after receptor activation.
-
Cell Culture and Starvation: Cells are grown to a high confluency and may be serum-starved for several hours to reduce basal EGFR activity.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the inhibitor for a defined period, typically 2 hours.[4]
-
Ligand Stimulation: EGFR is then stimulated with its ligand, EGF, for a short period (e.g., 10-15 minutes) to induce phosphorylation, except in cells with activating mutations where the receptor is constitutively active.
-
Cell Lysis and Protein Quantification: The cells are washed and then lysed to release their protein contents. The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
ELISA or Western Blot: The level of phosphorylated EGFR (at specific tyrosine residues like Tyr1068) is quantified relative to the total amount of EGFR protein.[4] This is commonly done using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) or by Western blotting with specific antibodies.
-
Data Analysis: The pEGFR signal is normalized to total EGFR and plotted against inhibitor concentration to determine the IC50 value for phosphorylation inhibition.
Conclusion
The available data demonstrates that this compound, a primary active metabolite of Osimertinib, is a potent inhibitor of EGFR with a high degree of selectivity for clinically relevant activating and resistance mutations over the wild-type receptor.[2][11][14] Its selectivity profile is a significant advantage over first-generation TKIs and is comparable to its parent compound, Osimertinib. This characteristic is crucial for achieving a favorable therapeutic index, maximizing anti-tumor activity while minimizing the mechanism-based toxicities associated with wild-type EGFR inhibition. The experimental protocols outlined provide a standardized framework for researchers to conduct further comparative studies in the field of kinase inhibitor development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
Comparative Analysis of AZ7550 Hydrochloride's Selectivity for Mutant EGFR
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is crucial for predicting its efficacy and potential toxicity. This guide provides a detailed comparison of AZ7550 hydrochloride's selectivity for mutant Epidermal Growth Factor Receptor (EGFR) against other well-established EGFR inhibitors. AZ7550 is a key active metabolite of the third-generation EGFR inhibitor, Osimertinib (AZD9291).[1][2][3] This analysis is supported by experimental data to provide an objective assessment of its performance.
Overview of EGFR Inhibition
The Epidermal Growth Factor Receptor is a critical signaling protein that, when mutated, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[4][5] First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, were revolutionary in treating NSCLC patients with activating EGFR mutations (e.g., Exon 19 deletions and L858R).[5][6] However, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[5][7][8] Furthermore, their inhibition of wild-type (WT) EGFR can lead to dose-limiting toxicities like skin rash and diarrhea.[9]
Third-generation inhibitors, like Osimertinib and by extension its metabolite AZ7550, were specifically designed to be highly selective for both the initial activating mutations and the T790M resistance mutation, while largely sparing WT EGFR.[4][9] This enhanced selectivity profile aims to improve the therapeutic window, increasing efficacy against resistant tumors while reducing mechanism-based side effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for AZ7550 and other EGFR inhibitors against a panel of cancer cell lines with different EGFR mutation statuses. Lower values indicate higher potency. The selectivity index, calculated as the ratio of IC50 for WT EGFR to mutant EGFR, provides a measure of the inhibitor's specificity.
| Compound | Target EGFR Genotype | Cell Line | Assay Type | IC50 / GI50 (nM) | Selectivity Index (WT/Mutant) |
| AZ7550 | Activating Mutant (Exon 19 Del) | PC9 | IC50 (Growth) | 26 | ~30x vs. LoVo |
| PC9 | GI50 (Prolif.) | 15 | ~36x vs. Calu3 | ||
| Double Mutant (L858R/T790M) | H1975 | IC50 (Growth) | 45 | ~17x vs. LoVo | |
| H1975 | GI50 (Prolif.) | 19 | ~28x vs. Calu3 | ||
| Wild-Type | LoVo | IC50 (Growth) | 786 | - | |
| Wild-Type | Calu3 | GI50 (Prolif.) | 537 | - | |
| Osimertinib (AZD9291) | Activating Mutant (Exon 19 Del) | LoVo | IC50 (Phospho.) | 12.92 | ~38x vs. WT EGFR |
| Double Mutant (L858R/T790M) | LoVo | IC50 (Phospho.) | 11.44 | ~43x vs. WT EGFR | |
| Wild-Type | LoVo | IC50 (Phospho.) | 493.8 | - | |
| Gefitinib | Wild-Type | - | IC50 (Enzymatic) | 15.5 | ~54x less selective than mutant |
| Double Mutant (L858R/T790M) | - | IC50 (Enzymatic) | 823.3 | - | |
| Erlotinib | Wild-Type | Various | IC50 (Growth) | >1000 | - |
| Activating Mutant | Various | IC50 (Growth) | <100 | >10x vs. WT |
Data compiled from multiple sources.[2][10][11][12][13][14] Note that direct comparison of absolute values across different studies and assay types (e.g., enzymatic vs. cell-based, growth vs. phosphorylation) should be done with caution. The selectivity index provides a more standardized measure for comparison.
As the data indicates, AZ7550 demonstrates a potency and selectivity profile that is broadly similar to its parent compound, Osimertinib.[2][11][14] It is significantly more potent against cell lines harboring activating and double mutations compared to wild-type cell lines. This selectivity is a marked improvement over first-generation inhibitors like Gefitinib and Erlotinib, which show much lower potency against the T790M resistance mutation.[5][12]
Visualizing Cellular Signaling and Experimental Design
To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating inhibitor selectivity.
Caption: EGFR signaling pathway and point of TKI intervention.
Caption: General workflow for assessing inhibitor selectivity in cell lines.
Experimental Protocols
The data presented in this guide is typically generated using cell-based assays that measure either the direct inhibition of EGFR phosphorylation or the downstream effect on cell proliferation and viability.
Cell Proliferation / Growth Inhibition (GI50) Assay
This assay determines the concentration of an inhibitor required to reduce the growth of a cell population by 50%.
-
Cell Seeding: Cancer cell lines representing different EGFR mutation statuses (e.g., PC9 for activating mutation, H1975 for double mutation, and LoVo or Calu3 for wild-type) are seeded into 96-well or 384-well microplates at a predetermined density (e.g., 1,000-10,000 cells/well).[10] The plates are then incubated overnight under standard cell culture conditions (37°C, 5% CO2) to allow for cell attachment.
-
Compound Dosing: The inhibitor (e.g., this compound) is serially diluted in an appropriate solvent like DMSO to create a range of concentrations. The cells are then treated with these dilutions.
-
Incubation: The plates are incubated for a period of approximately 72 hours to allow the inhibitor to exert its effect on cell proliferation.
-
Viability Measurement: After incubation, cell viability is assessed using a reagent such as SYTOX Green nucleic acid stain or a luminescent cell viability assay (e.g., CellTiter-Glo).[11] The fluorescence or luminescence signal, which is proportional to the number of viable cells, is read using a plate reader.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration. A dose-response curve is generated using non-linear regression to calculate the GI50 or IC50 value.
Phospho-EGFR (pEGFR) Inhibition Assay
This assay directly measures the ability of an inhibitor to block the autophosphorylation of EGFR in cells, which is the immediate downstream event after receptor activation.
-
Cell Culture and Starvation: Cells are grown to a high confluency and may be serum-starved for several hours to reduce basal EGFR activity.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the inhibitor for a defined period, typically 2 hours.[4]
-
Ligand Stimulation: EGFR is then stimulated with its ligand, EGF, for a short period (e.g., 10-15 minutes) to induce phosphorylation, except in cells with activating mutations where the receptor is constitutively active.
-
Cell Lysis and Protein Quantification: The cells are washed and then lysed to release their protein contents. The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
ELISA or Western Blot: The level of phosphorylated EGFR (at specific tyrosine residues like Tyr1068) is quantified relative to the total amount of EGFR protein.[4] This is commonly done using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) or by Western blotting with specific antibodies.
-
Data Analysis: The pEGFR signal is normalized to total EGFR and plotted against inhibitor concentration to determine the IC50 value for phosphorylation inhibition.
Conclusion
The available data demonstrates that this compound, a primary active metabolite of Osimertinib, is a potent inhibitor of EGFR with a high degree of selectivity for clinically relevant activating and resistance mutations over the wild-type receptor.[2][11][14] Its selectivity profile is a significant advantage over first-generation TKIs and is comparable to its parent compound, Osimertinib. This characteristic is crucial for achieving a favorable therapeutic index, maximizing anti-tumor activity while minimizing the mechanism-based toxicities associated with wild-type EGFR inhibition. The experimental protocols outlined provide a standardized framework for researchers to conduct further comparative studies in the field of kinase inhibitor development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
Biomarker Comparison Guide for Predicting Response to Osimertinib in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to predict patient response to Osimertinib (Tagrisso®, AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is intended to serve as a comprehensive resource, detailing the performance of various biomarkers supported by experimental data and outlining the methodologies for their detection.
Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[3] It is designed to selectively inhibit both EGFR TKI-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with earlier-generation TKIs.[1][4][5]
Primary Predictive Biomarkers: EGFR Mutations
The presence of specific mutations within the EGFR gene is the primary determinant of response to Osimertinib. These mutations lead to the constitutive activation of downstream signaling pathways, such as RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt, promoting tumor growth and survival.[6][7][8] Osimertinib effectively inhibits the kinase activity of these mutant EGFR proteins.[9]
Table 1: Performance of Primary EGFR Mutation Biomarkers in Predicting Osimertinib Response
| Biomarker Category | Specific Mutation(s) | Patient Population | Key Performance Metric(s) | Clinical Significance |
| Sensitizing Mutations | Exon 19 Deletion (Ex19del) or Exon 21 L858R | First-Line Treatment Naïve, Advanced NSCLC | Median PFS: 18.9 months with Osimertinib vs. 10.2 months with 1st-gen TKIs (HR 0.46).[10] Median OS: 38.6 months with Osimertinib vs. 31.8 months with 1st-gen TKIs (HR 0.80).[11] | Strong predictors of favorable response to first-line Osimertinib.[3] |
| Resistance Mutation | T790M (in addition to a sensitizing mutation) | Second-Line, Post-1st/2nd-gen TKI Progression | Median PFS: 10.1 months with Osimertinib vs. 4.4 months with chemotherapy.[12] Objective Response Rate (ORR): 71% with Osimertinib vs. 31% with chemotherapy.[12] CNS ORR: 70% with Osimertinib vs. 31% with chemotherapy.[13][14] | Key indicator for second-line Osimertinib treatment after resistance to other TKIs develops.[5][15] |
| Acquired Resistance to Osimertinib | C797S (in exon 20) | Post-Osimertinib Progression | ORR: Low to negligible for continued Osimertinib monotherapy. | A primary mechanism of on-target resistance to Osimertinib.[5] The allelic context of C797S with T790M influences sensitivity to combination therapies. |
PFS: Progression-Free Survival; OS: Overall Survival; HR: Hazard Ratio; ORR: Objective Response Rate; CNS: Central Nervous System.
Signaling Pathway and Drug Mechanism
Activating mutations in EGFR lead to hyperactivation of downstream pro-survival signaling pathways. Osimertinib acts as an irreversible inhibitor by covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, thereby blocking these downstream signals.[1][9]
Secondary and Emerging Biomarkers
While EGFR mutations are primary, other molecular alterations can modulate the response to Osimertinib, acting as secondary or emerging biomarkers.
Table 2: Comparison of Secondary and Emerging Biomarkers
| Biomarker Category | Specific Alteration(s) | Impact on Osimertinib Efficacy | Detection Method(s) |
| Co-occurring Genetic Alterations | TP53, RB1, PIK3CA, KRAS, Cell-cycle gene amplifications (e.g., CDK4/6) | Associated with shorter Progression-Free Survival (PFS) and primary resistance.[16][17][18] | Next-Generation Sequencing (NGS) |
| Off-Target Resistance Mechanisms | MET Amplification / Overexpression | A common mechanism of acquired resistance.[19][20] Can be targeted with combination therapies (e.g., Osimertinib + MET inhibitor). | NGS, FISH, Immunohistochemistry (IHC) |
| Off-Target Resistance Mechanisms | HER2 Amplification, BRAF V600E, Oncogenic Fusions (e.g., RET, ALK) | Less common mechanisms of acquired resistance.[21] | NGS, FISH |
| Histologic Transformation | Transformation to Small Cell Lung Cancer (SCLC) or Squamous Cell Carcinoma | A significant mechanism of resistance leading to loss of dependence on EGFR signaling.[16] | Histopathology (Biopsy) |
Experimental Protocols and Methodologies
Accurate and timely detection of biomarkers is critical for guiding treatment decisions. Both tissue and liquid biopsies are utilized, each with distinct advantages and limitations.
Comparison of Biopsy Methods
-
Tissue Biopsy: Considered the gold standard for initial diagnosis and provides tissue for comprehensive molecular analysis and histopathology. However, it is invasive and may not capture tumor heterogeneity.[22]
-
Liquid Biopsy (ctDNA): A minimally invasive method that analyzes circulating tumor DNA (ctDNA) from a blood sample.[23] It is highly specific and allows for serial monitoring of tumor evolution and resistance mechanisms.[22][24] Its sensitivity can be lower than tissue biopsy, meaning a negative result may require tissue confirmation.[25]
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Role of epidermal growth factor receptor in lung cancer and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]
- 11. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 13. ascopubs.org [ascopubs.org]
- 14. CNS Efficacy of Osimertinib in Patients With T790M-Positive Advanced Non-Small-Cell Lung Cancer: Data From a Randomized Phase III Trial (AURA3) [pubmed.ncbi.nlm.nih.gov]
- 15. EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Biomarkers of Disease Outcomes and Mechanisms of Acquired Resistance to First-Line Osimertinib in Advanced EGFR-Mutant Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. targetedonc.com [targetedonc.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. memoinoncology.com [memoinoncology.com]
- 24. vjoncology.com [vjoncology.com]
- 25. inajcc.com [inajcc.com]
Biomarker Comparison Guide for Predicting Response to Osimertinib in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to predict patient response to Osimertinib (Tagrisso®, AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is intended to serve as a comprehensive resource, detailing the performance of various biomarkers supported by experimental data and outlining the methodologies for their detection.
Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[3] It is designed to selectively inhibit both EGFR TKI-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with earlier-generation TKIs.[1][4][5]
Primary Predictive Biomarkers: EGFR Mutations
The presence of specific mutations within the EGFR gene is the primary determinant of response to Osimertinib. These mutations lead to the constitutive activation of downstream signaling pathways, such as RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt, promoting tumor growth and survival.[6][7][8] Osimertinib effectively inhibits the kinase activity of these mutant EGFR proteins.[9]
Table 1: Performance of Primary EGFR Mutation Biomarkers in Predicting Osimertinib Response
| Biomarker Category | Specific Mutation(s) | Patient Population | Key Performance Metric(s) | Clinical Significance |
| Sensitizing Mutations | Exon 19 Deletion (Ex19del) or Exon 21 L858R | First-Line Treatment Naïve, Advanced NSCLC | Median PFS: 18.9 months with Osimertinib vs. 10.2 months with 1st-gen TKIs (HR 0.46).[10] Median OS: 38.6 months with Osimertinib vs. 31.8 months with 1st-gen TKIs (HR 0.80).[11] | Strong predictors of favorable response to first-line Osimertinib.[3] |
| Resistance Mutation | T790M (in addition to a sensitizing mutation) | Second-Line, Post-1st/2nd-gen TKI Progression | Median PFS: 10.1 months with Osimertinib vs. 4.4 months with chemotherapy.[12] Objective Response Rate (ORR): 71% with Osimertinib vs. 31% with chemotherapy.[12] CNS ORR: 70% with Osimertinib vs. 31% with chemotherapy.[13][14] | Key indicator for second-line Osimertinib treatment after resistance to other TKIs develops.[5][15] |
| Acquired Resistance to Osimertinib | C797S (in exon 20) | Post-Osimertinib Progression | ORR: Low to negligible for continued Osimertinib monotherapy. | A primary mechanism of on-target resistance to Osimertinib.[5] The allelic context of C797S with T790M influences sensitivity to combination therapies. |
PFS: Progression-Free Survival; OS: Overall Survival; HR: Hazard Ratio; ORR: Objective Response Rate; CNS: Central Nervous System.
Signaling Pathway and Drug Mechanism
Activating mutations in EGFR lead to hyperactivation of downstream pro-survival signaling pathways. Osimertinib acts as an irreversible inhibitor by covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, thereby blocking these downstream signals.[1][9]
Secondary and Emerging Biomarkers
While EGFR mutations are primary, other molecular alterations can modulate the response to Osimertinib, acting as secondary or emerging biomarkers.
Table 2: Comparison of Secondary and Emerging Biomarkers
| Biomarker Category | Specific Alteration(s) | Impact on Osimertinib Efficacy | Detection Method(s) |
| Co-occurring Genetic Alterations | TP53, RB1, PIK3CA, KRAS, Cell-cycle gene amplifications (e.g., CDK4/6) | Associated with shorter Progression-Free Survival (PFS) and primary resistance.[16][17][18] | Next-Generation Sequencing (NGS) |
| Off-Target Resistance Mechanisms | MET Amplification / Overexpression | A common mechanism of acquired resistance.[19][20] Can be targeted with combination therapies (e.g., Osimertinib + MET inhibitor). | NGS, FISH, Immunohistochemistry (IHC) |
| Off-Target Resistance Mechanisms | HER2 Amplification, BRAF V600E, Oncogenic Fusions (e.g., RET, ALK) | Less common mechanisms of acquired resistance.[21] | NGS, FISH |
| Histologic Transformation | Transformation to Small Cell Lung Cancer (SCLC) or Squamous Cell Carcinoma | A significant mechanism of resistance leading to loss of dependence on EGFR signaling.[16] | Histopathology (Biopsy) |
Experimental Protocols and Methodologies
Accurate and timely detection of biomarkers is critical for guiding treatment decisions. Both tissue and liquid biopsies are utilized, each with distinct advantages and limitations.
Comparison of Biopsy Methods
-
Tissue Biopsy: Considered the gold standard for initial diagnosis and provides tissue for comprehensive molecular analysis and histopathology. However, it is invasive and may not capture tumor heterogeneity.[22]
-
Liquid Biopsy (ctDNA): A minimally invasive method that analyzes circulating tumor DNA (ctDNA) from a blood sample.[23] It is highly specific and allows for serial monitoring of tumor evolution and resistance mechanisms.[22][24] Its sensitivity can be lower than tissue biopsy, meaning a negative result may require tissue confirmation.[25]
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Role of epidermal growth factor receptor in lung cancer and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]
- 11. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 13. ascopubs.org [ascopubs.org]
- 14. CNS Efficacy of Osimertinib in Patients With T790M-Positive Advanced Non-Small-Cell Lung Cancer: Data From a Randomized Phase III Trial (AURA3) [pubmed.ncbi.nlm.nih.gov]
- 15. EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Biomarkers of Disease Outcomes and Mechanisms of Acquired Resistance to First-Line Osimertinib in Advanced EGFR-Mutant Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. targetedonc.com [targetedonc.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. memoinoncology.com [memoinoncology.com]
- 24. vjoncology.com [vjoncology.com]
- 25. inajcc.com [inajcc.com]
Comparative Analysis of AZ7550 Hydrochloride's Effect on Different NSCLC Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of AZ7550 hydrochloride, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib, across various non-small cell lung cancer (NSCLC) subtypes. The data presented herein is intended to offer an objective comparison with other EGFR inhibitors and provide insights into its potential therapeutic applications.
Executive Summary
This compound demonstrates potent inhibitory activity against NSCLC cell lines harboring activating and resistant EGFR mutations. As an active metabolite of osimertinib, its mechanism of action is intrinsically linked to the inhibition of the EGFR signaling pathway, which is a critical driver in a significant subset of NSCLCs. Preclinical data indicates a differential sensitivity to AZ7550 across NSCLC cell lines with varying EGFR mutation statuses, highlighting its selectivity. This guide will delve into the available quantitative data, compare its efficacy with other EGFR TKIs, and provide detailed experimental context.
Data Presentation: In Vitro Efficacy of AZ7550 and Comparative Agents
The following table summarizes the in vitro efficacy of this compound and other EGFR inhibitors against various NSCLC cell lines, categorized by their EGFR mutation status.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | GI50 (nM) | Reference |
| AZ7550 | H1975 | Double Mutant (L858R/T790M) | 45 | 19 | |
| AZ7550 | PC9 | Activating Mutant (exon 19 del) | 26 | 15 | |
| AZ7550 | LoVo | Wild Type | 786 | - | |
| AZ7550 | Calu3 | Wild Type | - | 537 | |
| Osimertinib | - | EGFR-TKI sensitizing and T790M | - | - | |
| Gefitinib | Various | EGFR Mutant | - | - | |
| Erlotinib | Various | EGFR Mutant | - | - | |
| Afatinib | Various | EGFR Mutant | - | - |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. GI50 represents the concentration required to inhibit cell growth by 50%. Data for osimertinib, gefitinib, erlotinib, and afatinib are generally established in EGFR-mutant NSCLC, though specific IC50/GI50 values across a comparable panel of cell lines for a direct side-by-side comparison with AZ7550 were not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below is a generalized protocol for a cell viability assay commonly used to determine IC50 and GI50 values.
Cell Viability Assay (Example Protocol)
-
Cell Culture: NSCLC cell lines representing different subtypes (e.g., H1975 for EGFR L858R/T790M, PC9 for EGFR exon 19 deletion, A549 for KRAS mutation, H2228 for ALK rearrangement) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound (or other compounds) is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 or GI50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway
Comparative Analysis of AZ7550 Hydrochloride's Effect on Different NSCLC Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of AZ7550 hydrochloride, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib, across various non-small cell lung cancer (NSCLC) subtypes. The data presented herein is intended to offer an objective comparison with other EGFR inhibitors and provide insights into its potential therapeutic applications.
Executive Summary
This compound demonstrates potent inhibitory activity against NSCLC cell lines harboring activating and resistant EGFR mutations. As an active metabolite of osimertinib, its mechanism of action is intrinsically linked to the inhibition of the EGFR signaling pathway, which is a critical driver in a significant subset of NSCLCs. Preclinical data indicates a differential sensitivity to AZ7550 across NSCLC cell lines with varying EGFR mutation statuses, highlighting its selectivity. This guide will delve into the available quantitative data, compare its efficacy with other EGFR TKIs, and provide detailed experimental context.
Data Presentation: In Vitro Efficacy of AZ7550 and Comparative Agents
The following table summarizes the in vitro efficacy of this compound and other EGFR inhibitors against various NSCLC cell lines, categorized by their EGFR mutation status.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | GI50 (nM) | Reference |
| AZ7550 | H1975 | Double Mutant (L858R/T790M) | 45 | 19 | |
| AZ7550 | PC9 | Activating Mutant (exon 19 del) | 26 | 15 | |
| AZ7550 | LoVo | Wild Type | 786 | - | |
| AZ7550 | Calu3 | Wild Type | - | 537 | |
| Osimertinib | - | EGFR-TKI sensitizing and T790M | - | - | |
| Gefitinib | Various | EGFR Mutant | - | - | |
| Erlotinib | Various | EGFR Mutant | - | - | |
| Afatinib | Various | EGFR Mutant | - | - |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. GI50 represents the concentration required to inhibit cell growth by 50%. Data for osimertinib, gefitinib, erlotinib, and afatinib are generally established in EGFR-mutant NSCLC, though specific IC50/GI50 values across a comparable panel of cell lines for a direct side-by-side comparison with AZ7550 were not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below is a generalized protocol for a cell viability assay commonly used to determine IC50 and GI50 values.
Cell Viability Assay (Example Protocol)
-
Cell Culture: NSCLC cell lines representing different subtypes (e.g., H1975 for EGFR L858R/T790M, PC9 for EGFR exon 19 deletion, A549 for KRAS mutation, H2228 for ALK rearrangement) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound (or other compounds) is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 or GI50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway
Safety Operating Guide
Navigating the Disposal of AZ7550 Hydrochloride: A Comprehensive Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of AZ7550 hydrochloride, ensuring the protection of both laboratory personnel and the environment.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to adhere to institutional and local regulations for chemical waste management, which often require a more stringent approach than household disposal.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Quantitative Data Summary
The following table summarizes the key hazard and physical property data for this compound, as derived from its Safety Data Sheet. This information is crucial for a proper risk assessment prior to handling and disposal.
| Parameter | Value |
| GHS Hazard Classification | Not classified as hazardous[1] |
| NFPA Ratings (0-4 Scale) | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS-Ratings (0-4 Scale) | Health: 0, Fire: 0, Reactivity: 0[1] |
| Flash Point | Not applicable[1] |
| Boiling Point/Melting Point | Undetermined[1] |
| Flammability | Product is not flammable[1] |
| Possibility of Hazardous Reactions | No dangerous reactions known[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following protocol provides a general framework that aligns with standard laboratory practices for non-hazardous chemical waste.
-
Waste Identification and Classification : Although not classified as hazardous by GHS, it is best practice to treat all laboratory chemical waste as potentially hazardous until confirmed otherwise by your institution's EHS department.[3] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your EHS office.[4][5][6]
-
Containerization :
-
Place solid this compound waste into a designated, leak-proof, and sealable container.[4]
-
Ensure the container is compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4]
-
For solutions containing this compound, use a designated liquid waste container.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" (as a precautionary measure pending EHS assessment) and the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.[4]
-
Include the date of waste generation, the location (building and room number), and the name of the principal investigator.[4]
-
If it is a mixture, list all components and their approximate percentages.[7]
-
-
Storage :
-
Disposal Request :
-
Empty Container Disposal :
-
An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[3][8][9]
-
The rinsate must be collected and disposed of as chemical waste.[3][8]
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[3][9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medline.com [medline.com]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Disposal of AZ7550 Hydrochloride: A Comprehensive Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of AZ7550 hydrochloride, ensuring the protection of both laboratory personnel and the environment.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to adhere to institutional and local regulations for chemical waste management, which often require a more stringent approach than household disposal.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Quantitative Data Summary
The following table summarizes the key hazard and physical property data for this compound, as derived from its Safety Data Sheet. This information is crucial for a proper risk assessment prior to handling and disposal.
| Parameter | Value |
| GHS Hazard Classification | Not classified as hazardous[1] |
| NFPA Ratings (0-4 Scale) | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS-Ratings (0-4 Scale) | Health: 0, Fire: 0, Reactivity: 0[1] |
| Flash Point | Not applicable[1] |
| Boiling Point/Melting Point | Undetermined[1] |
| Flammability | Product is not flammable[1] |
| Possibility of Hazardous Reactions | No dangerous reactions known[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following protocol provides a general framework that aligns with standard laboratory practices for non-hazardous chemical waste.
-
Waste Identification and Classification : Although not classified as hazardous by GHS, it is best practice to treat all laboratory chemical waste as potentially hazardous until confirmed otherwise by your institution's EHS department.[3] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your EHS office.[4][5][6]
-
Containerization :
-
Place solid this compound waste into a designated, leak-proof, and sealable container.[4]
-
Ensure the container is compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4]
-
For solutions containing this compound, use a designated liquid waste container.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" (as a precautionary measure pending EHS assessment) and the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.[4]
-
Include the date of waste generation, the location (building and room number), and the name of the principal investigator.[4]
-
If it is a mixture, list all components and their approximate percentages.[7]
-
-
Storage :
-
Disposal Request :
-
Empty Container Disposal :
-
An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[3][8][9]
-
The rinsate must be collected and disposed of as chemical waste.[3][8]
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[3][9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medline.com [medline.com]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling AZ7550 hydrochloride
Disclaimer: The following guidelines are based on best practices for handling potent, powdered research compounds and cytotoxic agents. While a specific Safety Data Sheet (SDS) for AZ7550 hydrochloride may classify it as non-hazardous, its nature as an active metabolite of a potent anti-cancer drug warrants a cautious approach. Researchers should always conduct a risk assessment and consult their institution's safety office before handling any new compound.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure risk when handling this compound. The level of protection should be determined by the specific procedure and the quantity of the compound being used.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with safety glasses.[1] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double gloves (e.g., nitrile).[2] - Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[3] - Single pair of chemical-resistant gloves (e.g., nitrile).[3] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Laboratory Use | - Lab coat. - Safety glasses. - Single pair of chemical-resistant gloves. | Standard laboratory practice to prevent incidental contact. |
Operational Plan: Weighing and Stock Solution Preparation
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Ventilated balance enclosure or chemical fume hood
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask or vial
-
Pipettes and sterile tips
-
Vortex mixer or sonicator
-
Waste disposal bags and containers
Procedure:
-
Preparation:
-
Ensure the work area (ventilated balance enclosure or chemical fume hood) is clean and free of clutter.
-
Prepare a spill kit and have it readily accessible.
-
Don the appropriate PPE for handling potent powders (see table above).
-
-
Weighing:
-
Place a piece of weighing paper or a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the appropriate volumetric flask or vial.
-
Add the required volume of solvent to the flask or vial using a calibrated pipette.
-
Cap the container securely.
-
Mix the solution thoroughly using a vortex mixer or sonicator until the powder is completely dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper, spatula (if disposable), and any other contaminated disposable materials in a designated hazardous waste bag.
-
Wipe down the balance and surrounding work surfaces with an appropriate cleaning agent (e.g., 70% ethanol).
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash. - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. |
| Liquid Waste (e.g., stock solutions) | - Collect in a labeled, sealed, and chemically compatible container. - Do not mix with other chemical waste streams unless compatibility is confirmed. - Dispose of through a certified hazardous waste vendor. |
Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.
For Powder Spills:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Put on appropriate PPE, including a respirator, double gloves, a lab coat, and safety goggles.[1]
-
Containment: Gently cover the spill with damp paper towels or absorbent pads to avoid making the powder airborne.[1]
-
Cleanup: Carefully wipe up the contained spill, working from the outside in. Place all contaminated materials in a sealed hazardous waste bag.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by a water rinse.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
For Liquid Spills:
-
Evacuate and Secure: Alert others and secure the area.
-
Don PPE: Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Containment: Use absorbent pads or granules to contain the spill.
-
Cleanup: Absorb the spilled liquid and place the used absorbent materials into a sealed hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the safe handling of this compound.
References
Personal protective equipment for handling AZ7550 hydrochloride
Disclaimer: The following guidelines are based on best practices for handling potent, powdered research compounds and cytotoxic agents. While a specific Safety Data Sheet (SDS) for AZ7550 hydrochloride may classify it as non-hazardous, its nature as an active metabolite of a potent anti-cancer drug warrants a cautious approach. Researchers should always conduct a risk assessment and consult their institution's safety office before handling any new compound.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure risk when handling this compound. The level of protection should be determined by the specific procedure and the quantity of the compound being used.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with safety glasses.[1] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double gloves (e.g., nitrile).[2] - Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[3] - Single pair of chemical-resistant gloves (e.g., nitrile).[3] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Laboratory Use | - Lab coat. - Safety glasses. - Single pair of chemical-resistant gloves. | Standard laboratory practice to prevent incidental contact. |
Operational Plan: Weighing and Stock Solution Preparation
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Ventilated balance enclosure or chemical fume hood
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask or vial
-
Pipettes and sterile tips
-
Vortex mixer or sonicator
-
Waste disposal bags and containers
Procedure:
-
Preparation:
-
Ensure the work area (ventilated balance enclosure or chemical fume hood) is clean and free of clutter.
-
Prepare a spill kit and have it readily accessible.
-
Don the appropriate PPE for handling potent powders (see table above).
-
-
Weighing:
-
Place a piece of weighing paper or a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the appropriate volumetric flask or vial.
-
Add the required volume of solvent to the flask or vial using a calibrated pipette.
-
Cap the container securely.
-
Mix the solution thoroughly using a vortex mixer or sonicator until the powder is completely dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper, spatula (if disposable), and any other contaminated disposable materials in a designated hazardous waste bag.
-
Wipe down the balance and surrounding work surfaces with an appropriate cleaning agent (e.g., 70% ethanol).
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash. - Collect in a clearly labeled, sealed container. - Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. |
| Liquid Waste (e.g., stock solutions) | - Collect in a labeled, sealed, and chemically compatible container. - Do not mix with other chemical waste streams unless compatibility is confirmed. - Dispose of through a certified hazardous waste vendor. |
Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.
For Powder Spills:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Put on appropriate PPE, including a respirator, double gloves, a lab coat, and safety goggles.[1]
-
Containment: Gently cover the spill with damp paper towels or absorbent pads to avoid making the powder airborne.[1]
-
Cleanup: Carefully wipe up the contained spill, working from the outside in. Place all contaminated materials in a sealed hazardous waste bag.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by a water rinse.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
For Liquid Spills:
-
Evacuate and Secure: Alert others and secure the area.
-
Don PPE: Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Containment: Use absorbent pads or granules to contain the spill.
-
Cleanup: Absorb the spilled liquid and place the used absorbent materials into a sealed hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
